2,5-Dimethylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKFPIODWVPXLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060436 | |
| Record name | 2,5-Dimethylpyridine | |
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Molecular Weight |
107.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless to light yellow liquid; [Jubilant Life Sciences MSDS], Liquid | |
| Record name | 2,5-Dimethylpyridine | |
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| Record name | 2,5-Dimethylpyridine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0302386 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Vapor Pressure |
3.36 [mmHg] | |
| Record name | 2,5-Dimethylpyridine | |
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CAS No. |
589-93-5 | |
| Record name | 2,5-Dimethylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-93-5 | |
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| Record name | 2,5-Lutidine | |
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| Record name | 2,5-DIMETHYLPYRIDINE | |
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| Record name | Pyridine, 2,5-dimethyl- | |
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| Record name | 2,5-Dimethylpyridine | |
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| Record name | 2,5-dimethylpyridine | |
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| Record name | 2,5-LUTIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L09RM76RH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,5-Dimethylpyridine (CAS: 589-93-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyridine, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This colorless to pale yellow liquid possesses a distinctive, sharp odor and is a versatile building block in organic synthesis.[1] Its unique structural and electronic properties make it a valuable intermediate in the production of a wide range of products, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and safety information, to support its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 589-93-5 | [2] |
| Molecular Formula | C₇H₉N | [2] |
| Molecular Weight | 107.15 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 157 °C | [3] |
| Melting Point | -15 °C | [3] |
| Density | 0.926 g/mL at 25 °C | [3] |
| Vapor Pressure | 3.36 mmHg at 25 °C | [2] |
| Solubility | Soluble in organic solvents; less soluble in water. | [1] |
| pKa | 6.4 | [4] |
Synthesis of this compound
The industrial synthesis of this compound is often achieved through a variation of the Chichibabin pyridine synthesis, which involves the condensation of aldehydes and ammonia (B1221849) over a catalyst at elevated temperatures.[5][6]
Chichibabin Pyridine Synthesis: A General Overview
The Chichibabin synthesis is a versatile method for producing pyridine rings from the reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia.[6] The reaction typically proceeds through a series of aldol (B89426) condensations, Michael additions, and cyclization/dehydrogenation steps to form the aromatic pyridine ring.[6] For the synthesis of this compound, acetaldehyde (B116499) and ammonia are key reactants.
Figure 1: Generalized workflow of the Chichibabin synthesis for this compound.
Experimental Protocol: Laboratory Scale Synthesis (Illustrative)
While large-scale industrial production utilizes gas-phase reactions over solid catalysts, a laboratory-scale synthesis can be adapted from known pyridine synthesis methodologies. The following is an illustrative protocol based on the principles of the Chichibabin reaction.
Materials:
-
Acetaldehyde
-
Aqueous ammonia (28-30%)
-
Alumina catalyst (activated)
-
Toluene (B28343) (solvent)
-
Hydrochloric acid
-
Sodium hydroxide (B78521)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a high-pressure autoclave reactor equipped with a stirrer and temperature control, charge the activated alumina catalyst.
-
Reactant Addition: Add a solution of acetaldehyde in toluene to the reactor. Subsequently, carefully add aqueous ammonia.
-
Reaction Conditions: Seal the reactor and heat the mixture to 350-450 °C with constant stirring. The pressure will increase due to the reaction temperature and the formation of byproducts. Maintain these conditions for several hours.
-
Work-up: After cooling the reactor to room temperature, vent any excess pressure. Filter the reaction mixture to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Acidify the mixture with hydrochloric acid to protonate the pyridine products, making them water-soluble. Separate the aqueous layer.
-
Basification and Isolation: Make the aqueous layer basic with a concentrated sodium hydroxide solution. The this compound will separate as an organic layer. Extract the aqueous layer with toluene or another suitable organic solvent.
-
Drying and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under atmospheric pressure.[7] Collect the fraction boiling at approximately 157 °C.[3]
Analytical Methods for Characterization and Quantification
A variety of analytical techniques are employed to confirm the identity and purity of this compound.
Figure 2: Analytical workflow for the characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like this compound, as well as for quantifying its purity and identifying any isomeric impurities.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: 250 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Sample Preparation: Dilute the this compound sample in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) to a concentration of approximately 100 µg/mL.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the purity assessment of this compound, particularly for identifying non-volatile impurities.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water with a suitable buffer (e.g., 0.1% formic acid). A typical starting condition could be 30:70 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for the structural elucidation of this compound.
Experimental Protocol:
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[8]
-
¹H NMR (in CDCl₃):
-
The spectrum will show signals for the two methyl groups and the three aromatic protons on the pyridine ring.
-
Expected chemical shifts (δ): ~2.3 ppm (s, 3H, C5-CH₃), ~2.5 ppm (s, 3H, C2-CH₃), ~7.0-8.2 ppm (m, 3H, aromatic protons).[8]
-
-
¹³C NMR (in CDCl₃):
-
The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Expected chemical shifts (δ): ~18 ppm and ~22 ppm (methyl carbons), and five signals in the aromatic region (~120-158 ppm).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: A neat liquid sample can be analyzed by placing a thin film between two NaCl or KBr plates.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
~3000-3100 cm⁻¹: C-H stretching of the aromatic ring.
-
~2850-2960 cm⁻¹: C-H stretching of the methyl groups.
-
~1450-1600 cm⁻¹: C=C and C=N stretching vibrations of the pyridine ring.[9]
-
Applications in Drug Development
This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[2] Its nucleophilic nitrogen atom and the reactivity of its methyl groups allow for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. For example, pyridine derivatives are integral to the structure of many drugs, and the specific substitution pattern of this compound can influence the pharmacological activity of the final compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition. It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[2]
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Use a fume hood to minimize inhalation of vapors.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
This technical guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For more detailed information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 2. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Showing Compound this compound (FDB004388) - FooDB [foodb.ca]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. This compound(589-93-5) 1H NMR spectrum [chemicalbook.com]
- 9. This compound(589-93-5) IR Spectrum [m.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Lutidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Lutidine, also known as 2,5-dimethylpyridine, is a heterocyclic aromatic organic compound with the chemical formula C₇H₉N.[1] As a substituted pyridine (B92270), it finds significant application in organic synthesis, serving as a non-nucleophilic base, a building block for complex molecules, and a reagent in the preparation of pharmaceuticals and agrochemicals.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of 2,5-Lutidine, detailed experimental methodologies for their determination, and a summary of its synthesis, purification, and reactivity.
Physical Properties
2,5-Lutidine is a colorless to light yellow liquid under standard conditions.[2] It is characterized by a distinct odor. The key physical properties of 2,5-Lutidine are summarized in the tables below.
General and Thermodynamic Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [1] |
| Melting Point | -15 °C to -16 °C | [1] |
| Boiling Point | 157 °C at 760 mmHg | [1] |
| Density | 0.926 g/mL at 25 °C | [1] |
| Vapor Pressure | 2.4 mmHg at 20 °C | [1] |
| Flash Point | 48 °C (closed cup) | [1] |
| pKa of Conjugate Acid | ~6.4 | [3] |
Optical and Solubility Properties
| Property | Value | Reference(s) |
| Appearance | Colorless to light yellow liquid | [2] |
| Refractive Index (n20/D) | 1.499 | [1] |
| Solubility in Water | Slightly soluble | [1] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, and THF | [3] |
Chemical Properties and Reactivity
The chemical behavior of 2,5-Lutidine is dictated by the pyridine ring and the two methyl substituents. The lone pair of electrons on the nitrogen atom imparts basic properties. However, the methyl groups at the 2- and 5-positions provide steric hindrance, influencing its nucleophilicity.
Basicity
With a pKa of approximately 6.4 for its conjugate acid, 2,5-Lutidine is a moderately weak base.[3] It readily reacts with acids to form lutidinium salts. This basicity allows it to be used as an acid scavenger in reactions that produce acidic byproducts.
Reactivity as a Non-Nucleophilic Base
A key feature of substituted pyridines like 2,5-Lutidine is their role as non-nucleophilic bases. The steric bulk of the methyl groups hinders the nitrogen's lone pair from acting as a nucleophile, while still allowing it to abstract protons.[4][5] This property is particularly valuable in organic synthesis where a base is required to neutralize acid without interfering with electrophilic centers in the reacting molecules. For example, it is used in silylation reactions to protect alcohols, where it neutralizes the strong acid byproduct without reacting with the silylating agent.[4]
Electrophilic Aromatic Substitution
The pyridine ring in 2,5-Lutidine is less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating methyl groups direct incoming electrophiles.
Oxidation
The nitrogen atom in the pyridine ring can be oxidized to form 2,5-Lutidine-N-oxide. This transformation can be achieved using oxidizing agents such as hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (m-CPBA).[6][7]
Caption: Oxidation of 2,5-Lutidine to its N-oxide.
Synthesis and Purification
Synthesis
Industrially, 2,5-Lutidine can be obtained from the fractional distillation of coal tar.[8] A common laboratory and industrial synthesis involves the reaction of acetaldehyde, formaldehyde, and ammonia (B1221849) over a catalyst.
Caption: A general synthetic route to 2,5-Lutidine.
Purification
Purification of 2,5-Lutidine often involves fractional distillation to remove impurities with different boiling points.[9] For removal of isomeric impurities, more advanced techniques may be employed. A common laboratory purification method involves steam distillation from an acidic solution, followed by basification, extraction, and fractional distillation.
Caption: A typical laboratory purification workflow for 2,5-Lutidine.
Applications in Synthesis: The Case of Picoxystrobin
2,5-Lutidine serves as a valuable building block in the synthesis of various agrochemicals. One such example is its potential role in the synthesis of the fungicide Picoxystrobin. Although the direct use of 2,5-Lutidine is part of proprietary industrial synthesis, a plausible synthetic route involves the incorporation of the this compound moiety. A simplified, conceptual workflow is presented below, illustrating how 2,5-Lutidine or a derivative could be used to construct the core of a Picoxystrobin-like molecule.
Caption: A conceptual workflow illustrating the use of a 2,5-Lutidine derivative in the synthesis of a Picoxystrobin analog.[10][11][12]
Experimental Protocols
The following sections detail generalized experimental protocols for the determination of key physical properties of 2,5-Lutidine. These methods are based on standard laboratory techniques and can be adapted for specific equipment and purity requirements.
Boiling Point Determination (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure:
-
A small amount of 2,5-Lutidine (a few milliliters) is placed in the small test tube.
-
The capillary tube is inverted (open end down) and placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a Thiele tube containing heating oil.
-
The side arm of the Thiele tube is gently heated, and the temperature is monitored.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[7][13][14]
-
Melting Point Determination
The melting point is the temperature at which a solid transitions to a liquid. For substances like 2,5-Lutidine that are liquid at room temperature, this determination requires cooling the sample.
-
Apparatus: Melting point apparatus with a cooling stage or a cryo-bath, and a capillary tube.
-
Procedure:
-
A small amount of 2,5-Lutidine is introduced into a capillary tube and sealed.
-
The capillary tube is placed in a cooling bath (e.g., dry ice/acetone) to solidify the sample.
-
The solidified sample is then placed in a melting point apparatus.
-
The temperature is slowly increased.
-
The temperature range from which the first drop of liquid appears to when the entire solid has melted is recorded as the melting range.[15][16][17][18]
-
Density Determination
Density is the mass per unit volume of a substance.
-
Apparatus: Pycnometer (a small glass flask of known volume) or a digital density meter, and a balance.
-
Procedure (using a pycnometer):
-
The empty pycnometer is weighed.
-
The pycnometer is filled with distilled water of a known temperature and weighed to determine its volume.
-
The pycnometer is emptied, dried, and then filled with 2,5-Lutidine at the same temperature.
-
The pycnometer filled with 2,5-Lutidine is weighed.
-
The density is calculated by dividing the mass of the 2,5-Lutidine by the volume of the pycnometer.[4][6][10][11]
-
pKa Determination
The pKa is a measure of the acidity of a compound's conjugate acid.
-
Apparatus: pH meter, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Procedure (Potentiometric Titration):
-
A known concentration of 2,5-Lutidine is dissolved in water.
-
A standardized solution of a strong acid is added in small increments from a burette.
-
The pH of the solution is measured after each addition of acid.
-
A titration curve is generated by plotting the pH versus the volume of acid added.
-
The pKa is the pH at the half-equivalence point, where half of the 2,5-Lutidine has been protonated.[19][20][21]
-
Safety and Handling
2,5-Lutidine is a flammable liquid and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry, well-ventilated area away from sources of ignition.
Conclusion
2,5-Lutidine is a versatile heterocyclic compound with a unique combination of physical and chemical properties. Its moderate basicity and sterically hindered nitrogen atom make it a valuable non-nucleophilic base in organic synthesis. As a readily available building block, it plays a role in the preparation of more complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.
References
- 1. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 9. mdpi.com [mdpi.com]
- 10. Picoxystrobin (Ref: ZA 1963) [sitem.herts.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. benchchem.com [benchchem.com]
- 14. An Improved Process For The Preparation Of Etoricoxib [quickcompany.in]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 21. US9024030B2 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Molecular Weight of 2,5-Dimethylpyridine
This technical guide provides an in-depth analysis of the molecular weight of 2,5-Dimethylpyridine, tailored for researchers, scientists, and professionals in drug development. It covers the fundamental properties, experimental determination protocols, and relevant applications of this compound.
Core Properties of this compound
This compound, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is a colorless to pale yellow liquid with a characteristic odor.[1] Its chemical structure consists of a pyridine ring substituted with two methyl groups at the 2 and 5 positions.
The molecular formula for this compound is C7H9N.[1][2][3] Based on this formula, the calculated molecular weight is approximately 107.15 g/mol .[4] Various sources report slightly different values, such as 107.1531 and 107.16 g/mol , which can be attributed to differences in isotopic abundance considerations.[2][3]
Quantitative Data Summary
For ease of reference and comparison, the key quantitative properties of this compound are summarized in the table below.
| Property | Value | References |
| Molecular Weight | 107.15 g/mol | [4][5][6] |
| Molecular Formula | C7H9N | [1][2][3] |
| CAS Number | 589-93-5 | [1][2] |
| Density | 0.926 g/mL at 25 °C | [][8] |
| Boiling Point | 157 °C | [3][][8] |
| Melting Point | -15 °C | [5][][8] |
| Vapor Pressure | 2.4 mmHg (20 °C) | [][8] |
| Refractive Index | 1.499 (n20/D) | [][8] |
Experimental Determination of Molecular Weight
The molecular weight of a compound like this compound can be determined through both theoretical calculation and experimental analysis.
Theoretical Calculation
The molecular weight is calculated by summing the atomic weights of all atoms in the chemical formula (C7H9N).
-
Carbon (C): 7 atoms × 12.011 u = 84.077 u
-
Hydrogen (H): 9 atoms × 1.008 u = 9.072 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Total Molecular Weight: 84.077 + 9.072 + 14.007 = 107.156 u
This calculated value is in close agreement with the experimentally determined values.
Experimental Protocol: Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for experimentally determining the molecular weight of a compound. A common method is Electrospray Ionization Mass Spectrometry (ESI-MS).
Objective: To accurately determine the molecular weight of a this compound sample.
Materials and Equipment:
-
This compound sample
-
High-purity solvent (e.g., methanol (B129727) or acetonitrile)
-
Formic acid (for promoting ionization)
-
Mass spectrometer with an electrospray ionization source
-
Syringe pump
-
Data acquisition and analysis software
Procedure:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in the chosen solvent. A small amount of formic acid is often added to facilitate the protonation of the analyte molecules.
-
Infusion: The prepared sample solution is infused into the ESI source at a constant flow rate using a syringe pump.
-
Ionization: A high voltage is applied to the capillary tip of the ESI source. This creates a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate, leading to an increase in charge density. This results in the formation of gas-phase protonated molecules ([M+H]+) of this compound.
-
Mass Analysis: The generated ions are directed into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Analysis: The peak corresponding to the protonated molecule ([C7H9N+H]+) is identified. The molecular weight is determined by subtracting the mass of a proton (approximately 1.007 u) from the measured m/z value of this molecular ion peak.
Applications in Research and Drug Development
This compound serves as a crucial building block and reagent in various chemical syntheses.[1][3] Its utility is particularly notable in the following areas:
-
Pharmaceutical Synthesis: It is used as an intermediate in the manufacturing of various drug compounds.[9]
-
Agrochemical Production: The compound is a precursor in the synthesis of certain pesticides and herbicides.[1][3]
-
Organic Synthesis: It functions as a solvent and a base in a variety of organic reactions.[1][3]
-
Coordination Chemistry: this compound can act as a ligand in the formation of metal complexes.[1]
Visualized Workflows
The following diagrams illustrate the logical and experimental workflows related to the determination of the molecular weight of this compound.
Caption: Workflow for Theoretical Molecular Weight Calculation.
Caption: Experimental Workflow for Molecular Weight Determination.
References
An In-depth Technical Guide to 2,5-Dimethylpyridine: From Structural Formula to Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyridine, also known as 2,5-lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is characterized by a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This colorless to pale yellow liquid with a characteristic odor serves as a crucial building block and intermediate in the synthesis of a wide range of chemical compounds, particularly in the pharmaceutical and agrochemical industries.[2][3] Its unique structural and chemical properties make it a valuable reagent in organic synthesis and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the structural formula, physicochemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a focus on its relevance to drug development.
Structural Formula and Chemical Identity
The structural formula of this compound is fundamental to understanding its reactivity and function. The molecule consists of a six-membered aromatic ring containing one nitrogen atom, with methyl groups attached to the carbon atoms at positions 2 and 5.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[3] |
| Common Name | 2,5-Lutidine[3] |
| CAS Number | 589-93-5[3] |
| Molecular Formula | C₇H₉N[3] |
| Molecular Weight | 107.15 g/mol [3] |
| SMILES | Cc1ccc(C)nc1[4] |
| InChI | 1S/C7H9N/c1-6-3-4-7(2)8-5-6/h3-5H,1-2H3[3] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 157 °C | [4] |
| Melting Point | -15 °C | [4] |
| Density | 0.926 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.499 | [4] |
| Vapor Pressure | 2.4 mmHg (20 °C) | [4] |
| pKa | 6.4 (at 25 °C) | [5] |
| Solubility | Soluble in organic solvents, less soluble in water. | [1] |
Synthesis of this compound
General Experimental Protocol: Chichibabin Synthesis of Alkylpyridines
This protocol outlines the general gas-phase synthesis of alkylpyridines and can be adapted for the synthesis of this compound.
Materials:
-
Aldehyde/Ketone mixture (e.g., paraldehyde (B1678423) and acetaldehyde)
-
Solid acid catalyst (e.g., alumina (B75360), silica-alumina)
-
High-temperature flow reactor
Procedure:
-
A gaseous mixture of the carbonyl compounds and ammonia is prepared. The molar ratios of the reactants are optimized to favor the formation of the desired lutidine isomer.
-
The gas mixture is passed through a heated flow reactor containing a solid acid catalyst, such as alumina or silica-alumina.
-
The reaction is typically carried out at temperatures ranging from 350 to 500 °C.[6]
-
The product stream exiting the reactor, which contains a mixture of pyridine derivatives, unreacted starting materials, and byproducts, is cooled to condense the liquid components.
-
The condensed liquid is then subjected to fractional distillation to separate and purify the this compound from other isomers and byproducts.
Caption: General workflow for the Chichibabin synthesis of pyridines.
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons and the methyl groups. ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the seven carbon atoms in the molecule.
General Experimental Protocol for ¹H NMR Spectroscopy:
-
Prepare a solution of this compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.5-0.7 mL) in an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of the pyridine ring and the methyl groups.
General Experimental Protocol for FT-IR Spectroscopy (Liquid Film):
-
Place a drop of neat this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
Mount the plates in the sample holder of an FT-IR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Record the spectrum in transmittance or absorbance mode.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 107.[8]
General Experimental Protocol for GC-MS Analysis:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or methanol).
-
Inject a small volume (e.g., 1 µL) of the solution into a gas chromatograph coupled to a mass spectrometer (GC-MS).
-
The compound is separated from the solvent and other components on the GC column and then introduced into the mass spectrometer.
-
Acquire the mass spectrum in EI mode, typically scanning a mass range of m/z 40-200.
Caption: Workflow for the spectroscopic analysis of this compound.
Applications in Drug Development
Pyridine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[9] this compound serves as a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2]
Role as a Synthetic Intermediate
This compound is utilized as a starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its nucleophilic nitrogen and the reactivity of the methyl groups (which can be functionalized) provide multiple avenues for chemical modification.
While a direct and detailed synthetic route for a specific marketed drug starting from this compound is not prominently documented in the readily available literature, lutidines, in general, are known precursors for various pharmaceuticals. For instance, 3,5-lutidine is a precursor for the proton pump inhibitors Omeprazole and Esomeprazole.[10] The structural similarity suggests that this compound could be employed in analogous synthetic strategies for novel drug candidates.
One notable example where a substituted pyridine is crucial is in the synthesis of Tipiracil . Tipiracil is a thymidine (B127349) phosphorylase inhibitor used in combination with trifluridine (B1683248) for the treatment of metastatic colorectal cancer.[11] While the publicly available synthesis routes for Tipiracil do not explicitly start from this compound, the core structure contains a pyrimidine (B1678525) ring which can be synthesized from pyridine-derived precursors.
Potential Role in Modulating Signaling Pathways
While specific studies detailing the direct interaction of this compound with cellular signaling pathways are scarce, the broader class of pyridine-containing molecules is known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).[2] Kinase inhibitors, for example, often incorporate a pyridine core to form key hydrogen bond interactions within the ATP-binding pocket of the enzyme.
Caption: General kinase signaling pathway and the inhibitory action of pyridine-based compounds.
Conclusion
This compound is a fundamentally important heterocyclic compound with a well-defined structure and a range of applications in chemical synthesis. For researchers, scientists, and drug development professionals, it represents a valuable building block for the creation of novel molecules with potential therapeutic properties. A thorough understanding of its chemical properties, synthesis, and spectroscopic characteristics is essential for its effective utilization in the laboratory and in the development of new pharmaceuticals. While its direct role in modulating specific signaling pathways is an area requiring further investigation, the prevalence of the pyridine scaffold in numerous approved drugs underscores the potential of this compound and its derivatives in future drug discovery efforts.
References
- 1. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents [patents.google.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. researchgate.net [researchgate.net]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Relevance of G protein-coupled receptor (GPCR) dynamics for receptor activation, signalling bias and allosteric modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2015058024A1 - Processes for the preparation of pesticidal compounds - Google Patents [patents.google.com]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Boiling Point of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling point of 2,5-Dimethylpyridine (also known as 2,5-Lutidine), a key physical property crucial for its purification, handling, and application in research and industrial settings. This document details experimental and literature-derived data, explores the physicochemical factors influencing this property, and provides detailed experimental protocols for its accurate determination.
Physicochemical Properties of this compound
This compound is a substituted pyridine (B92270) with the chemical formula C₇H₉N. It is a colorless to light yellow liquid at room temperature and is recognized for its role as a solvent and a reagent in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1] An accurate understanding of its physical properties, including its boiling point, is paramount for its effective use.
Boiling Point and Other Physical Constants
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. The standard boiling point is reported at an atmospheric pressure of 760 mmHg (101.325 kPa).
| Property | Value | Reference(s) |
| Boiling Point (at 760 mmHg) | 157 °C | [2][3] |
| Melting Point | -15 °C | [2][3] |
| Density (at 25 °C) | 0.926 g/mL | [3] |
| Refractive Index (n20/D) | 1.499 | [2] |
| Vapor Pressure (at 20 °C) | 2.4 mmHg (0.32 kPa) | [3][4] |
| Water Solubility (at 23 °C) | 77 g/L | [4] |
Effect of Pressure on Boiling Point
| Vapor Pressure (kPa) | Boiling Temperature (°C) |
| 1 | 4 (extrapolated) |
| 10 | 39 (extrapolated) |
| 100 | 156.6 |
Data sourced from the NYU Physics Department vapor pressure tables.[5]
This data is critical for vacuum distillation procedures, which are often employed to purify compounds that are unstable at their atmospheric boiling point or to separate mixtures with close boiling points.
Factors Influencing the Boiling Point of this compound
The boiling point of this compound is a consequence of the interplay between its molecular structure, molecular weight, and the resulting intermolecular forces.
Intermolecular Forces
The primary intermolecular forces present in this compound are:
-
Van der Waals Forces (London Dispersion Forces): These are weak, temporary attractive forces that arise from the random movement of electrons, creating temporary dipoles. As the size of the molecule and the surface area increase, so do the strength of these forces.
-
Dipole-Dipole Interactions: Due to the presence of the electronegative nitrogen atom in the pyridine ring, this compound is a polar molecule with a permanent dipole moment. This leads to electrostatic attractions between the positive end of one molecule and the negative end of another.
Unlike compounds with -OH or -NH groups, this compound does not exhibit hydrogen bonding between its own molecules.
Comparison with Pyridine and its Isomers
To understand the structural effects on the boiling point, it is insightful to compare this compound with its parent compound, pyridine, and its other dimethylpyridine isomers.
| Compound | Boiling Point (°C) |
| Pyridine | 115.2 |
| 2,3-Dimethylpyridine | 161 |
| 2,4-Dimethylpyridine | 159 |
| This compound | 157 |
| 2,6-Dimethylpyridine | 144 |
| 3,4-Dimethylpyridine | 178 |
| 3,5-Dimethylpyridine | 172 |
The addition of two methyl groups to the pyridine ring increases the molecular weight and the surface area, leading to stronger van der Waals forces. Consequently, all dimethylpyridine isomers have a higher boiling point than pyridine. The variation in boiling points among the dimethylpyridine isomers can be attributed to differences in their molecular symmetry and dipole moments, which affect how closely the molecules can pack together and the strength of the dipole-dipole interactions.
Experimental Determination of Boiling Point
The accurate determination of the boiling point of this compound is essential for its characterization and for quality control purposes.
Purification of this compound
Prior to the determination of its boiling point, it is crucial to ensure the purity of the this compound sample, as impurities can affect the boiling point. A common purification method involves the following steps:
-
Acid Treatment and Steam Distillation: The crude this compound is steam distilled from a solution containing 1-2 equivalents of 20% sulfuric acid. This step helps to remove non-basic impurities.
-
Basification and Separation: The acidic solution is then made alkaline with a strong base, such as sodium hydroxide, to liberate the free this compound. The organic layer is then separated.
-
Drying: The separated base is dried over a suitable drying agent, like solid sodium hydroxide.
-
Fractional Distillation: The dried liquid is then subjected to fractional distillation. For highly pure samples, a second distillation over sodium can be performed using a Todd column packed with glass helices.
Experimental Protocol: Micro-Boiling Point Determination
A common and efficient method for determining the boiling point of a small liquid sample is the micro-boiling point or Siwoloboff method.
Apparatus:
-
Thiele tube or oil bath
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (e.g., a fusion tube)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Liquid for the bath (e.g., paraffin (B1166041) oil or silicone oil)
-
Stand and clamps
Procedure:
-
Sample Preparation: Place a few drops of the purified this compound into the small test tube.
-
Capillary Insertion: Insert the capillary tube into the test tube with the open end downwards.
-
Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly into the Thiele tube or oil bath, making sure the rubber band is above the liquid level. Heat the apparatus gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Boiling Point Determination: Continue gentle heating until a steady stream of bubbles is observed. Then, turn off the heat. The liquid will begin to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
-
Repeat: For accuracy, allow the apparatus to cool slightly and then reheat to obtain a second reading.
Azeotropic Considerations
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs when the azeotrope is boiling, the vapor has the same proportions of constituents as the unboiled mixture. While specific azeotropic data for this compound with common solvents is not widely reported in readily accessible literature, it is a phenomenon that researchers should be aware of, particularly during purification processes. The formation of an azeotrope with water or other solvents can affect the efficiency of distillation. If an azeotrope is suspected, alternative purification techniques such as extractive distillation or the use of a different drying agent may be necessary.
Conclusion
The boiling point of this compound is a fundamental physical property that is well-established in the scientific literature as 157 °C at atmospheric pressure. This value is influenced by a combination of intermolecular forces, molecular weight, and molecular structure. For professionals in research and drug development, a thorough understanding of this property, its pressure dependence, and the methods for its accurate determination are essential for the effective purification, handling, and application of this versatile compound.
References
An In-Depth Technical Guide to the Melting Point of 2,5-Dimethylpyridine
This guide provides a comprehensive overview of the physical and chemical properties of 2,5-Dimethylpyridine, with a specific focus on its melting point. It is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Introduction to this compound
This compound, also known as 2,5-Lutidine, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] It is a colorless to light yellow liquid at room temperature with a characteristic odor.[1][2][3] Structurally, it consists of a pyridine ring substituted with two methyl groups at the 2 and 5 positions. This compound serves as a crucial intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][3][4] It is also employed as a solvent and reagent in organic synthesis and in the development of advanced materials like polymers and coatings.[3]
Physicochemical Properties
The properties of this compound are well-documented. The melting point, in particular, is a key parameter for its identification and purity assessment. Below is a summary of its key quantitative data.
Table 1: Physicochemical Data of this compound
| Property | Value | Source(s) |
| Melting Point | -6 °C to -16 °C | [3][5][6][7][8][9][10] |
| Boiling Point | 157 °C (lit.) | [3][5][6][7][9] |
| Density | 0.92 - 0.93 g/mL (at 25-26 °C) | [3][5][6][7][8][9] |
| Molecular Formula | C₇H₉N | [3][5] |
| Molecular Weight | 107.15 - 107.16 g/mol | [3][5][6] |
| CAS Number | 589-93-5 | [3][5] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Vapor Pressure | 2.4 - 3.36 mm Hg (at 20 °C) | [2][6][10] |
| Refractive Index | ~1.49 - 1.502 (at 20 °C) | [3][6][7][8][9] |
Note: The reported melting point varies across different sources, which is common for literature values. The range provided reflects the values found in the cited literature.
Experimental Determination of Melting Point
The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range (typically 0.5-1.0°C).[11][12] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[11][13][14]
A standard laboratory procedure for determining the melting point of a substance like this compound (after it has been solidified) involves the capillary method.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the solidified this compound is finely powdered using a mortar and pestle.[15]
-
Capillary Tube Loading: The powdered sample is packed into a small-diameter glass capillary tube, sealed at one end, to a height of 1-2 mm.[12][13] The tube is then tapped gently to compact the sample at the bottom.[13]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[11][15]
-
Heating:
-
Rapid Pre-heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[15]
-
Slow Heating: The heating rate is then reduced to a slow and constant rate, typically 1-2°C per minute, as the expected melting point is approached.[11][15] A slow heating rate is critical for an accurate measurement.[12]
-
-
Observation and Recording: The sample is observed carefully through a magnifying lens. Two temperatures are recorded:
-
Reporting: The result is reported as the melting point range (T₁ - T₂). For a pure substance, this range should be narrow.
The following diagram illustrates the logical workflow for determining the melting point of an unknown solid sample, a fundamental procedure in chemical analysis.
Caption: Workflow for experimental melting point determination.
Synthesis and Purification
This compound can be obtained by separation from the pyridine base fraction recovered from coal coking by-products.[6] For high-purity applications, further purification may be necessary. A common method involves steam distillation from an acidic solution to remove non-basic impurities, followed by basification, separation, drying with a desiccant like NaOH, and fractional distillation.[7]
Isotopically labeled versions, such as ¹⁵N-labelled 3,5-dimethylpyridine (B147111) (an isomer), have been synthesized for use as probes in NMR spectroscopy.[16] The synthesis starts from precursors like methacrolein, propenyl ether, and a ¹⁵N-labelled nitrogen source such as ¹⁵NH₄Cl.[16]
Safety and Handling
This compound is a flammable liquid and vapor.[2] It is harmful if swallowed or in contact with skin and causes skin and serious eye irritation.[2]
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[17] Keep away from heat, sparks, open flames, and hot surfaces. Take precautionary measures against static discharge.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[6] Keep away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[17]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
This guide provides essential technical information regarding the melting point and associated properties of this compound, offering a valuable resource for laboratory and development professionals.
References
- 1. CAS 589-93-5: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. This compound [stenutz.eu]
- 6. echemi.com [echemi.com]
- 7. This compound | 589-93-5 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. parchem.com [parchem.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. Melting Point Determination [cs.gordon.edu]
- 15. almaaqal.edu.iq [almaaqal.edu.iq]
- 16. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 2,5-Dimethylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylpyridine (also known as 2,5-lutidine) in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science, where it is often used as a reagent, intermediate, or solvent.
Due to the limited availability of precise quantitative solubility data for this compound in a broad range of organic solvents, this guide presents a combination of available quantitative data, qualitative solubility information, and comparative data for its structural isomer, 2,6-Dimethylpyridine. This approach offers valuable insights for solvent selection and experimental design. Furthermore, this guide details established experimental protocols for solubility determination to empower researchers to ascertain precise solubility values for their specific applications.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. It is a colorless to pale yellow liquid with a characteristic odor. Its molecular structure, featuring a nitrogen-containing aromatic ring with two methyl group substitutions, influences its polarity and hydrogen-bonding capabilities, which in turn govern its solubility in different solvents.
Solubility Profile of this compound
The solubility of this compound is a key physical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation.
Qualitative and Quantitative Solubility Data
While specific quantitative solubility data for this compound in many organic solvents is not extensively reported in publicly available literature, qualitative descriptions indicate its general solubility. It is known to be soluble in common organic solvents.[1]
For comparative purposes, the following table summarizes the available quantitative and qualitative solubility data for this compound and its isomer, 2,6-Dimethylpyridine. It is crucial to note that the data for 2,6-Dimethylpyridine is provided as a reference and may not be directly representative of this compound's solubility.
| Solvent | This compound Solubility | 2,6-Dimethylpyridine Solubility | Temperature (°C) |
| Water | 77 g/L[2][3] | 163.130 g/L | 23 / 25 |
| Ethanol | Soluble[2] | Slightly Soluble[4] | Not Specified |
| Methanol | Not Specified | Slightly Soluble[5] | Not Specified |
| Acetone | Soluble[6] | Soluble[4] | Not Specified |
| Diethyl Ether | Soluble[2] | Soluble[4] | Not Specified |
| Chloroform | Not Specified | Soluble[5] | Not Specified |
| Dimethylformamide | Miscible[6] | Miscible[7] | Not Specified |
| Tetrahydrofuran | Miscible[6] | Miscible[7] | Not Specified |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is essential. Several robust methods can be employed, with the choice depending on the desired accuracy, the nature of the solute and solvent, and available instrumentation.
Isothermal Shake-Flask Method (Gravimetric Analysis)
This is a widely accepted and reliable method for determining the thermodynamic equilibrium solubility of a compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Methodology:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, thermostatically controlled vessel (e.g., a shaker flask or a vial with a magnetic stirrer). The mixture is agitated at a constant temperature for a sufficient duration (typically 24-72 hours) to ensure that equilibrium is reached. The continued presence of undissolved solute is a visual confirmation of saturation.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the mixture is allowed to stand at the constant temperature to permit the excess solid to settle.
-
Sample Withdrawal and Filtration: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the experimental temperature. The sample is immediately filtered through a membrane filter (e.g., 0.45 µm PTFE) to remove any undissolved microparticles.
-
Solvent Evaporation and Mass Determination: A known mass or volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute or using a rotary evaporator).
-
Final Mass Measurement: After complete removal of the solvent, the container with the dried solute is cooled to ambient temperature in a desiccator and weighed.
-
Calculation of Solubility: The solubility is calculated from the mass of the dissolved this compound and the initial volume or mass of the solvent used. Results are typically expressed in g/100 mL, mg/mL, mol/L, or as a mole fraction.
Spectroscopic and Chromatographic Methods
For more rapid or automated solubility determination, instrumental methods such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can be employed. These methods require the preparation of a calibration curve.
Methodology:
-
Preparation of Saturated Solution and Sampling: A saturated solution is prepared and sampled as described in the isothermal shake-flask method.
-
Preparation of Calibration Standards: A series of standard solutions of this compound of known concentrations are prepared in the same solvent.
-
Instrumental Analysis: The calibration standards and the filtered saturated sample are analyzed using a suitable and validated analytical method (UV-Vis, HPLC, or GC).
-
Concentration Determination: A calibration curve is constructed by plotting the instrument response (e.g., absorbance or peak area) against the concentration of the standards. The concentration of this compound in the saturated sample is then determined from this curve.
Experimental Workflow Visualization
The following diagram illustrates the general experimental workflow for the determination of this compound solubility using the isothermal shake-flask method followed by either gravimetric or instrumental analysis.
References
- 1. chembk.com [chembk.com]
- 2. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]
- 3. ec.europa.eu [ec.europa.eu]
- 4. 2,6-Lutidine | C7H9N | CID 7937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,6-Lutidine | 108-48-5 [chemicalbook.com]
- 6. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 7. 2,6-Lutidine [drugfuture.com]
An In-depth Technical Guide to the pKa of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acid dissociation constant (pKa) of 2,5-dimethylpyridine, a crucial parameter for its application in research and pharmaceutical development. This document outlines the quantitative pKa value, detailed experimental protocols for its determination, and the significance of this property in drug discovery workflows.
Physicochemical Properties of this compound
This compound, also known as 2,5-lutidine, is a heterocyclic aromatic organic compound.[1] Its basicity, quantified by the pKa value, is a critical factor in its chemical behavior and applications.
pKa Value
The pKa of this compound determines the extent of its protonation at a given pH. This is fundamental to its role as a base, nucleophile, and its pharmacokinetic properties in drug development.
| Compound | pKa Value | Temperature | Reference |
| This compound | 6.4 | 25°C | [2] |
Experimental Determination of pKa
The pKa value of a compound can be determined through various analytical techniques. The most common and reliable methods for nitrogen-containing heterocyclic compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[3] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH with a calibrated electrode.[4]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standard solution of this compound (e.g., 0.01 M) in deionized water.
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
-
Calibration of the pH Meter:
-
Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa.
-
-
Titration Procedure:
-
Place a known volume of the this compound solution into a thermostatted vessel maintained at 25°C.
-
Add the background electrolyte solution.
-
Immerse the calibrated pH electrode and a stirrer into the solution.
-
Add the standardized strong acid (e.g., HCl) in small, precise increments.
-
Record the pH value after each addition, ensuring the reading stabilizes.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. This is the point on the curve where half of the this compound has been protonated.
-
Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the inflection point, which corresponds to the equivalence point.
-
UV-Vis Spectrophotometry
This method is applicable when the protonated and non-protonated forms of the compound exhibit different ultraviolet or visible light absorption spectra.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration.
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of this compound.
-
-
Spectral Measurements:
-
For each buffer solution, add a small, constant volume of the this compound stock solution.
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
Identify the wavelength(s) where the absorbance difference between the fully protonated and deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the compound.
-
The Henderson-Hasselbalch equation can be used to linearize the data and determine the pKa: pH = pKa + log([A⁻]/[HA]) where [A⁻] is the concentration of the deprotonated form and [HA] is the concentration of the protonated form. The ratio of these concentrations can be determined from the absorbance values.
-
Significance in Drug Development and Organic Synthesis
The basicity of this compound, as defined by its pKa, is a key consideration in its use as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[1]
-
Reaction Catalyst: As a moderately strong base, this compound can be used as a proton scavenger in reactions that produce acidic byproducts. Its pKa dictates its effectiveness in deprotonating specific substrates and intermediates.
-
Control of Physicochemical Properties: In drug discovery, the pKa of a molecule influences its solubility, lipophilicity, and membrane permeability, which are critical components of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. By incorporating the this compound moiety, medicinal chemists can modulate the overall pKa of a larger molecule to optimize its pharmacokinetic properties.
The following diagram illustrates a simplified workflow where the pKa of a this compound-containing lead compound is a critical parameter in the drug development process.
References
2,5-Dimethylpyridine safety data sheet (SDS)
An In-depth Technical Guide to the Safety of 2,5-Dimethylpyridine
This technical guide provides a comprehensive overview of the safety data for this compound, also known as 2,5-Lutidine. It is intended for researchers, scientists, and drug development professionals who handle this chemical. This document consolidates critical safety information, including physical and chemical properties, toxicological data, and hazard classifications.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉N | [3] |
| Molecular Weight | 107.15 g/mol | [1] |
| CAS Number | 589-93-5 | [3] |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Boiling Point | 157 °C | [4] |
| Melting Point | -15 °C | [4] |
| Flash Point | 118 °F (47.8 °C) | [4] |
| Density | 0.926 g/mL at 25 °C | [4] |
| Vapor Pressure | 2.4 mmHg at 20 °C | [4] |
| Water Solubility | 77 g/L at 23 °C | [4][5] |
| pKa | 6.4 at 25 °C | [4] |
Toxicological Data
The toxicological profile of this compound indicates that it is harmful if swallowed or in contact with skin.[1] Acute toxicity values are summarized in Table 2.
Table 2: Acute Toxicity of this compound
| Route | Species | Value | Source |
| Oral | Rat | LD50: 800 mg/kg | [5] |
| Oral | Mouse | LD50: 670 mg/kg | [5] |
Studies on the related compound pyridine (B92270) suggest that repeated exposure can lead to effects on the liver and kidneys.[6] A 9-week intermittent oral study in rats exposed to this compound resulted in changes in clotting factors, thrombocytopenia, and effects on true cholinesterase.[1]
Hazard Identification and Classification
This compound is classified as a flammable liquid and is associated with several health hazards. The Globally Harmonized System (GHS) classification is provided in Table 3.
Table 3: GHS Classification of this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapor |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
Source:[1]
The following diagram illustrates the logical relationships between the primary hazards associated with this compound.
Caption: Hazard relationship diagram for this compound.
Experimental Protocols
Detailed experimental protocols for assessing the toxicity of chemicals like this compound are outlined in various OECD guidelines. The following sections provide an overview of the methodologies for acute oral, dermal, and inhalation toxicity studies.
Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
Methodology:
-
Animal Selection: Healthy, young adult rats (typically females) are used.[7]
-
Housing and Fasting: Animals are housed in standard conditions and fasted (food, but not water) overnight before dosing.[7]
-
Dose Administration: The test substance is administered orally in a single dose via gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.[7]
-
Endpoint: The number of animals that die within a defined period is recorded, which allows for classification of the substance into a GHS toxicity category.[7]
The following workflow diagram illustrates the acute oral toxicity testing process.
Caption: Workflow for an acute oral toxicity study.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This test evaluates the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Healthy, young adult albino rabbits are typically used.[8]
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.[8]
-
Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of the skin under a gauze patch.[9]
-
Exposure: The patch is left in place for 4 hours.[9]
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]
-
Scoring: The severity of skin reactions is scored, and the substance is classified based on the scores.[8]
The workflow for a dermal irritation study is depicted below.
Caption: Workflow for a dermal irritation/corrosion study.
Acute Inhalation Toxicity - OECD Guideline 403
This guideline describes the procedure for assessing the toxicity of a substance upon inhalation.
Methodology:
-
Animal Selection: Young adult rats are commonly used.
-
Exposure System: Animals are exposed in a dynamic inhalation chamber, typically using a nose-only exposure system to minimize oral ingestion.[10]
-
Atmosphere Generation: The test substance is generated as a vapor or aerosol at a target concentration.[10]
-
Exposure: Animals are exposed for a fixed duration, usually 4 hours.[10]
-
Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.[10]
-
Endpoint: The LC50 (lethal concentration for 50% of animals) is determined, or the substance is classified based on the observed toxicity at specific concentrations.[10]
The workflow for an acute inhalation toxicity study is outlined below.
Caption: Workflow for an acute inhalation toxicity study.
Mechanism of Toxicity and Signaling Pathways
The precise toxicological mechanisms of this compound are not extensively documented. However, studies on the structurally related compound pyridine provide valuable insights. The toxicity of pyridine is linked to the generation of reactive oxygen species (ROS), leading to oxidative stress.[11] This oxidative stress can cause damage to lipids, DNA, and proteins, and impair cellular defense mechanisms.[11]
The proposed metabolic pathway for pyridine involves N-oxidation and N-methylation.[12] It is plausible that this compound undergoes similar metabolic activation, potentially leading to the formation of reactive metabolites that contribute to its toxicity. The proposed signaling pathway for pyridine-induced toxicity, which may be applicable to this compound, is illustrated below.
Caption: Proposed signaling pathway for this compound toxicity.
Safe Handling and Emergency Measures
Handling: Use in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep container tightly closed.
References
- 1. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 589-93-5: this compound | CymitQuimica [cymitquimica.com]
- 3. Pyridine, 2,5-dimethyl- [webbook.nist.gov]
- 4. This compound CAS#: 589-93-5 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. daikinchemicals.com [daikinchemicals.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. Mechanistic insights into pyridine exposure induced toxicity in model Eisenia fetida species: Evidence from whole-animal, cellular, and molecular-based perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Toxicity of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylpyridine, also known as 2,5-Lutidine, is a heterocyclic aromatic organic compound with applications in organic synthesis, including as an intermediate in the manufacture of pharmaceuticals and agrochemicals.[1] As with any chemical intermediate, a thorough understanding of its toxicological profile is essential for ensuring occupational safety and for risk assessment in drug development. This technical guide provides a comprehensive overview of the known hazards and toxicity of this compound, compiled from available safety data sheets and toxicological literature. The guide includes summaries of quantitative toxicity data, detailed descriptions of relevant experimental methodologies, and visual representations of toxicological assessment workflows and potential mechanisms of action. While significant data gaps exist in the public domain, particularly concerning chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity, this guide aims to provide a thorough foundation for professionals working with this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for exposure and its behavior in biological and environmental systems.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 589-93-5 | [1] |
| Molecular Formula | C₇H₉N | [1] |
| Molecular Weight | 107.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 157 °C | [2] |
| Melting Point | -16 °C | [2] |
| Flash Point | 47.8 °C (118 °F) | [2] |
| Density | 0.9261 g/cm³ at 26 °C | [2] |
| Water Solubility | 77 g/L at 23 °C | [2] |
| Vapor Pressure | 2.4 mm Hg at 20 °C | [2] |
Toxicological Data
The available quantitative toxicological data for this compound are summarized in the following tables. It is important to note that for many toxicological endpoints, comprehensive studies on this compound are not publicly available.
Acute Toxicity
Acute toxicity data provide information on the adverse effects that may result from a single or short-term exposure to a substance.
Table 2: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Reference(s) |
| LD₅₀ | Rat | Oral | 800 mg/kg | [2] |
| LD₅₀ | Mouse | Oral | 670 mg/kg | [2] |
| LD₅₀ | Rabbit | Dermal | No data available | |
| LC₅₀ | Rat | Inhalation | No data available |
Repeated Dose Toxicity
A 9-week intermittent oral study in rats has been reported, indicating potential target organs and effects.
Table 3: Subchronic Toxicity of this compound
| Duration | Species | Route | Observed Effects | Reference(s) |
| 9 weeks | Rat | Oral | Changes in clotting factors, thrombocytopenia, and effects on true cholinesterase. | [3][4] |
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is a significant lack of publicly available data regarding the carcinogenic, mutagenic, and reproductive toxicity of this compound.
Table 4: Carcinogenicity, Mutagenicity, and Reproductive Toxicity of this compound
| Endpoint | Species/Test System | Results | Reference(s) |
| Carcinogenicity | No data available | No data available | |
| Mutagenicity | No data available | No data available | |
| Reproductive Toxicity | No data available | No data available |
Hazard Identification and Classification
Based on the available data, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:
-
H226: Flammable liquid and vapor.[1]
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H332: Harmful if inhaled.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Experimental Protocols
Acute Oral Toxicity (LD₅₀)
The acute oral toxicity of a substance is typically determined using a method like the OECD Test Guideline 423 (Acute Toxic Class Method).
-
Principle: The method is a stepwise procedure with the use of a small number of animals per step. The outcome of each step determines the next step, i.e., whether to stop testing, administer a higher or lower dose, or use additional animals. The method aims to classify the substance into a toxicity category rather than determining a precise LD₅₀ value.
-
Test Animals: Typically, young adult rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The test substance is administered in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Body weights are recorded at the start and end of the observation period.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: The classification is based on the number of mortalities observed at one or more dose levels.
Repeated Dose Oral Toxicity
A 28-day or 90-day repeated dose oral toxicity study in rodents (OECD Test Guideline 407 or 408, respectively) would provide more detailed information on the effects of this compound.
-
Principle: To characterize the toxic effects of a substance following repeated oral administration over a defined period.
-
Test Animals: Typically rats, with an equal number of males and females per group.
-
Procedure:
-
At least three dose groups and a control group are used.
-
The test substance is administered daily by gavage or in the diet/drinking water for 28 or 90 days.
-
Detailed clinical observations are made daily.
-
Body weight and food/water consumption are measured weekly.
-
Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
A full necropsy is performed, and organ weights are recorded.
-
Histopathological examination of major organs and tissues is conducted.
-
-
Data Analysis: Statistical analysis is performed to identify dose-related effects on all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Mutagenicity (Ames Test)
The bacterial reverse mutation assay, or Ames test (OECD Test Guideline 471), is a widely used method to assess the mutagenic potential of a chemical.
-
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for an amino acid (e.g., histidine or tryptophan). The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.
-
Procedure:
-
The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
-
The exposure is typically done using the plate incorporation method or the pre-incubation method.
-
After incubation, the number of revertant colonies is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies, typically a two- to three-fold increase over the solvent control.
Carcinogenicity Bioassay
Long-term carcinogenicity bioassays in rodents (following guidelines similar to those of the National Toxicology Program - NTP) are the standard for assessing the carcinogenic potential of a chemical.[5]
-
Principle: To determine if lifetime exposure to a chemical results in an increased incidence of neoplasms in animals.
-
Test Animals: Typically, rats and mice of both sexes.
-
Procedure:
-
Animals are exposed to the test substance for the major portion of their lifespan (e.g., 2 years).
-
The route of administration is chosen to be relevant to human exposure (e.g., in feed, drinking water, or by gavage).
-
Multiple dose groups and a control group are used.
-
Animals are monitored for clinical signs and palpable masses.
-
A complete histopathological examination of all organs and tissues is performed.
-
-
Data Analysis: Statistical analysis of tumor incidence is conducted to determine if there is a significant increase in tumors in the treated groups compared to the controls.
Reproductive and Developmental Toxicity
A combined repeated dose toxicity study with the reproduction/developmental toxicity screening test (OECD Test Guideline 422) can be used for initial assessment.
-
Principle: To provide information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.
-
Test Animals: Typically rats.
-
Procedure:
-
Males are dosed for a period before mating, during mating, and after mating. Females are dosed throughout the study.
-
Animals are mated, and the females are allowed to litter and rear their pups.
-
Observations include effects on mating, fertility, pregnancy, parturition, and lactation.
-
Offspring are examined for viability, growth, and development.
-
A necropsy and histopathology of reproductive organs are performed on the parent animals.
-
-
Data Analysis: The data are analyzed to identify any adverse effects on reproduction and development.
Potential Mechanisms of Toxicity and Signaling Pathways
The reported effects of this compound in a 9-week rat study, specifically the "effects on true cholinesterase," suggest a potential mechanism of toxicity involving the inhibition of acetylcholinesterase (AChE).[3][4] While specific studies on the interaction of this compound with AChE are lacking, the general mechanism of cholinesterase inhibition is well-established and is a known mode of action for many pyridine (B92270) derivatives.[6]
Cholinesterase Inhibition
Acetylcholinesterase is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and disruption of normal nerve function.
Caption: General mechanism of acetylcholinesterase (AChE) inhibition.
Experimental and Logical Workflows
The assessment of chemical toxicity follows a structured workflow, often starting with in silico and in vitro methods before moving to in vivo studies.
Caption: A typical workflow for toxicity assessment of a chemical.
Conclusion
This compound is a flammable liquid that is harmful by oral, dermal, and inhalation routes of exposure, and is an irritant to the skin and eyes. The available data on acute oral toxicity indicate moderate toxicity. A 9-week oral study in rats suggests potential effects on the hematological system and cholinesterase activity. However, there is a significant lack of data for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity. Professionals handling this compound should adhere to strict safety protocols, including the use of appropriate personal protective equipment and working in well-ventilated areas. For drug development professionals, the data gaps for this compound highlight the need for further toxicological evaluation if it is to be considered as an intermediate where residues in the final product are a possibility. The potential for cholinesterase inhibition warrants further investigation as a primary mechanism of toxicity. Future research should focus on conducting studies according to standardized guidelines to fill the existing data gaps and allow for a more complete risk assessment.
References
- 1. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Technical Reports [ntp.niehs.nih.gov]
- 6. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethylpyridine
This guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylpyridine, also known as 2,5-lutidine. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document outlines the expected spectral features, a detailed experimental protocol for data acquisition, and visual diagrams to illustrate molecular structure and proton relationships.
Expected ¹H NMR Spectrum and Data Presentation
The ¹H NMR spectrum of this compound (C₇H₉N) is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. Due to the substitution pattern on the pyridine (B92270) ring, there are five unique proton signals: two from the methyl groups and three from the aromatic protons on the pyridine ring.
Disclaimer: While the expected patterns can be reliably predicted from the molecular structure, specific chemical shift (δ) and coupling constant (J) values for this compound were not available in the public databases accessed for this guide. The values presented below are estimations based on typical ranges for similar compounds and should be confirmed by experimental data.
The molecule has three distinct aromatic protons (H-3, H-4, and H-6) and two distinct methyl groups (at C-2 and C-5).
-
Aromatic Protons (H-3, H-4, H-6): These protons will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current.
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most downfield signal. It is coupled to H-4 (a small 4-bond coupling) and H-3 (a 3-bond coupling), but primarily appears as a singlet or a finely split singlet due to the absence of adjacent protons.
-
H-4: This proton is coupled to the H-3 proton (a 3-bond coupling, ³J) and will appear as a doublet.
-
H-3: This proton is coupled to the H-4 proton (a 3-bond coupling, ³J) and will appear as a doublet.
-
-
Methyl Protons (2-CH₃ and 5-CH₃): These protons are in the upfield region, typically between 2.0 and 3.0 ppm.
-
2-CH₃: The methyl group at the C-2 position.
-
5-CH₃: The methyl group at the C-5 position. Both methyl groups will appear as singlets as they are not coupled to any adjacent protons. Their integration value will be 3H each.
-
Summary of Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-6 | ~8.3 | Singlet (s) | 1H | N/A |
| H-4 | ~7.4 | Doublet (d) | 1H | ³J(H4-H3) ≈ 8.0 |
| H-3 | ~7.1 | Doublet (d) | 1H | ³J(H3-H4) ≈ 8.0 |
| 2-CH₃ | ~2.5 | Singlet (s) | 3H | N/A |
| 5-CH₃ | ~2.4 | Singlet (s) | 3H | N/A |
Experimental Protocol for ¹H NMR Spectroscopy
The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. The use of deuterated solvents is crucial to avoid large solvent signals in the spectrum.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the instrument is not calibrated to the solvent signal. TMS provides a reference signal at 0 ppm.[1]
-
Transfer the solution to a standard 5 mm NMR tube.
2. NMR Instrument Setup and Calibration:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). This step ensures field stability during the experiment.
-
Shim the magnetic field to achieve maximum homogeneity. This is done by adjusting the shim coils to minimize the line width of a reference signal, typically the solvent peak.
3. Data Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:
- Pulse Angle: 30-90 degrees.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay ensures complete relaxation of the nuclei, leading to more accurate integration.
- Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration. More scans can be used to improve the signal-to-noise ratio for dilute samples.
- Spectral Width: A range of -2 to 12 ppm is generally adequate for most organic molecules.[1]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) data to convert it into the frequency domain (the NMR spectrum).
-
Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons corresponding to each peak.
-
Analyze the peak multiplicities (singlet, doublet, etc.) and measure the coupling constants (J-values) to determine the connectivity of the protons.
Mandatory Visualizations
The following diagrams illustrate the molecular structure and proton relationships of this compound.
Caption: Molecular structure of this compound with labeled protons.
Caption: Predicted ¹H-¹H spin-spin coupling pathway in this compound.
References
An In-depth Technical Guide to the 13C NMR Spectrum of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 2,5-dimethylpyridine, also known as 2,5-lutidine. This document details the expected chemical shifts and their assignments, a generalized experimental protocol for spectrum acquisition, and a visual representation of the structure-spectrum correlation.
Data Presentation: 13C NMR Chemical Shifts of this compound
The following table summarizes the approximate 13C NMR chemical shifts for this compound, typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃). These values are indicative and can vary slightly based on experimental conditions such as solvent, concentration, and temperature.[1]
| Carbon Atom | Assignment | Chemical Shift (δ) in ppm |
| C2 | Pyridine (B92270) ring, substituted | ~156 |
| C3 | Pyridine ring | ~122 |
| C4 | Pyridine ring | ~136 |
| C5 | Pyridine ring, substituted | ~131 |
| C6 | Pyridine ring | ~148 |
| 2-CH₃ | Methyl group | ~23 |
| 5-CH₃ | Methyl group | ~17 |
Experimental Protocols
The acquisition of a 13C NMR spectrum for a substituted pyridine like this compound follows a standard procedure for small organic molecules. The protocol outlined below is a representative methodology.[1]
1. Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurity signals.
-
Solvent Selection: A suitable deuterated solvent that readily dissolves the sample is required. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: Due to the low natural abundance of the ¹³C isotope, a relatively high sample concentration is preferable. Typically, 10-50 mg of the compound is dissolved in 0.5-0.7 mL of the deuterated solvent.
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.
-
NMR Tube: A clean, high-quality 5 mm NMR tube should be used. The sample solution should fill the tube to a height of approximately 4-5 cm.
2. NMR Spectrometer Parameters (Illustrative for a 400 MHz Spectrometer):
-
Nucleus: ¹³C
-
Frequency: Approximately 100 MHz
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30 degrees is a good compromise for obtaining reasonable signal intensity without causing significant saturation, especially for quaternary carbons.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quantitative measurements, particularly for quaternary carbons which have longer relaxation times.
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a larger number of scans is required compared to ¹H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
Decoupling: Broadband proton decoupling is employed during the acquisition to simplify the spectrum by collapsing ¹H-¹³C couplings and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is subjected to Fourier transformation to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift scale is referenced to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard such as tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Mandatory Visualization
The following diagram illustrates the logical relationship between the chemical structure of this compound and its corresponding 13C NMR chemical shifts.
References
An In-depth Technical Guide to the Infrared Spectrum Analysis of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,5-Dimethylpyridine (also known as 2,5-lutidine). This document outlines the key vibrational modes, presents a detailed experimental protocol for spectral acquisition, and offers a visual workflow for the analytical process. The information contained herein is intended to support research, development, and quality control activities where the characterization of this compound is critical.
Core Data Presentation: IR Spectrum of this compound
The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the fundamental vibrational modes of the molecule. The following table summarizes the experimentally observed FTIR peaks and their corresponding vibrational assignments. These assignments are based on a combination of experimental data and theoretical calculations.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3421 | Strong | O-H Stretch (likely due to trace water) |
| 3055 | Strong | C-H Aromatic Stretch |
| 2924 | Strong | C-H Asymmetric Stretch of CH₃ |
| 1601 | Strong | C=C Aromatic Stretch |
| 1489 | Medium | C-H Asymmetric Bending of CH₃ |
| 1458 | Strong | C-H Asymmetric Bending of CH₃ |
| 1383 | Medium | C-H Symmetric Bending of CH₃ |
| 1107 | Medium | In-plane C-H Bending |
| 1041 | Strong | In-plane Ring Bending |
| 883 | Medium | C-H Out-of-plane Bending |
| 829 | Strong | C-H Out-of-plane Bending |
| 548 | Medium | Out-of-plane Ring Bending |
Experimental Protocols
The acquisition of a high-quality FTIR spectrum of a liquid sample such as this compound requires careful sample handling and instrument setup. The following protocols describe two common methods for the analysis of neat liquids.
Method 1: Attenuated Total Reflectance (ATR)
Attenuated Total Reflectance (ATR) is a widely used technique for liquid samples due to its minimal sample preparation.[1]
-
Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any instrument and environmental interferences.
-
Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal.
-
Pressure Application: If using a pressure clamp, apply consistent pressure to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the FTIR spectrum. A typical measurement consists of co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.
Method 2: Transmission Spectroscopy using a Liquid Cell
This traditional method involves sandwiching a thin film of the liquid between two infrared-transparent salt plates.
-
Cell Assembly: Select a liquid cell with appropriate window materials (e.g., NaCl or KBr) that are transparent in the mid-infrared region.[2] Ensure the cell is clean and dry.
-
Sample Introduction: Using a syringe, introduce a few drops of this compound into the filling port of the liquid cell. Ensure that no air bubbles are trapped in the light path.
-
Background Spectrum: A background spectrum should be collected using the empty, assembled cell.
-
Data Acquisition: Place the filled liquid cell into the sample holder of the FTIR spectrometer and collect the spectrum. The instrument parameters are typically similar to those used in the ATR method.
-
Cell Cleaning: After the measurement, flush the cell with a volatile solvent that is a good solvent for this compound but does not damage the salt plates. Dry the cell by passing a stream of dry air or nitrogen through it.
Visualization of the Analytical Workflow
The following diagram illustrates the logical steps involved in the FTIR analysis of a liquid sample like this compound.
References
An In-depth Technical Guide to the Mass Spectrometry of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dimethylpyridine (also known as 2,5-lutidine), a heterocyclic aromatic organic compound. Understanding its mass spectrum and fragmentation behavior is crucial for its identification and quantification in various matrices. This document outlines its characteristic mass spectral data, a plausible fragmentation pathway, and a typical experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by a prominent molecular ion and a significant M-1 peak, which is typical for methyl-substituted aromatic compounds. The quantitative data for the major ions are summarized in the table below.
| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Proposed Ion/Fragment |
| 107 | 99.99 | [M]+• (Molecular Ion) |
| 106 | 62.0 | [M-H]+ |
| 79 | ~35 | [M-C2H4]+• or [C5H5N]+• |
| 78 | ~20 | [C5H4N]+ |
| 52 | ~15 | [C4H4]+• |
| 51 | ~18 | [C4H3]+ |
| 39 | 31.20 | [C3H3]+ |
| 27 | 16.90 | [C2H3]+ |
Note: Relative abundances for m/z 79, 78, 52, and 51 are estimated from the NIST mass spectrum, as only the top 5 peaks were explicitly quantified in the available database.[1][2]
Fragmentation Pathway
The fragmentation of this compound under electron ionization follows characteristic pathways for alkylpyridines. The primary fragmentation events involve the loss of a hydrogen radical from the molecular ion, followed by the expulsion of neutral molecules like ethylene (B1197577) or hydrogen cyanide.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
The molecular ion at m/z 107 is the base peak, indicating the relative stability of the aromatic ring.[1] The prominent peak at m/z 106 is formed by the loss of a hydrogen radical, likely from one of the methyl groups, leading to the formation of a stable pyridyl-methyl cation.[1] Subsequent fragmentation can involve the loss of ethylene (28 Da) to form an ion at m/z 79, or the loss of a hydrogen cyanide molecule (27 Da) from the ring, leading to smaller fragments.
Experimental Protocol: GC-MS Analysis
The following is a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.
3.1. Sample Preparation
-
Solvent: Prepare a stock solution of this compound in a high-purity solvent such as methanol (B129727) or dichloromethane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Extraction (if applicable): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.
3.2. Gas Chromatography (GC) Conditions
-
GC System: A standard gas chromatograph equipped with a split/splitless injector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless injection for trace analysis or a split injection (e.g., 20:1 split ratio) for higher concentrations.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
3.3. Mass Spectrometry (MS) Conditions
-
MS System: A quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electron Ionization (EI).[1]
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Mode: Full scan mode from m/z 35 to 200 for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used, monitoring the ions at m/z 107, 106, and 79.
-
Solvent Delay: 3 minutes to prevent filament damage from the sample solvent.
3.4. Data Analysis
-
Identification: The retention time from the GC and the mass spectrum are used to identify this compound. The acquired spectrum should be compared to a reference spectrum from a spectral library (e.g., NIST).[2]
-
Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., m/z 107) against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Caption: General experimental workflow for GC-MS analysis of this compound.
References
A Technical Guide to 2,5-Dimethylpyridine: Properties, Synthesis, and Applications in Research
For researchers, scientists, and professionals in drug development, 2,5-Dimethylpyridine, also known as 2,5-Lutidine, is a versatile heterocyclic aromatic organic compound with significant applications in organic synthesis and materials science. This technical guide provides an in-depth overview of its chemical identity, a representative synthesis protocol, and its role in catalyst development workflows.
Core Properties and Synonyms
This compound is a colorless to pale yellow liquid.[1] It is a derivative of pyridine (B92270) with two methyl group substituents. Key identifiers and synonyms are summarized in the table below for easy reference.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2,5-Lutidine, Pyridine, 2,5-dimethyl- |
| CAS Registry Number | 589-93-5 |
| Molecular Formula | C7H9N |
| Molecular Weight | 107.15 g/mol |
Representative Synthesis of a Dimethylpyridine Derivative
Synthesis of 3,5-Dimethylpyridine (B147111)
This synthesis involves the reaction of 2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran with an ammonium (B1175870) salt in the presence of an acid catalyst.
Materials:
-
2-ethoxy-3,4-dihydro-3,5-dimethyl-2H-pyran
-
¹⁵NH₄Cl (or unlabeled ammonium chloride)
-
Concentrated H₂SO₄
-
Methylene (B1212753) blue
-
Ethanol
-
Deionized water
Experimental Protocol:
-
In a three-necked flask equipped with a reflux condenser, an addition funnel, and a magnetic stirrer, combine 150 ml of deionized water, 4.4 ml of concentrated H₂SO₄, 15 g (39.7 mmol) of methylene blue, and 2 g (36.7 mmol) of ¹⁵NH₄Cl.
-
Bring the solution to reflux.
-
Prepare a solution of 5.78 g (37 mmol) of 2-ethoxy-dihydro-3,5-dimethyl-2H-pyran in 5 ml of ethanol.
-
Add the ethanolic solution of the pyran derivative dropwise to the refluxing reaction mixture over a period of 1 hour.
-
Continue to reflux the reaction mixture for 17 hours.
-
After cooling, the reaction mixture can be worked up using standard procedures to isolate and purify the 3,5-dimethylpyridine product.
Application in Catalyst Development Workflow
Dimethylpyridines, including this compound, are frequently employed as ligands in the development of transition metal catalysts. Their electronic and steric properties can be fine-tuned to modulate the activity and selectivity of the catalytic complex. A generalized workflow for the integration of this compound in the development of a new catalyst is depicted below.
This workflow illustrates the iterative process of ligand design, catalyst synthesis, and performance evaluation, which is central to modern catalyst development. The feedback loop from mechanistic studies to ligand synthesis allows for the rational design of more efficient and selective catalysts.
References
Methodological & Application
Synthesis of 2,5-Dimethylpyridine: A Detailed Guide for Researchers
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethylpyridine, also known as 2,5-lutidine, is a significant heterocyclic compound utilized as a building block in the synthesis of various pharmaceuticals and agrochemicals. This document provides detailed protocols for the synthesis of this compound from readily available precursors, focusing on the industrially relevant gas-phase catalytic Chichibabin pyridine (B92270) synthesis. Methodologies for catalyst preparation, reaction execution, and product purification are outlined, supported by quantitative data and workflow diagrams to ensure reproducibility and aid in experimental design.
Introduction
The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, with numerous applications in medicinal chemistry and materials science. Among these, this compound is a key intermediate. The Chichibabin pyridine synthesis, first reported in 1924, remains a prominent method for the industrial production of pyridine and its derivatives.[1] This method involves the condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia (B1221849), typically at elevated temperatures over a solid acid catalyst.[1] This application note details the synthesis of this compound using acetaldehyde (B116499) and acetone (B3395972) as precursors in the presence of a zeolite catalyst.
Synthesis Pathway
The formation of this compound via the Chichibabin synthesis involves a series of complex reactions, including imine formation, aldol-type condensations, and cyclization followed by dehydrogenation to form the aromatic pyridine ring. The overall reaction scheme is as follows:
The reaction is typically carried out in the gas phase at high temperatures, with the reactants being passed over a solid acid catalyst.
Reaction Pathway Diagram
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Protocol 1: Gas-Phase Synthesis of this compound over a Zeolite Catalyst
This protocol describes a typical gas-phase synthesis of this compound using a zeolite catalyst. Zeolites are crystalline aluminosilicates that provide shape selectivity and acidic sites for the reaction.[2]
Materials:
-
Acetaldehyde (CH₃CHO)
-
Acetone ((CH₃)₂CO)
-
Ammonia (NH₃), anhydrous
-
Zeolite catalyst (e.g., HZSM-5)
-
Inert gas (e.g., Nitrogen)
Equipment:
-
Fixed-bed reactor system with a tubular reactor
-
High-temperature furnace
-
Mass flow controllers for gases and liquids
-
Vaporizer
-
Condenser and collection system
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst Preparation and Activation:
-
The HZSM-5 zeolite catalyst is calcined in air at 550 °C for 5 hours to remove any organic templates.
-
The catalyst is then packed into the tubular reactor.
-
Prior to the reaction, the catalyst is activated in situ by heating to the reaction temperature under a flow of nitrogen gas for 2 hours to remove adsorbed water.
-
-
Reaction Execution:
-
The reactor is heated to the desired reaction temperature (typically 350-500 °C).[1]
-
A gaseous mixture of acetaldehyde, acetone, and ammonia is fed into the reactor over the catalyst bed. The molar ratio of the reactants is a critical parameter and should be optimized.
-
The flow rates of the reactants are controlled by mass flow controllers to achieve the desired weight hourly space velocity (WHSV).
-
The reaction is carried out at atmospheric pressure.
-
-
Product Collection and Analysis:
-
The reactor effluent is passed through a condenser to liquefy the products.
-
The liquid product mixture is collected in a cooled trap.
-
The composition of the product mixture is analyzed by gas chromatography (GC) to determine the yield of this compound and the presence of any byproducts.
-
Experimental Workflow Diagram
Caption: Workflow for the gas-phase synthesis of this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical data obtained from the gas-phase synthesis over a zeolite catalyst.
| Parameter | Value | Reference |
| Catalyst | HZSM-5 | [2] |
| Reaction Temperature | 400 °C | [2] |
| WHSV (Weight Hourly Space Velocity) | 0.5 h⁻¹ | |
| Molar Ratio (Acetaldehyde:Acetone:Ammonia) | Optimized for selectivity | |
| Yield of this compound | Varies with catalyst and conditions | |
| Major Byproducts | Other pyridines, nitriles, unreacted starting materials | [1] |
Purification Protocol
The crude product from the synthesis will contain unreacted starting materials, water, and other pyridine derivatives.
Procedure:
-
Extraction:
-
The collected liquid product is first neutralized with a base (e.g., sodium hydroxide (B78521) solution) to remove any acidic byproducts.
-
The organic layer is then separated.
-
-
Distillation:
-
The organic layer is subjected to fractional distillation to separate this compound (boiling point: 157 °C) from lower and higher boiling point impurities.[3]
-
Purification Workflow Diagram
Caption: Purification workflow for this compound.
Conclusion
The gas-phase Chichibabin synthesis using acetaldehyde, acetone, and ammonia over a solid acid catalyst is a viable and scalable method for the production of this compound. The reaction yield and selectivity are sensitive to the choice of catalyst and reaction parameters such as temperature and reactant ratios. The provided protocols and workflows offer a comprehensive guide for researchers to undertake the synthesis and purification of this important heterocyclic compound. Further optimization of the reaction conditions may be necessary to achieve desired yields and purity for specific applications.
References
Application Notes and Protocols: 2,5-Dimethylpyridine as a Non-Nucleophilic Base
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the selection of an appropriate base is paramount to achieving high yields and product purity. Non-nucleophilic bases are a critical class of reagents that can deprotonate acidic protons without participating in unwanted side reactions, such as nucleophilic attack on electrophilic centers. 2,5-Dimethylpyridine, also known as 2,5-lutidine, is a heterocyclic organic compound that serves as a moderately hindered non-nucleophilic base. Its steric bulk, arising from the two methyl groups on the pyridine (B92270) ring, diminishes the nucleophilicity of the nitrogen atom while preserving its basicity. This characteristic makes it a valuable tool in a variety of chemical transformations, particularly in the synthesis of pharmaceutical intermediates and other complex organic molecules.
These application notes provide detailed protocols for the use of this compound as a non-nucleophilic base in key organic reactions and offer insights into its advantages in specific synthetic contexts.
Physicochemical Properties and Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Synonyms | 2,5-Lutidine | |
| CAS Number | 589-93-5 | |
| Molecular Formula | C₇H₉N | |
| Molecular Weight | 107.15 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 0.926 g/mL at 25 °C | |
| Boiling Point | 157 °C | |
| Melting Point | -15 °C | |
| pKa of Conjugate Acid | 6.4 (at 25 °C) | [1] |
| Solubility | Soluble in water (77 g/L at 23 °C) and common organic solvents. | [1] |
Core Principle: Basicity vs. Nucleophilicity
The utility of this compound as a non-nucleophilic base stems from the steric hindrance provided by the methyl groups at the 2- and 5-positions. While less sterically encumbered than its isomer, 2,6-lutidine, the methyl groups in this compound are sufficient to disfavor the approach of the nitrogen's lone pair to sterically demanding electrophiles. However, the lone pair remains accessible to small electrophiles, most notably protons. This allows this compound to effectively function as a proton scavenger, neutralizing acids generated in a reaction without competing as a nucleophile.
References
2,5-Dimethylpyridine in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyridine, also known as 2,5-lutidine, is a heterocyclic organic compound that serves as a versatile ligand in coordination chemistry. Its unique steric and electronic properties, arising from the presence of two methyl groups on the pyridine (B92270) ring, influence the geometry, stability, and reactivity of the resulting metal complexes. This document provides an overview of the applications of this compound as a ligand, with a focus on the synthesis, characterization, and potential uses of its coordination complexes in catalysis and drug development. While comprehensive data for this compound complexes remains an area of active research, this guide consolidates available information and provides general protocols applicable to the synthesis and analysis of such compounds.
Properties of this compound as a Ligand
This compound is a stronger base than pyridine, which enhances its coordination ability to metal centers. The steric hindrance provided by the two methyl groups is less pronounced than in its 2,6-dimethylpyridine (B142122) isomer, allowing for the formation of a wider range of coordination geometries. This intermediate steric profile makes it an interesting ligand for fine-tuning the catalytic activity and stability of metal complexes.
Applications in Coordination Chemistry
Complexes of this compound and its derivatives have been explored for their potential in various fields:
-
Catalysis: Metal complexes containing substituted pyridine ligands are widely used as catalysts in organic synthesis. For instance, palladium complexes with pyridine-based ligands are effective in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of pharmaceuticals and functional materials. While specific studies on this compound in this context are limited, the general principles of catalyst design suggest its potential for tuning catalytic activity.
-
Drug Development: The coordination of pyridine derivatives to metal ions like platinum and copper has been a successful strategy in the development of anticancer and antimicrobial agents. The ligand can influence the drug's lipophilicity, cellular uptake, and interaction with biological targets. Studies on platinum complexes with various dimethylpyridine isomers have shown potent antiproliferative activity against cancer cell lines, suggesting that this compound-metal complexes could be promising candidates for further investigation in medicinal chemistry.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of transition metal complexes with this compound. Specific reaction conditions such as solvent, temperature, and reaction time will need to be optimized for each specific metal and desired complex.
Protocol 1: General Synthesis of a Metal Halide Complex with this compound
This protocol describes a general method for the synthesis of a metal(II) halide complex with this compound.
Materials:
-
Metal(II) halide (e.g., CuCl₂, PdCl₂, CoCl₂)
-
This compound
-
Magnetic stirrer with heating plate
-
Reflux condenser
-
Standard glassware (round-bottom flask, beakers, graduated cylinders)
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven or desiccator
Procedure:
-
Dissolve the metal(II) halide (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Heat the solution to 60-70 °C with stirring.
-
In a separate beaker, dissolve this compound (2 mmol, for a 1:2 metal-to-ligand ratio) in ethanol (10 mL).
-
Add the this compound solution dropwise to the heated metal salt solution while stirring.
-
Attach a reflux condenser to the flask and reflux the reaction mixture for 2-4 hours. A change in color or the formation of a precipitate may be observed.
-
After the reflux period, allow the mixture to cool to room temperature. If a precipitate has formed, continue to the next step. If not, slowly cool the solution in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product in a drying oven at a moderate temperature (e.g., 60-70 °C) or in a desiccator over a suitable drying agent.
Characterization:
The synthesized complex should be characterized by various analytical techniques to confirm its identity and purity. These may include:
-
Elemental Analysis (C, H, N): To determine the empirical formula of the complex.
-
Infrared (IR) Spectroscopy: To identify the coordination of the this compound ligand to the metal center by observing shifts in the vibrational frequencies of the pyridine ring.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complex, which can provide information about its geometry.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR can provide detailed information about the structure of the ligand in the coordinated state.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles.
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of metal-2,5-dimethylpyridine complexes.
Quantitative Data
Detailed quantitative data, such as bond lengths and angles from X-ray crystallography and specific spectroscopic data (NMR, IR, UV-Vis), for a wide range of this compound complexes are not extensively available in the current literature. The majority of published structural data pertains to its isomer, 3,5-dimethylpyridine (B147111). For researchers investigating novel this compound complexes, the collection and publication of such data are of significant importance to the field.
The table below presents representative crystallographic data for complexes of first-row transition metals with 3,5-dimethylpyridine , which can serve as a comparative reference.
| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen (aqua) Bond Lengths (Å) | N-M-N/O Angles (°) |
| [Mn(3,5-lutidine)(H₂O)₅]SO₄ | 2.262(2) | 2.152(2) - 2.203(2) | O-Mn-O: 88.58(8) - 92.12(8)N-Mn-O: 88.79(8) - 90.73(8) |
| [Co(3,5-lutidine)(H₂O)₅]SO₄ | 2.171(3) | 2.072(3) - 2.122(3) | O-Co-O: 88.8(1) - 91.8(1)N-Co-O: 88.9(1) - 91.1(1) |
| [Ni(3,5-lutidine)(H₂O)₅]SO₄ | 2.122(2) | 2.040(2) - 2.083(2) | O-Ni-O: 89.02(8) - 91.67(8)N-Ni-O: 89.15(8) - 90.85(8) |
| [Zn(3,5-lutidine)(H₂O)₅]SO₄ | 2.164(2) | 2.062(2) - 2.131(2) | O-Zn-O: 88.29(8) - 92.03(8)N-Zn-O: 88.91(8) - 91.09(8) |
Data for 3,5-dimethylpyridine (3,5-lutidine) complexes are provided for comparative purposes due to the limited availability of data for this compound complexes.
Signaling Pathways and Biological Mechanisms
Currently, there is a lack of specific information in the scientific literature regarding the detailed signaling pathways or biological mechanisms of action for complexes involving this compound. For metal-based drugs in general, common mechanisms of action include:
-
DNA Binding and Damage: Platinum and other metal complexes can bind to DNA, forming adducts that interfere with DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).
-
Enzyme Inhibition: Metal ions can coordinate to active sites of enzymes, inhibiting their function and disrupting cellular processes.
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, which can cause oxidative damage to cellular components and trigger cell death.
The logical relationship for a hypothetical anticancer drug based on a this compound-metal complex is illustrated below.
Caption: Hypothetical mechanism of action for an anticancer this compound-metal complex.
Conclusion
This compound holds promise as a ligand in coordination chemistry, with potential applications in catalysis and drug development. While the available data is still emerging, the general protocols and comparative information provided in this document serve as a valuable resource for researchers entering this field. Further systematic studies on the synthesis, structural characterization, and reactivity of this compound complexes are crucial for unlocking their full potential. The detailed documentation of experimental procedures and quantitative data from such studies will be instrumental in advancing our understanding and application of these fascinating coordination compounds.
Application Notes and Protocols for 2,5-Dimethylpyridine in Transition-Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,5-dimethylpyridine in various transition-metal catalyzed reactions. Detailed protocols, quantitative data, and mechanistic insights are presented to facilitate the application of this versatile pyridine (B92270) derivative in organic synthesis.
Introduction to this compound in Catalysis
This compound, a substituted pyridine, serves as an effective ligand and additive in a range of transition-metal catalyzed reactions. Its electronic and steric properties, influenced by the two methyl groups on the pyridine ring, allow it to modulate the reactivity and selectivity of metal centers. It has found utility in palladium, copper, and cobalt-catalyzed transformations, including C-H activation, cross-coupling reactions, and polymerization.
Palladium-Catalyzed C-H Activation and Functionalization
2,5-Disubstituted pyridines, including sterically hindered variants like 2,5-dimesitylpyridine, have been successfully employed in palladium-catalyzed C-H activation reactions. These ligands can stabilize palladium intermediates and facilitate challenging bond formations.
Application Note: Aerobic C-H Olefination of Benzene (B151609)
A palladium complex bearing a 2,5-dimesitylpyridine ligand can act as a precatalyst for the aerobic C-H olefination of benzene.[1] This reaction provides a direct method for the synthesis of styrenes from simple arenes.
Experimental Protocol: Synthesis of the Precatalyst Pd(OAc)₂(2,5-Mes₂py)₂ [1]
-
Materials: Palladium(II) acetate (B1210297) (Pd(OAc)₂), 2,5-dimesitylpyridine (2,5-Mes₂py), dichloromethane (B109758).
-
Procedure:
-
In a dry flask under an inert atmosphere, dissolve Pd(OAc)₂ (1.0 equiv.) in dichloromethane.
-
Add a solution of 2,5-dimesitylpyridine (2.0 equiv.) in dichloromethane to the palladium acetate solution.
-
Stir the reaction mixture at room temperature.
-
The product, Pd(OAc)₂(2,5-Mes₂py)₂, can be isolated by removal of the solvent under reduced pressure.
-
Experimental Protocol: Aerobic C-H Olefination of Benzene (General Procedure)
-
Materials: Benzene, olefin, Pd(OAc)₂(2,5-Mes₂py)₂ (precatalyst), oxidant (e.g., benzoquinone), solvent (e.g., acetic acid).
-
Procedure:
-
To a pressure vessel, add the palladium precatalyst, oxidant, and solvent.
-
Add benzene and the desired olefin.
-
Pressurize the vessel with oxygen or air.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the specified time.
-
After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water.
-
The organic layer is dried, concentrated, and the product is purified by chromatography.
-
Catalytic Cycle: Palladium-Catalyzed C-H Activation/Functionalization
The catalytic cycle for pyridine-directed C-H activation typically involves the formation of a palladacycle intermediate.
Palladium-Catalyzed Cross-Coupling Reactions
While specific examples detailing the use of this compound in widely-used cross-coupling reactions are not abundant in readily available literature, its structural similarity to other effective pyridine-based ligands suggests its potential as a cost-effective alternative. General protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions are provided below as a starting point for optimization with this compound.
Application Note: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Pyridine-based ligands can influence the efficiency of the catalytic cycle.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) |
| Ligand | This compound (2-10 mol%) |
| Aryl Halide | 1.0 equiv. |
| Boronic Acid | 1.2-1.5 equiv. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equiv.) |
| Solvent | Toluene, Dioxane, or DMF |
| Temperature | 80-120 °C |
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
-
Materials: Aryl halide, boronic acid, palladium catalyst, This compound , base, and solvent.
-
Procedure:
-
In a flask purged with an inert gas, combine the aryl halide, boronic acid, base, palladium catalyst, and This compound .
-
Add the degassed solvent.
-
Heat the mixture to the desired temperature and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the product by chromatography.
-
Catalytic Cycle: Suzuki-Miyaura Reaction
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination steps.
Application Note: Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds. The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides.
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-3 mol%) |
| Ligand | This compound (2-6 mol%) |
| Aryl Halide | 1.0 equiv. |
| Amine | 1.2-1.5 equiv. |
| Base | NaOtBu or K₃PO₄ (1.5-2.5 equiv.) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110 °C |
Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)
-
Materials: Aryl halide, amine, palladium catalyst, This compound , base, and solvent.
-
Procedure:
-
In a glovebox or under an inert atmosphere, charge a flask with the palladium catalyst, This compound , and base.
-
Add the solvent, followed by the aryl halide and the amine.
-
Heat the mixture to the specified temperature and stir for the required duration.
-
After completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.
-
Catalytic Cycle: Buchwald-Hartwig Amination
The catalytic cycle for the Buchwald-Hartwig amination is initiated by the formation of a Pd(0) species.
Copper-Catalyzed Reactions
This compound can be employed as a ligand in copper-catalyzed reactions, such as oxidative coupling polymerizations.
Application Note: Oxidative Coupling Polymerization of 2,5-Dimethylphenol (B165462)
Copper catalysts with 2-substituted pyridine ligands can be used for the regio-controlled oxidative coupling polymerization of 2,5-dimethylphenol to produce poly(2,5-dimethyl-1,4-phenylene ether). The steric bulk of the pyridine ligand can influence the molecular weight of the resulting polymer.
Table 3: Illustrative Conditions for Oxidative Coupling Polymerization
| Parameter | Condition |
| Catalyst | CuCl |
| Ligand | This compound |
| Monomer | 2,5-Dimethylphenol |
| Atmosphere | Oxygen |
| Solvent | Toluene or Chlorobenzene |
| Temperature | Room Temperature to 60 °C |
Experimental Protocol: Oxidative Coupling Polymerization of 2,5-Dimethylphenol (General Procedure)
-
Materials: 2,5-Dimethylphenol, CuCl, This compound , solvent.
-
Procedure:
-
In a flask equipped with a gas inlet, dissolve 2,5-dimethylphenol in the solvent.
-
Add CuCl and This compound .
-
Bubble oxygen through the solution while stirring vigorously at the desired temperature.
-
After the reaction period, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Collect the polymer by filtration, wash, and dry under vacuum.
-
Cobalt-Catalyzed Reactions
This compound can also be used as an additive or ligand in cobalt-catalyzed reactions, influencing the catalyst's activity and selectivity.
Application Note: Cobalt-Catalyzed Oxidation
Cobalt complexes are known to catalyze a variety of oxidation reactions. Pyridine derivatives can act as ligands to modulate the catalytic activity. While specific protocols with this compound are not extensively documented, it can be explored as a ligand in reactions such as the oxidation of hydrocarbons.
Table 4: General Parameters for Cobalt-Catalyzed Aerobic Oxidation
| Parameter | Condition |
| Catalyst | Co(OAc)₂ or Co(acac)₂ |
| Ligand/Additive | This compound |
| Substrate | Alkane or Alkylarene |
| Oxidant | Air or Oxygen |
| Solvent | Acetic Acid or other organic solvents |
| Temperature | 80-150 °C |
Experimental Workflow: Catalyst Screening for Cobalt-Catalyzed Oxidation
References
Application Notes and Protocols: 2,5-Lutidine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,5-lutidine, also known as 2,5-dimethylpyridine, in the synthesis of active pharmaceutical ingredients (APIs). This document includes specific examples, detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological signaling pathways.
Introduction to 2,5-Lutidine in Pharmaceutical Chemistry
2,5-Lutidine is a versatile heterocyclic organic compound that serves as a key building block, reagent, and solvent in the synthesis of a variety of pharmaceuticals.[1] Its unique structural and electronic properties, including its basicity and the reactivity of its methyl groups, make it a valuable precursor for the construction of more complex molecular architectures. While a member of the lutidine family of isomers, its specific substitution pattern dictates its unique applications in pharmaceutical synthesis, distinguishing it from other isomers like 2,6-lutidine, which is primarily used as a non-nucleophilic base.
One of the notable applications of 2,5-lutidine is in the synthesis of intermediates for drugs targeting the central nervous system, such as the melatonin (B1676174) receptor agonist Tasimelteon.
Application Example: Synthesis of a Key Intermediate for Tasimelteon
Tasimelteon is a melatonin receptor agonist used for the treatment of non-24-hour sleep-wake disorder.[2] The synthesis of this drug involves a key intermediate, 2,5-dimethyl-4-nitropyridine-N-oxide, which is prepared from 2,5-lutidine in a two-step process involving N-oxidation followed by nitration.
Synthetic Workflow for Tasimelteon Intermediate
The overall synthetic pathway from 2,5-lutidine to the key nitro intermediate is illustrated below.
References
Application Notes and Protocols: The Role of 2,5-Dimethylpyridine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,5-dimethylpyridine (2,5-lutidine) as a precursor in the production of valuable agrochemical intermediates. While direct, multi-step syntheses of commercial agrochemicals starting from this compound are not extensively documented in publicly available literature, its functionalized derivatives, such as pyridine-2,5-dicarboxylic acid and cyanopyridines, represent key building blocks in the synthesis of various pesticides.
This document outlines the detailed protocols for the synthesis of these primary intermediates from this compound and provides a representative protocol for the synthesis of a key herbicide intermediate, 2-amino-4,6-dimethoxypyrimidine, a crucial component for sulfonylurea herbicides like Nicosulfuron. Additionally, the mode of action of Nicosulfuron is detailed to provide a complete picture for researchers in the field.
Synthesis of Key Intermediates from this compound
This compound can be functionalized through oxidation or ammoxidation to yield versatile intermediates for further synthetic transformations.
Oxidation of this compound to Pyridine-2,5-dicarboxylic Acid
The oxidation of the methyl groups on the pyridine (B92270) ring provides pyridine-2,5-dicarboxylic acid, a valuable precursor for various agrochemicals, including some pyridine carboxylate herbicides. A common method for this transformation is the use of a strong oxidizing agent like potassium permanganate (B83412).
Experimental Protocol: Oxidation of this compound
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bisulfite (NaHSO₃)
-
Deionized water
-
Ethanol
Procedure:
-
A solution of sodium hydroxide (e.g., 2 M) is prepared in deionized water.
-
This compound is added to the alkaline solution and heated (e.g., to 70-80 °C) with stirring.
-
Potassium permanganate is added portion-wise to the heated solution over several hours, maintaining the temperature. The reaction is exothermic and the addition rate should be controlled to prevent overheating. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
After the addition is complete, the mixture is refluxed for an additional period (e.g., 1-2 hours) to ensure complete oxidation.
-
The hot mixture is then filtered to remove the manganese dioxide (MnO₂) byproduct. The filter cake should be washed with hot water to recover any product.
-
The filtrate is cooled to room temperature and then acidified with concentrated sulfuric acid to a pH of approximately 3. This will precipitate the pyridine-2,5-dicarboxylic acid. If the solution has a residual permanganate color, a small amount of sodium bisulfite can be added to decolorize it before acidification.
-
The precipitated product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum to yield pyridine-2,5-dicarboxylic acid.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) |
| Typical Yield | 60-75% |
| Product Purity | >98% (by titration or HPLC) |
Synthesis Workflow: Oxidation of this compound
Ammoxidation of this compound to Cyanopyridine Derivatives
Ammoxidation is a commercially important process for the conversion of methyl groups on aromatic rings to nitrile groups. This process can be applied to this compound to produce 2-cyano-5-methylpyridine and 2,5-dicyanopyridine, which are valuable intermediates in the synthesis of insecticides and other agrochemicals.[1]
Experimental Protocol: Vapor-Phase Ammoxidation of this compound
Materials:
-
This compound
-
Ammonia (NH₃)
-
Air (as a source of oxygen)
-
Vanadium-based catalyst (e.g., V₂O₅/TiO₂)
Procedure:
-
A fixed-bed or fluidized-bed reactor is packed with a suitable ammoxidation catalyst (e.g., vanadium-titanium (B8517020) oxides).
-
A gaseous feed mixture of this compound, ammonia, and air is prepared with a specific molar ratio.
-
The reactor is heated to the reaction temperature, typically in the range of 350-450 °C.
-
The gaseous feed is passed through the catalyst bed at a defined space velocity.
-
The reactor effluent, containing the cyanopyridine products, unreacted starting materials, and byproducts (e.g., CO, CO₂, water), is cooled to condense the liquid products.
-
The liquid product mixture is then separated and purified, typically by distillation, to isolate the desired cyanopyridine derivatives.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Reactants | NH₃, O₂ (from air) |
| Catalyst | Vanadium-based oxides |
| Typical Conversion | 80-95% |
| Selectivity to Cyanopyridines | 70-90% |
Logical Relationship: Ammoxidation of this compound
Synthesis of a Representative Herbicide Intermediate: 2-Amino-4,6-dimethoxypyrimidine
2-Amino-4,6-dimethoxypyrimidine is a key intermediate in the synthesis of several sulfonylurea herbicides, including Nicosulfuron. The following protocol describes a common synthetic route from guanidine (B92328) nitrate (B79036) and diethyl malonate.
Experimental Protocol: Synthesis of 2-Amino-4,6-dimethoxypyrimidine
Materials:
-
Guanidine nitrate
-
Diethyl malonate
-
Sodium methoxide (B1231860)
-
Hydrochloric acid (HCl)
-
Dimethyl carbonate
-
A suitable catalyst (e.g., a base like DBU or a phase-transfer catalyst)
Procedure:
Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine
-
Guanidine nitrate and diethyl malonate are added to methanol in a reaction vessel.
-
A solution of sodium methoxide in methanol is added dropwise to the mixture while maintaining the temperature (e.g., at 40-60 °C).
-
After the addition is complete, the mixture is heated to reflux for several hours (e.g., 3-4 hours).
-
The methanol is removed by distillation, leaving a white solid.
-
The solid is dissolved in water, and the solution is filtered to remove any insoluble impurities.
-
The filtrate is acidified with hydrochloric acid to a pH of 5-6 to precipitate the product.
-
The precipitate is collected by filtration, washed with water, and dried to yield 2-amino-4,6-dihydroxypyrimidine.
Step 2: Methylation to 2-Amino-4,6-dimethoxypyrimidine
-
2-Amino-4,6-dihydroxypyrimidine is placed in an autoclave with dimethyl carbonate, which serves as both a reactant and a solvent.
-
A catalyst is added, and the autoclave is sealed.
-
The mixture is heated to a high temperature (e.g., 150-200 °C), leading to an increase in pressure. The reaction is maintained at this temperature for several hours (e.g., 4-8 hours).
-
After cooling, the reaction mixture is filtered to remove any solids.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethyl acetate) to yield pure 2-amino-4,6-dimethoxypyrimidine.
Quantitative Data:
| Parameter | Step 1 | Step 2 |
| Starting Materials | Guanidine nitrate, Diethyl malonate | 2-Amino-4,6-dihydroxypyrimidine, Dimethyl carbonate |
| Typical Yield | 80-90% | 60-70% |
| Product Purity | >95% | >99% (after recrystallization) |
Synthesis Workflow: 2-Amino-4,6-dimethoxypyrimidine
Mode of Action of Nicosulfuron
Nicosulfuron is a member of the sulfonylurea class of herbicides. Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3]
Signaling Pathway: Inhibition of Branched-Chain Amino Acid Synthesis by Nicosulfuron
ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine.[4][5][6] These amino acids are essential for protein synthesis and, consequently, for cell division and plant growth. By blocking the function of ALS, Nicosulfuron leads to a deficiency in these vital amino acids, which in turn inhibits cell division and overall plant growth, ultimately causing the death of susceptible weeds. The selectivity of Nicosulfuron in crops like maize is due to the rapid metabolic detoxification of the herbicide by the crop plant.[3]
References
- 1. chemimpex.com [chemimpex.com]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. WO2009029518A2 - Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Page loading... [guidechem.com]
- 6. Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides [vtechworks.lib.vt.edu]
Application Notes and Protocols for Reactions Involving 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for key chemical transformations involving 2,5-dimethylpyridine, a versatile heterocyclic building block in organic synthesis and drug discovery. The protocols outlined below cover N-oxidation, functionalization of the methyl groups, and its application as a ligand in coordination chemistry.
N-Oxidation of this compound
The oxidation of the pyridine (B92270) nitrogen to an N-oxide is a crucial transformation that alters the electronic properties of the ring, facilitating further functionalization, particularly at the C4 and C6 positions. The N-oxide can also be a key intermediate in the synthesis of various pharmaceutical compounds.
Experimental Protocol: Synthesis of this compound N-oxide
This protocol is adapted from a standard procedure for the N-oxidation of lutidines.
Reaction Scheme:
Materials:
-
This compound (99%)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30-35% solution)
-
Sodium Carbonate (Na₂CO₃)
-
Sodium Sulfate (B86663) (Na₂SO₄)
-
Chloroform (CHCl₃)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 0.05 mol of this compound and 0.5 mol of glacial acetic acid.
-
Slowly add 5 mL of hydrogen peroxide (35%) to the stirred solution.
-
Heat the reaction mixture to 80°C and maintain this temperature with constant stirring for 5 hours.
-
After 5 hours, cool the reaction mixture to room temperature using an ice bath.
-
Carefully neutralize the excess acetic acid by the slow addition of solid sodium carbonate until the effervescence ceases and the pH of the solution is approximately 8-9.
-
Transfer the neutralized solution to a separatory funnel and extract the aqueous phase three times with 50 mL portions of chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound N-oxide.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Key Reagents | Hydrogen Peroxide, Acetic Acid |
| Reaction Temperature | 80°C |
| Reaction Time | 5 hours |
| Typical Yield | 85-95% |
Functionalization of Methyl Groups: Synthesis of 2,5-Bis(chloromethyl)pyridine (B32662)
The methyl groups of this compound can be functionalized, providing a handle for further synthetic transformations. A common functionalization is the conversion to chloromethyl groups, which are versatile electrophiles for nucleophilic substitution reactions.
Experimental Protocol: Radical Chlorination of this compound
This protocol describes the synthesis of 2,5-bis(chloromethyl)pyridine via a radical chlorination reaction.[1]
Reaction Scheme:
Materials:
-
This compound
-
Sulfuryl chloride (SO₂Cl₂)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or other suitable inert solvent
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
UV lamp (optional, can be used for initiation)
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, dissolve this compound (1 equivalent) in carbon tetrachloride.
-
Add a catalytic amount of a radical initiator such as AIBN or BPO.
-
Heat the mixture to reflux (approximately 77°C for CCl₄).
-
Slowly add sulfuryl chloride (2.2 equivalents) dropwise from the dropping funnel. The reaction can also be initiated by irradiation with a UV lamp.
-
Continue refluxing the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 2,5-bis(chloromethyl)pyridine by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Chlorinating Agent | Sulfuryl chloride |
| Initiator | AIBN or BPO |
| Reaction Temperature | Reflux |
| Typical Yield | 50-70% |
This compound as a Ligand in Coordination Chemistry
Pyridine and its derivatives are excellent ligands for a wide range of metal ions, forming stable coordination complexes. These complexes have applications in catalysis, materials science, and as potential therapeutic agents.
Experimental Protocol: Synthesis of a Palladium(II) Complex with this compound
This protocol provides a general method for the synthesis of a dichlorobis(this compound)palladium(II) complex.
Reaction Scheme:
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Diethyl ether (anhydrous)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add palladium(II) chloride (1 equivalent).
-
Add anhydrous acetonitrile to the flask to form a suspension.
-
In a separate flask, dissolve this compound (2.2 equivalents) in anhydrous acetonitrile.
-
Slowly add the this compound solution to the stirring suspension of palladium(II) chloride at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. A color change and the formation of a clear solution or a new precipitate should be observed.
-
Upon completion of the reaction, reduce the volume of the solvent under vacuum.
-
Add anhydrous diethyl ether to precipitate the complex.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Quantitative Data:
| Parameter | Value |
| Metal Precursor | Palladium(II) chloride |
| Ligand | This compound |
| Solvent | Acetonitrile |
| Reaction Temperature | Room Temperature |
| Typical Yield | > 90% |
Diagrams
Caption: Experimental workflow for key reactions of this compound.
Caption: Logical pathway from this compound derivatives to drug discovery.
References
Application Notes and Protocols: 2,5-Dimethylpyridine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-Dimethylpyridine, also known as 2,5-lutidine, is a versatile and readily available starting material in organic synthesis. Its unique structure, featuring two reactive methyl groups and a pyridine (B92270) ring, offers multiple sites for functionalization, making it a valuable precursor for the construction of a diverse array of heterocyclic compounds. These resulting heterocyclic structures are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and physicochemical properties.
These application notes provide an overview of the synthetic utility of this compound in the preparation of various fused heterocyclic systems. Detailed experimental protocols for key transformations are provided to enable researchers to replicate and adapt these methodologies for their specific research needs.
I. Functionalization of the Methyl Groups: Gateway to Fused Heterocycles
The methyl groups of this compound are the primary sites for initial functionalization, which is a crucial step in the synthesis of more complex heterocyclic structures. The electron-withdrawing nature of the pyridine ring enhances the acidity of the protons on the adjacent methyl groups, facilitating their deprotonation and subsequent reaction with various electrophiles.
One of the most powerful methods for functionalizing the methyl groups is the Vilsmeier-Haack reaction. This reaction introduces a formyl group, which can then be utilized in a variety of cyclization reactions to build fused heterocyclic rings.
Application Note: Vilsmeier-Haack Reaction for the Synthesis of Pyrido[1,2-a]pyrimidines
The Vilsmeier-Haack reaction of this compound provides a key intermediate for the synthesis of substituted pyrido[1,2-a]pyrimidines. These compounds are of interest due to their potential biological activities. The reaction involves the formation of a Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then reacts with this compound to introduce a formyl group at the 2-methyl position. The resulting aldehyde can then be condensed with an active methylene (B1212753) compound, such as malononitrile, followed by cyclization to yield the desired fused heterocyclic system.
Experimental Protocol: Synthesis of a Pyrido[1,2-a]pyrimidine Precursor via Vilsmeier-Haack Reaction
This protocol describes the initial formylation of this compound.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.1 eq) to the solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
To this mixture, add N,N-dimethylformamide (3.0 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the formylated product.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| Phosphorus oxychloride | 1.1 |
| N,N-Dimethylformamide | 3.0 |
Note: Yields for this reaction can vary depending on the specific conditions and scale but are typically in the range of 60-80%.
Logical Workflow for Vilsmeier-Haack Reaction and Subsequent Cyclization
II. Synthesis of Thiazolopyridines
Thiazolopyridines are another important class of heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties. This compound can serve as a starting point for the synthesis of these fused systems. The strategy typically involves the initial halogenation of one of the methyl groups, followed by reaction with a sulfur-containing reagent to construct the thiazole (B1198619) ring.
Application Note: Synthesis of Thiazolo[3,2-a]pyridinium Derivatives
The synthesis of thiazolo[3,2-a]pyridinium derivatives from this compound involves a multi-step process. The first step is the radical bromination of the 2-methyl group using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. The resulting 2-(bromomethyl)-5-methylpyridine (B3224158) is then reacted with a thiourea (B124793) or a thioamide to form an intermediate, which upon cyclization, yields the desired thiazolopyridine scaffold.
Experimental Protocol: Synthesis of 2-(Bromomethyl)-5-methylpyridine
This protocol details the initial bromination step.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl₄)
-
Sodium thiosulfate (B1220275) solution (10%)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide to the solution.
-
Heat the mixture to reflux and irradiate with a UV lamp (or a high-wattage incandescent bulb) for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.
-
Wash the filtrate with a 10% sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain 2-(bromomethyl)-5-methylpyridine.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio |
| This compound | 1.0 |
| N-Bromosuccinimide | 1.1 |
| Benzoyl Peroxide | Catalytic |
Note: Yields for this bromination reaction are typically in the range of 50-70%.
Reaction Pathway for the Synthesis of Thiazolopyridines
Conclusion
This compound is a cost-effective and versatile building block for the synthesis of a variety of fused heterocyclic compounds. By employing well-established synthetic transformations such as the Vilsmeier-Haack reaction and radical halogenation, researchers can readily access functionalized intermediates that can be further elaborated into complex molecular architectures. The protocols provided herein offer a starting point for the exploration of the rich chemistry of this compound and its application in the development of novel bioactive molecules and advanced materials. Further investigation into the reactivity of both the methyl groups and the pyridine ring will undoubtedly lead to the discovery of new and efficient routes to other important heterocyclic systems.
Application Notes and Protocols: The Role of 2,5-Lutidine in Polymer and Materials Science Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 2,5-Lutidine (2,5-dimethylpyridine) in the field of polymer and materials science. While not a common monomer in polymerization reactions, 2,5-Lutidine serves as a crucial auxiliary agent, influencing reaction environments and polymer properties. These notes detail its role as a solvent, a catalyst or promoter in specific polymerization reactions, and as a molecule for studying polymer-penetrant interactions.
Application Notes
2,5-Lutidine as a Specialized Solvent in Polymer Film Preparation
2,5-Lutidine is utilized as a solvent for dissolving polymers to facilitate the creation of thin films. Its solvent properties are particularly noted in the preparation of polyurethane films for research in areas like membrane science and decontamination.
-
Application: Preparation of uniform polymer films for analytical studies.
-
Mechanism: 2,5-Lutidine's ability to dissolve polymers like polyurethane allows for the casting or coating of thin, even films on various substrates, which is essential for subsequent analytical measurements such as Fourier Transform Infrared (FTIR) spectroscopy.
-
Advantages: Enables the preparation of polymer films with controlled thickness and uniformity, which is critical for reproducible experimental results.
Role in Facilitating Oxidative Polymerization Reactions
In certain oxidative polymerization reactions, 2,5-Lutidine can act as a base to facilitate the process. Its basic nature allows it to accept protons generated during the reaction, thereby promoting the polymerization of monomers that undergo oxidative coupling.
-
Application: Promoter for the oxidative polymerization of specific monomers, such as 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMcT).[1][2]
-
Mechanism: 2,5-Lutidine acts as a proton acceptor, which facilitates the oxidation of the monomer and subsequent coupling to form a polymer.[2] This is particularly useful in systems where the removal of protons is necessary to drive the reaction forward. The pKa of lutidine influences the potential at which oxidation and subsequent polymerization occur.[2]
-
Advantages: Can enhance reaction rates and yields in specific oxidative polymerization systems. Allows for tuning of the electrochemical potential required for polymerization.[2]
A Model Penetrant for Studying Polymer-Solvent Interactions
The interaction of small molecules with polymers is a critical area of research for applications such as membranes, coatings, and controlled release systems. 2,5-Lutidine has been employed as a model penetrant to study its desorption from polyurethane films, providing insights into polymer-solvent interactions and diffusion mechanisms.
-
Application: Investigating the dynamics of small molecule transport and interaction within a polymer matrix.
-
Significance: Understanding how solvents assist in the removal (desorption) of penetrants like 2,5-Lutidine from a polymer is crucial for developing effective decontamination formulations and optimizing membrane separation processes.[1] Studies have shown that the desorption rate of 2,5-lutidine from polyurethane is significantly enhanced when exposed to other solvents like acetonitrile (B52724).[1]
-
Key Findings: The enhanced desorption is attributed to two primary mechanisms: (1) competition between the solvent and 2,5-Lutidine for hydrogen bonding sites on the polymer backbone, and (2) disruption of the cohesive forces between neighboring polymer chains.[1]
Experimental Protocols
Protocol 1: Preparation of Polyurethane Films using 2,5-Lutidine as a Solvent
This protocol describes the preparation of polyurethane (PU) films for studies on solvent-assisted desorption.
Materials:
-
Polyurethane (PU) polymer
-
2,5-Lutidine (≥98% purity)
-
Attenuated Total Reflectance (ATR) crystal (e.g., ZnSe)
-
Nitrogen gas (dry)
-
Glass saturator cells
Equipment:
-
Horizontal ATR accessory (e.g., Pike Technologies)
-
FTIR spectrometer
-
Vapor flow system
Procedure:
-
Solution Preparation: Prepare a 100 mg/mL solution of polyurethane in 2,5-Lutidine. Ensure the polymer is fully dissolved.
-
Film Deposition: Deposit the PU solution onto an ATR crystal to form a thin film. The thickness of the film should be controlled for consistency in experiments (e.g., 6.4 ± 0.6 μm).[1]
-
Experimental Setup: Place the polymer-coated ATR crystal into a horizontal ATR accessory equipped with a vapor flow system.
-
Vapor Generation: Generate saturated vapor streams of 2,5-Lutidine and other desired solvents by flowing dry nitrogen gas through custom-made glass saturator cells containing the individual liquids.[1]
-
Data Acquisition: Use time-resolved FTIR spectroscopy to monitor the chemical interactions between the solvent, penetrant (2,5-Lutidine), and polymer functional groups during exposure and desorption phases.
Quantitative Data:
The following table summarizes the key parameters for the preparation of polyurethane films.
| Parameter | Value | Reference |
| Polymer Concentration | 100 mg/mL | [1] |
| Solvent | 2,5-Lutidine | [1] |
| Film Thickness (PU) | 6.4 ± 0.6 μm | [1] |
Diagram of Experimental Workflow:
Protocol 2: Facilitation of Oxidative Polymerization of 2,5-Dimercapto-1,3,4-thiadiazole (DMcT) using 2,5-Lutidine
This protocol outlines the use of 2,5-Lutidine to promote the oxidative polymerization of DMcT, as studied by cyclic voltammetry.
Materials:
-
2,5-Dimercapto-1,3,4-thiadiazole (DMcT)
-
2,5-Lutidine
-
Acetonitrile (AN), anhydrous
-
Supporting electrolyte (e.g., 0.1 M LiClO₄)
Equipment:
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Three-electrode electrochemical cell (working, counter, and reference electrodes)
-
UV-Vis Spectrometer
Procedure:
-
Solution Preparation: Prepare solutions of DMcT and 2,5-Lutidine in anhydrous acetonitrile containing the supporting electrolyte. Typical concentrations are in the millimolar range (e.g., 5 mM DMcT and 10 mM 2,5-Lutidine).[2]
-
Electrochemical Analysis:
-
Perform cyclic voltammetry (CV) on the DMcT solution in the absence of 2,5-Lutidine to establish its baseline redox behavior.
-
Add 2,5-Lutidine to the solution and record the CVs. The presence of lutidine is expected to shift the oxidation potentials to less positive values, facilitating polymerization.[2]
-
Vary the scan rate to investigate the kinetics of the redox processes.[2]
-
-
Spectroscopic Analysis:
-
Use UV-Vis spectroscopy to monitor the changes in the solution upon addition of 2,5-Lutidine to the DMcT solution, confirming the deprotonation of DMcT.[2]
-
In situ spectroelectrochemistry can be used to identify the species formed at different potentials during the CV scans.
-
Quantitative Data:
The following table summarizes the observed electrochemical events.
| System | Oxidation Peak(s) (V) | Reduction Peak(s) (V) | Product(s) | Reference |
| DMcT dimer + Lutidine | ~0.2 and ~0.4 | ~-0.6 and ~-1.0 | Disulfide polymer | [2] |
| DMcT + 2 eq. Pyridine (B92270) | 0.15 and 0.65 | -0.2 | Dimer and Disulfide polymer | [2] |
Diagram of Proposed Reaction Pathway:
Conclusion
While 2,5-Lutidine is not typically a primary building block for polymers, its role in polymer and materials science is significant as a specialized solvent and a reaction facilitator. The protocols provided herein offer a starting point for researchers interested in utilizing 2,5-Lutidine for polymer film preparation and for studying its influence on polymerization reactions. Further research may uncover additional applications for this versatile pyridine derivative in the development of advanced materials.
References
Application Notes and Protocols for the Chichibabin Reaction with 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Chichibabin reaction is a classic method for the direct amination of pyridine (B92270) and its derivatives, providing a valuable route to aminopyridines, which are important intermediates in the pharmaceutical and agrochemical industries.[1][2] This reaction, first reported by Aleksei Chichibabin in 1914, typically involves the reaction of a pyridine derivative with sodium amide (NaNH₂) in an inert, high-boiling solvent such as xylene or toluene (B28343) at elevated temperatures.[1][3] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the amide anion (NH₂⁻) attacks the electron-deficient pyridine ring.[4]
This document provides detailed application notes and a generalized experimental protocol for the Chichibabin reaction specifically applied to 2,5-dimethylpyridine (2,5-lutidine).
Regioselectivity and Reaction Mechanism
In the Chichibabin reaction, amination of the pyridine ring typically occurs at the α-positions (C2 and C6) due to the electron-withdrawing nature of the nitrogen atom, which makes these positions the most electrophilic.[4] For this compound, the two available α-positions are C2 and C6. The C2 position is sterically hindered by the adjacent methyl group at C2, while the C6 position is unhindered. Therefore, the nucleophilic attack of the amide anion is expected to preferentially occur at the C6 position, leading to the formation of 2-amino-3,6-dimethylpyridine as the major product.
The generally accepted mechanism for the Chichibabin reaction is an addition-elimination process.[4] It begins with the nucleophilic addition of the amide ion to an α-carbon of the pyridine ring, forming a negatively charged intermediate known as a σ-complex (or Meisenheimer-type complex).[4] This intermediate then eliminates a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like another molecule of amine or the product) to liberate hydrogen gas and regenerate the aromaticity of the pyridine ring.[4] The final product is obtained after an aqueous workup.[4]
Potential Side Reactions
A common side reaction in the Chichibabin reaction is the formation of bipyridyl compounds through dimerization of the starting pyridine derivative.[4] Additionally, if the reaction temperature is too high or the reaction time is prolonged, further amination can occur, leading to the formation of di-aminated products. In the case of this compound, this could potentially lead to the formation of a diamino-dimethylpyridine derivative.
Experimental Protocols
Generalized Protocol for the Chichibabin Reaction of this compound
This protocol is a generalized procedure based on established methods for the Chichibabin reaction of substituted pyridines.[3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
This compound (2,5-lutidine)
-
Sodium amide (NaNH₂)
-
Anhydrous toluene or xylene
-
Ammonium (B1175870) chloride solution (saturated)
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware for reactions under inert atmosphere (e.g., three-necked round-bottom flask, reflux condenser, dropping funnel, nitrogen inlet)
-
Heating mantle and magnetic stirrer
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. The apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging the Reactor: The flask is charged with sodium amide (1.1 to 1.5 molar equivalents relative to this compound) and anhydrous toluene or xylene (approximately 5-10 mL per gram of this compound).
-
Heating: The mixture is heated to reflux (typically 110-140 °C, depending on the solvent) with vigorous stirring under a nitrogen atmosphere.
-
Addition of Substrate: A solution of this compound (1.0 molar equivalent) in a small amount of the anhydrous solvent is added dropwise to the refluxing mixture over a period of 30-60 minutes.
-
Reaction Monitoring: The reaction mixture is maintained at reflux with stirring for several hours (typically 4-8 hours). The progress of the reaction can be monitored by the evolution of hydrogen gas and a characteristic color change of the reaction mixture.
-
Quenching: After the reaction is complete, the mixture is cooled to room temperature. The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose the excess sodium amide. Caution: This quenching step is highly exothermic and will evolve ammonia (B1221849) gas. It should be performed in a well-ventilated fume hood.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to isolate the desired 2-amino-3,6-dimethylpyridine.
Data Presentation
The following table summarizes the typical reaction parameters for the Chichibabin reaction of this compound, based on general knowledge of the reaction with similar substrates.
| Parameter | Value | Reference |
| Substrate | This compound | - |
| Reagent | Sodium Amide (NaNH₂) | [1][4] |
| Molar Ratio (Substrate:Reagent) | 1 : 1.1-1.5 | [3] |
| Solvent | Anhydrous Toluene or Xylene | [1][3] |
| Temperature | 110-140 °C (Reflux) | [3] |
| Reaction Time | 4-8 hours | [3] |
| Major Product | 2-Amino-3,6-dimethylpyridine | (Expected based on regioselectivity) |
| Typical Yield | Moderate to Good (Varies) | [1] |
Mandatory Visualization
Caption: Mechanism of the Chichibabin Reaction.
Caption: Experimental Workflow for the Chichibabin Reaction.
References
Application Notes and Protocols: Metalation of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of pyridine (B92270) rings is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. 2,5-Dimethylpyridine, also known as 2,5-lutidine, is a readily available starting material that, upon selective metalation, provides a powerful intermediate for the synthesis of a diverse array of substituted pyridine derivatives.[1] This document provides detailed application notes and experimental protocols for the metalation of this compound, focusing on achieving high regioselectivity and subsequent reactions with various electrophiles. The resulting functionalized pyridines are valuable building blocks in medicinal chemistry, for instance, in the synthesis of kinase inhibitors.[2][3]
Overview of Metalation Strategies
The metalation of pyridine derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which makes it susceptible to nucleophilic addition by organometallic reagents.[4] However, by carefully selecting the appropriate reagents and reaction conditions, regioselective deprotonation can be achieved.
Directed Ortho-Metalation (DoM): In the case of this compound, the nitrogen atom of the pyridine ring can direct the metalation to the adjacent C6 position. This is facilitated by the use of strong lithium bases in the presence of a coordinating agent.
Key Reagents and Their Roles:
-
n-Butyllithium (n-BuLi): A strong organolithium base commonly used for deprotonation. It exists as aggregates in solution, and its reactivity can be modulated by additives.[5]
-
s-Butyllithium (s-BuLi) and t-Butyllithium (t-BuLi): More sterically hindered and sometimes more reactive bases compared to n-BuLi.[4]
-
Lithium Diisopropylamide (LDA) and Lithium 2,2,6,6-tetramethylpiperidide (LTMP): Hindered, non-nucleophilic bases that can prevent addition to the C=N bond of the pyridine ring.[4]
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA): A bidentate ligand that chelates to the lithium ion, breaking down the n-BuLi aggregates into more reactive monomers or dimers. This enhances the basicity and can improve the regioselectivity of the metalation.
The choice of solvent and temperature is also critical. Apolar solvents like hexane (B92381) tend to favor aggregation of the organolithium reagent, while coordinating solvents like tetrahydrofuran (B95107) (THF) can solvate the lithium cation and influence the reactivity and selectivity of the metalation.[5] Reactions are typically carried out at low temperatures (e.g., -78 °C) to control the reactivity and minimize side reactions.[4][6]
Experimental Protocols
Protocol 1: General Procedure for the Lithiation of this compound and Quenching with an Electrophile
This protocol describes a general method for the regioselective lithiation of this compound at the C6 position followed by reaction with a generic electrophile.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde, dimethylformamide, trimethylsilyl (B98337) chloride)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is charged with this compound (1.0 eq.) and anhydrous THF.
-
Addition of TMEDA: TMEDA (1.2 eq.) is added to the solution via syringe.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: n-Butyllithium (1.1 eq.) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The solution typically develops a deep red or orange color, indicating the formation of the lithiated species.
-
Stirring: The reaction mixture is stirred at -78 °C for 1-2 hours.
-
Electrophilic Quench: The chosen electrophile (1.2 eq.), dissolved in a small amount of anhydrous THF if it is a solid, is added dropwise to the cold, stirred solution.
-
Reaction: The reaction mixture is stirred at -78 °C for an additional 1-3 hours and then allowed to warm slowly to room temperature overnight.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether or ethyl acetate.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following tables summarize the reaction conditions and yields for the metalation of pyridine derivatives and subsequent reactions with various electrophiles, providing a comparative overview.
Table 1: Reaction of Lithiated Pyridine Derivatives with Various Electrophiles.
| Pyridine Derivative | Lithiating Agent/Additive | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |
| 2-Chloropyridine | n-BuLi / LiPM | Hexane | -78 | Me₃SiCl | 2-Chloro-6-(trimethylsilyl)pyridine | >99 | [5] |
| 2,5-Dibromopyridine | LDA | THF | -78 | DMF | 2,5-Dibromo-4-formylpyridine | - | [6] |
| 2,5-Dibromopyridine | LDA | THF | -78 | I₂ | 2,5-Dibromo-4-iodopyridine | - | [6] |
| 2-Bromo-4-methoxypyridine | LTMP | THF | -78 | DMF | 2-Bromo-3-formyl-4-methoxypyridine | - | [6] |
| 2,5-Dimethylazaferrocene | sec-BuLi / TMEDA | THF | -78 | D₂O | Deuterated 2,5-dimethylazaferrocene | - | [7] |
Yields are based on the starting pyridine derivative. Data for this compound is inferred from similar reactions.
Mandatory Visualization
Caption: Workflow for the metalation of this compound.
Applications in Drug Development
Functionalized pyridine scaffolds are prevalent in a wide range of pharmaceuticals. The metalation of this compound opens a direct route to novel substituted pyridines that can be further elaborated into biologically active molecules.
One significant application is in the synthesis of PIM-1 kinase inhibitors . PIM-1 is a serine/threonine kinase that is overexpressed in several types of cancer, making it an attractive target for cancer therapy. Several potent PIM-1 inhibitors feature a substituted pyridine core. For example, derivatives of 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide have been synthesized and shown to exhibit significant PIM-1 inhibitory activity and potent cytotoxicity against cancer cell lines.[2][3] The synthesis of such compounds often relies on the initial functionalization of a dimethylpyridine precursor.
The ability to introduce a variety of functional groups at the C6 position of this compound through metalation and reaction with different electrophiles allows for the creation of diverse chemical libraries for screening against various biological targets. This highlights the importance of this synthetic strategy in modern drug discovery.
Caption: From this compound to potential drug candidates.
References
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the N-oxidation of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-oxidation of pyridine (B92270) derivatives is a fundamental transformation in organic synthesis, providing access to pyridine N-oxides which are versatile intermediates in the development of pharmaceuticals and other functional materials.[1][2][3] The introduction of an N-oxide functionality alters the electronic properties of the pyridine ring, activating it for subsequent reactions that are otherwise challenging.[4] Specifically, the oxygen atom donates electron density to the ring, enhancing its susceptibility to electrophilic substitution, particularly at the 4-position.[5] This document provides detailed protocols and application notes for the N-oxidation of 2,5-dimethylpyridine (also known as 2,5-lutidine).
General Reaction Pathway
The N-oxidation of this compound involves the direct oxidation of the nitrogen atom in the pyridine ring to form the corresponding N-oxide. This transformation is typically achieved using a variety of oxidizing agents, ranging from classic peracids to more modern catalytic systems.
Caption: General reaction scheme for the N-oxidation of this compound.
Common Oxidizing Agents and Methods
Several methods are commonly employed for the N-oxidation of pyridines. The choice of reagent and conditions can influence the yield, purity, and scalability of the reaction.
-
Hydrogen Peroxide in Acetic Acid: This is a classic and cost-effective method for N-oxidation.[1][6] The in-situ formation of peracetic acid facilitates the oxidation of the pyridine nitrogen.
-
m-Chloroperoxybenzoic Acid (m-CPBA): A widely used and effective peracid for N-oxidation, often providing high yields under mild conditions.[1][6]
-
Catalytic Systems with Hydrogen Peroxide: To enhance efficiency and selectivity, catalysts are often used in conjunction with hydrogen peroxide. Common catalysts include:
-
Methyltrioxorhenium (MTO): A highly effective catalyst for the oxidation of pyridines with H₂O₂, often requiring only catalytic amounts.[1]
-
Phosphotungstic Acid: This catalyst, when used with hydrogen peroxide, has been shown to give high yields for the N-oxidation of dimethylpyridines.[5][7]
-
Titanium Silicalite (TS-1): Employed in continuous flow microreactors, this catalyst offers a safer and greener alternative for N-oxidation reactions.[8]
-
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the N-oxidation of various dimethylpyridine isomers. While specific data for this compound is limited in the provided search results, the data for other isomers provides a strong indication of expected outcomes.
| Dimethylpyridine Isomer | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dimethylpyridine | H₂O₂ / Phosphotungstic Acid | - | 45-85 | 8 | 99.8 | [7] |
| 3,5-Dimethylpyridine | H₂O₂ | - | 80-100 | 15 | 98.56 | [9] |
| 3,5-Dimethylpyridine | H₂O₂ / Acetic Acid | - | 80 | 5 | 70 | [10] |
| 3,5-Dimethylpyridine | Sodium Perborate | - | 90-100 | 22 | - | [9] |
| 3,5-Dimethylpyridine | Peroxyphthalic Acid | - | 80 | 20 | - | [9] |
| 3,5-Dimethylpyridine | Sodium Hypochlorite | - | 100 | 19 | - | [9] |
Experimental Protocols
Protocol 1: N-oxidation of this compound using Hydrogen Peroxide and Acetic Acid
This protocol is adapted from established methods for other lutidine isomers.[10]
Materials:
-
This compound
-
Glacial Acetic Acid
-
Hydrogen Peroxide (35%)
-
Sodium Carbonate (solid)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a fume hood, combine 0.5 mol of glacial acetic acid with 0.051 mol of this compound in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Slowly add 5 mL of 35% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with constant stirring for 5 hours.
-
After the reaction is complete, cool the flask to room temperature in an ice bath.
-
Carefully neutralize the excess acetic acid by dissolving the reaction mixture in water and adjusting the pH to 10 with solid sodium carbonate.
-
Transfer the aqueous solution to a separatory funnel and extract the product five times with chloroform.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound N-oxide.
-
Further purification can be achieved by recrystallization or column chromatography.
Protocol 2: Catalytic N-oxidation of this compound using Hydrogen Peroxide and Phosphotungstic Acid
This protocol is based on a high-yield method reported for 2,3-dimethylpyridine.[7]
Materials:
-
This compound
-
Phosphotungstic acid
-
Hydrogen Peroxide (35%)
-
Four-neck round-bottom flask
-
Dropping funnel
-
Heating mantle with temperature control
-
Vacuum distillation setup
Procedure:
-
To a 1000 mL four-neck flask, add 50 g (0.467 mol) of this compound and 2 g (0.0007 mol) of phosphotungstic acid.
-
Heat the mixture to 45°C.
-
Slowly add 49.9 g (0.514 mol) of 35% hydrogen peroxide dropwise over a period of 3 hours.
-
After the addition is complete, increase the temperature to 85°C and maintain it for 5 hours.
-
Cool the reaction mixture to 50°C.
-
Transfer the mixture to a vacuum distillation apparatus and distill under reduced pressure (-0.1 to -0.08 MPa) while keeping the temperature below 85°C to isolate the this compound N-oxide.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the N-oxidation of this compound followed by workup and purification.
Caption: General workflow for the synthesis and purification of this compound N-oxide.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2,5-Dimethyl-4-nitropyridine 1-oxide Research Chemical [benchchem.com]
- 6. pp.bme.hu [pp.bme.hu]
- 7. 2,3-Dimethylpyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]
- 8. Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives [organic-chemistry.org]
- 9. CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide - Google Patents [patents.google.com]
- 10. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethylpyridine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2,5-Dimethylpyridine (also known as 2,5-Lutidine). Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities in this compound and other pyridine (B92270) derivatives can include:
-
Water: Pyridine and its derivatives are often hygroscopic and can absorb moisture from the atmosphere.[1]
-
Other Isomers: Picolines (methylpyridines) and other lutidine (dimethylpyridine) isomers with close boiling points are common process-related impurities.[2]
-
Non-Basic Impurities: These can be carried over from the synthesis or isolation process, such as from coal tar.[3]
-
Residual Solvents: Solvents used in the manufacturing or a previous reaction step may be present in trace amounts.[1]
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: Several analytical methods can be used to determine the purity of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities. The NIST WebBook provides GC-MS data for this compound.[4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is useful for the quantitative analysis of non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect impurities. Proton NMR can reveal the presence of other isomers and residual solvents.
-
Karl Fischer Titration: This method is specifically used to quantify the water content.
Q3: What are the primary safety precautions to take when handling and purifying this compound?
A3: this compound is a flammable liquid and is harmful if swallowed or in contact with skin.[4] It is essential to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Keep the compound away from heat, sparks, and open flames.
-
Store it in a tightly closed container in a cool, dry place.
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of this compound from an impurity with a close boiling point.
-
Possible Cause: Insufficient column efficiency (too few theoretical plates).
-
Solution:
-
Increase the length of the fractionating column.
-
Use a more efficient column packing material (e.g., Raschig rings or structured packing).
-
Increase the reflux ratio to improve separation, although this will increase the distillation time.
-
Issue 2: The distillation temperature is unstable or fluctuates.
-
Possible Cause:
-
Uneven heating of the distillation flask.
-
"Bumping" of the liquid due to the absence of boiling chips or a magnetic stirrer.
-
Improper placement of the thermometer bulb.
-
-
Solution:
-
Use a heating mantle with a stirrer for uniform heating.
-
Add fresh boiling chips or a magnetic stir bar to the distillation flask.
-
Ensure the top of the thermometer bulb is level with the bottom of the side-arm of the distillation head.
-
Issue 3: No distillate is being collected at the expected boiling point.
-
Possible Cause:
-
A leak in the distillation apparatus.
-
Insufficient heating.
-
Blockage in the condenser.
-
-
Solution:
-
Check all joints to ensure they are properly sealed. Use grease if necessary for ground glass joints.
-
Gradually increase the temperature of the heating mantle.
-
Ensure there is a steady flow of coolant through the condenser and that there are no obstructions.
-
Acid-Base Extraction
Issue 1: Low recovery of this compound after basification and extraction.
-
Possible Cause:
-
Incomplete protonation during the initial acidic wash, leaving some product in the organic layer.
-
Incomplete deprotonation (basification) before re-extraction. The pyridinium (B92312) salt is water-soluble.
-
Insufficient extraction with the organic solvent.
-
-
Solution:
-
Ensure the aqueous acidic solution is of sufficient concentration and volume to fully protonate the this compound. Check the pH to confirm it is acidic.
-
Make sure the aqueous layer is strongly basic (pH > 10) before re-extracting the free base.
-
Perform multiple extractions with the organic solvent to maximize recovery.
-
Issue 2: Formation of an emulsion during extraction.
-
Possible Cause: Vigorous shaking of the separatory funnel, especially with chlorinated solvents.
-
Solution:
-
Gently swirl or invert the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Allow the mixture to stand for a longer period.
-
Data Presentation
Table 1: Comparison of Purification Methods for Pyridine Derivatives
| Purification Method | Compound | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Impurities Removed | Reference |
| Azeotropic Distillation & Rectification | 3,5-Dimethylpyridine (B147111) | ≥98.5 | ≥99.0 | ≥85 | Water, oxidizable impurities | [5] |
| Hydrogenation & Fractional Distillation | Piperidine (B6355638) from Pyridine | ~80-90 | ~96.7 | ~87 | Pyridine, amylamine | [6] |
| Recrystallization (as salt) & Liberation | 2,4-Lutidine | 85-95 | ≥98 | High | Isomers (e.g., 2,5-Lutidine) | [7] |
Experimental Protocols
Protocol 1: Multi-Step Purification of this compound
This protocol is based on a method described for lutidines and is effective for removing non-basic impurities and water.[3]
1. Steam Distillation to Remove Non-Basic Impurities: a. In a fume hood, place the crude this compound into a distillation flask. b. Add a 20% sulfuric acid solution in a quantity sufficient to provide 1-2 equivalents to the this compound. This will form the water-soluble pyridinium salt. c. Perform a steam distillation on the acidic solution. Non-basic impurities will co-distill with the water. d. Continue the steam distillation until approximately 10% of the initial volume of the base has been carried over.
2. Liberation of the Free Base: a. Cool the remaining acidic solution in an ice bath. b. Slowly and carefully make the solution strongly alkaline by adding solid sodium hydroxide (B78521) (NaOH) or a concentrated NaOH solution. The this compound will separate as an oily layer.
3. Isolation and Initial Drying: a. Separate the this compound layer using a separatory funnel. b. Dry the isolated base with solid NaOH pellets.
4. Fractional Distillation: a. Decant the dried this compound into a clean, dry fractional distillation apparatus equipped with a packed column. b. Perform a fractional distillation, collecting the fraction that boils at approximately 157 °C. c. For obtaining highly anhydrous this compound, the distillate can be further dried with sodium metal followed by a final fractional distillation.
Protocol 2: Purification via Picrate (B76445) Salt Formation
This method is particularly effective for separating isomers with close boiling points.
1. Formation of the Picrate Salt: a. Dissolve the crude this compound in absolute ethanol (B145695). b. In a separate flask, prepare a warm solution of picric acid in ethanol. c. Add the warm picric acid solution to the this compound solution. An excess of picric acid should be used. d. The this compound picrate will precipitate. Allow the mixture to cool to complete the precipitation.
2. Recrystallization of the Picrate Salt: a. Filter the precipitated picrate salt. b. Recrystallize the salt from a suitable solvent like ethanol or water to achieve high purity. The melting point of the picrate is 170.5 °C.[3]
3. Liberation of the Free Base: a. Suspend the recrystallized picrate salt in water. b. Add a strong base, such as a concentrated NaOH solution, until the solution is strongly alkaline. This will liberate the free this compound. c. Extract the liberated this compound with an organic solvent (e.g., diethyl ether or dichloromethane).
4. Final Purification: a. Dry the organic extract over an anhydrous drying agent (e.g., anhydrous sodium sulfate). b. Filter to remove the drying agent and remove the solvent using a rotary evaporator. c. For the highest purity, the resulting this compound can be fractionally distilled.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for fractional distillation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 589-93-5 [m.chemicalbook.com]
- 4. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN105037251A - 3,5-dimethylpyridine purifying method - Google Patents [patents.google.com]
- 6. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Purification of 2,5-Lutidine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from 2,5-Lutidine (also known as 2,5-dimethylpyridine). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 2,5-Lutidine, presented in a question-and-answer format.
Issue 1: Incomplete Separation of Isomeric Impurities during Distillation
-
Question: My fractional distillation is not effectively separating 2,5-Lutidine from other lutidine or picoline isomers. What can I do?
-
Answer: Incomplete separation of isomeric impurities during distillation is a common challenge due to their close boiling points. Consider the following solutions:
-
Increase Column Efficiency: Utilize a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge) to increase the number of theoretical plates.[1][2][3]
-
Optimize Reflux Ratio: A higher reflux ratio can improve separation, although it will prolong the distillation time. Adjust the ratio to find an optimal balance between purity and throughput.
-
Azeotropic Distillation: Consider azeotropic distillation with a suitable entrainer, such as phenol, which can alter the relative volatilities of the components, facilitating separation.[4]
-
Chemical Pre-treatment: Certain reagents can selectively react with or complex impurities. For instance, treatment with boric acid or boron trifluoride (BF3) can preferentially react with picolines, which can then be removed by filtration or distillation.[4]
-
Issue 2: Water Contamination in the Purified Product
-
Question: My final 2,5-Lutidine product contains water. How can I effectively dry it?
-
Answer: Water can be a persistent impurity. The following methods can be used for drying 2,5-Lutidine:
-
Drying Agents: Before distillation, dry the 2,5-Lutidine with a suitable drying agent such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH) pellets, calcium hydride (CaH2), or barium oxide (BaO).[4] Allow the mixture to stand for several hours or reflux, followed by decantation or filtration before distilling.
-
Azeotropic Distillation: Water can be removed by azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene.
-
Issue 3: Product Discoloration
-
Question: The 2,5-Lutidine has a yellow or brownish tint after purification. What causes this and how can it be prevented?
-
Answer: Discoloration can be due to the presence of oxidized impurities or thermal decomposition products.
-
Vacuum Distillation: Distilling under reduced pressure will lower the boiling point and minimize thermal degradation.
-
Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Activated Carbon Treatment: Before distillation, treating the crude 2,5-Lutidine with activated charcoal can help remove colored impurities.[5][6]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 2,5-Lutidine?
A1: Common impurities in commercial 2,5-Lutidine include other lutidine isomers (e.g., 2,4-Lutidine, 2,6-Lutidine, 3,5-Lutidine), picoline isomers (methylpyridines)[4][7], water, and non-basic impurities from the synthesis process.
Q2: Which purification method is best for achieving high-purity 2,5-Lutidine?
A2: The choice of purification method depends on the nature and concentration of the impurities.
-
Fractional distillation is the most common and effective method for removing impurities with different boiling points.[1][2][3]
-
For removing isomeric impurities with very close boiling points, purification via complex formation (e.g., with urea (B33335) or picric acid) followed by decomposition and distillation of the liberated lutidine can yield very high purity.[4][8]
-
Preparative gas chromatography (GC) can be used for obtaining small quantities of ultra-pure 2,5-Lutidine.[4]
Q3: Can I use the same purification protocols for 2,5-Lutidine as for other lutidine isomers like 2,6-Lutidine?
A3: Yes, many of the general principles and techniques for purifying 2,6-Lutidine are applicable to 2,5-Lutidine, such as drying with KOH and fractional distillation.[4] However, the specific parameters, such as distillation temperatures and the effectiveness of complexing agents, may vary due to differences in the physical and chemical properties of the isomers.
Q4: What are the key safety precautions when handling and purifying 2,5-Lutidine?
A4: 2,5-Lutidine is a flammable liquid and is harmful if swallowed or inhaled. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Quantitative Data
The following table summarizes the boiling points of 2,5-Lutidine and its common isomeric impurities, which is crucial for planning purification by distillation.
| Compound | Boiling Point (°C) |
| 2,5-Lutidine | 157 |
| 2,3-Lutidine | 162-163 |
| 2,4-Lutidine | 157 |
| 2,6-Lutidine | 144 |
| 3,4-Lutidine | 165 |
| 3,5-Lutidine | 170 |
| 2-Picoline | 128-129 |
| 3-Picoline | 143-144 |
| 4-Picoline | 145 |
Data sourced from publicly available chemical databases.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol describes a general procedure for the purification of 2,5-Lutidine by fractional distillation.
-
Drying: In a round-bottom flask, add crude 2,5-Lutidine and a suitable drying agent (e.g., KOH pellets, 10-20 g per 100 mL of lutidine). Stir the mixture for several hours or let it stand overnight.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a fractionating column with a length and packing appropriate for the required separation efficiency.
-
Distillation: Carefully decant or filter the dried 2,5-Lutidine into the distillation flask. Add boiling chips. Heat the flask gently.
-
Fraction Collection: Discard the initial fraction (forerun), which may contain more volatile impurities. Collect the fraction that distills at a constant temperature corresponding to the boiling point of 2,5-Lutidine (~157 °C).
-
Storage: Store the purified 2,5-Lutidine in a tightly sealed container under an inert atmosphere.
Protocol 2: Purification via Urea Complex Formation
This method is particularly useful for separating 2,5-Lutidine from its isomers.
-
Complex Formation: Dissolve the crude 2,5-Lutidine in a suitable organic solvent. Add a saturated solution of urea in a suitable solvent (e.g., methanol). Stir the mixture to allow the formation of the 2,5-Lutidine-urea adduct, which may precipitate.
-
Isolation of the Adduct: Isolate the precipitated adduct by filtration and wash it with a cold solvent to remove soluble impurities.
-
Decomposition of the Adduct: Decompose the adduct to liberate the 2,5-Lutidine. This can be achieved by heating the adduct, often in the presence of water or an organic solvent.[8]
-
Extraction and Drying: Extract the liberated 2,5-Lutidine with a suitable organic solvent. Dry the organic extract over an appropriate drying agent (e.g., anhydrous sodium sulfate).
-
Final Distillation: Remove the solvent by distillation, followed by fractional distillation of the residual liquid to obtain pure 2,5-Lutidine.
Visualizations
Caption: Workflow for the purification of 2,5-Lutidine by fractional distillation.
Caption: Troubleshooting decision tree for 2,5-Lutidine purification.
References
- 1. Purification [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Purification of 2,6-Lutidine - Chempedia - LookChem [lookchem.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Purification of 2,6-Lutidine by Nonporous Adaptive Crystals of Pillararenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JPH04312574A - Method for separating and purifying 2,6-lutidine - Google Patents [patents.google.com]
Handling and storage of hygroscopic 2,5-Dimethylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and storage of hygroscopic 2,5-Dimethylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound, also known as 2,5-Lutidine, is a heterocyclic aromatic organic compound.[1] It is a colorless to light yellow liquid used as a solvent and an intermediate in the manufacturing of pharmaceuticals and other specialty chemicals.[2][3] Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This absorbed water can act as an impurity, potentially altering the compound's physical properties and interfering with moisture-sensitive reactions, leading to reduced yields or the formation of unwanted byproducts.[4]
Q2: What are the immediate signs that my this compound has absorbed water?
A2: Visual inspection can sometimes reveal moisture contamination. The liquid may appear cloudy or you might observe phase separation. For solids that are hygroscopic, clumping or caking are common indicators of water absorption.[4] However, for a liquid like this compound, the most reliable way to determine water content is through analytical methods.
Q3: How does absorbed water affect reactions involving this compound?
A3: Water can interfere in several ways. In reactions requiring anhydrous conditions, water can react with sensitive reagents, such as organometallics or strong bases, rendering them inactive. In reactions where this compound is used as a base, the presence of water can lead to the protonation of the pyridine (B92270) nitrogen, affecting its basicity and catalytic activity.[5] This can lead to lower reaction yields, slower reaction rates, or the formation of undesired side products.
Q4: Can I use this compound that has been exposed to air?
A4: It is not recommended for use in moisture-sensitive reactions without prior purification. Due to its hygroscopic nature, exposure to the atmosphere will likely lead to water absorption.[6] For non-sensitive applications, its usability would depend on the specific requirements of your experiment. It is always best practice to quantify the water content before use if there is any doubt.
Storage and Handling Guide
Q5: What are the optimal storage conditions for this compound?
A5: To maintain its purity and minimize water absorption, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.[7] The container should be tightly sealed. For long-term storage, using a desiccator or a dry box is recommended.[7] Storing under an inert atmosphere, such as nitrogen or argon, can provide an additional layer of protection against moisture and air-sensitive degradation.[8]
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces vapor pressure and slows potential degradation. |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents contact with atmospheric moisture and oxygen. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light.[7] |
| Location | Cool, dry, well-ventilated area | Ensures stability and safety.[6][7] |
| Special | Desiccator or Dry Box | Minimizes exposure to humidity during storage.[7] |
Q6: What is the best way to handle this compound in the lab to prevent moisture absorption?
A6: Minimize the time the container is open to the atmosphere.[9] When dispensing the liquid, do so in a dry environment, if possible under a stream of inert gas. Use dry syringes and needles for transfers. After dispensing, tightly reseal the container, potentially with parafilm for extra security, and return it to its proper storage location promptly.[9]
Troubleshooting Guide
Q7: I suspect my this compound is "wet". What should I do?
A7: If you suspect moisture contamination, you should first quantify the water content using Karl Fischer titration. Based on the result, you can decide whether the material is suitable for your experiment or if it requires drying.
Mandatory Visualization: Troubleshooting Workflow for Suspected Moisture Contamination
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. redriver.team [redriver.team]
- 3. xylemanalytics.com [xylemanalytics.com]
- 4. benchchem.com [benchchem.com]
- 5. Karl Fischer titration troubleshooting | Metrohm [metrohm.com]
- 6. researchgate.net [researchgate.net]
- 7. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tutorchase.com [tutorchase.com]
Technical Support Center: Optimizing Reaction Conditions with 2,5-Dimethylpyridine
Welcome to the technical support center for 2,5-Dimethylpyridine (also known as 2,5-Lutidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions when utilizing this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: When should I choose this compound over other pyridine (B92270) bases like pyridine or 2,6-Lutidine?
A1: this compound is an excellent choice when you require a moderately hindered, non-nucleophilic base.[1] Its steric profile is intermediate between the unhindered pyridine and the more sterically demanding 2,6-Lutidine.[2][3] This makes it particularly useful in reactions where you need to scavenge protons without the base interfering with electrophilic centers.[1]
-
Use this compound when:
-
You need to prevent side reactions caused by the nucleophilicity of pyridine.
-
The reaction is sensitive to the strong steric hindrance of 2,6-Lutidine, which might slow down the desired reaction rate.[2]
-
You are working with sterically sensitive substrates or reagents.
-
Q2: What are the common challenges I might face when using this compound?
A2: Common challenges include:
-
Incomplete reactions: Due to its steric bulk, this compound might not be a strong enough base to deprotonate very weak acids efficiently, leading to incomplete reactions.
-
Difficult removal: Its boiling point (157 °C) is higher than that of many common organic solvents, which can make its removal by simple evaporation challenging.[4][5]
-
Byproduct formation: While less nucleophilic than pyridine, it can still participate in side reactions under certain conditions.
Q3: How can I effectively remove this compound from my reaction mixture?
A3: Several methods can be employed for the removal of this compound:
-
Aqueous Acid Wash: This is the most common method. By washing the organic layer with a dilute aqueous acid (e.g., 1M HCl), the basic this compound is protonated to form its water-soluble hydrochloride salt, which is then extracted into the aqueous phase.[6][7] This is suitable for products that are stable in acidic conditions.
-
Copper (II) Sulfate (B86663) Wash: For acid-sensitive compounds, washing the organic layer with an aqueous solution of copper (II) sulfate is an effective alternative. The copper ions form a complex with the pyridine derivative, which is then extracted into the aqueous layer.[7][8]
-
Azeotropic Removal: Co-evaporation with a solvent like toluene (B28343) can help remove residual amounts of this compound.[7]
Troubleshooting Guides
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Insufficient Basicity: this compound (pKa of conjugate acid ≈ 6.4) may not be a strong enough base for your specific reaction.[9] | - Consider a stronger, non-nucleophilic base like DBU or a phosphazene base. - If applicable to your reaction, switch to a stronger, more hindered pyridine base like 2,6-Lutidine if steric hindrance at the reaction center is not a concern. |
| Steric Hindrance: The methyl groups on this compound may sterically hinder the approach of reactants to the active site of a catalyst or another reactant.[2] | - Switch to a less hindered base like pyridine if nucleophilicity is not an issue. - Optimize the reaction temperature and time to overcome the steric barrier. | |
| Reagent Quality: The this compound or other reagents may be impure or contain water. | - Use freshly distilled this compound. - Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions. | |
| Formation of Unwanted Byproducts | Nucleophilic Attack: Although less nucleophilic than pyridine, this compound can still act as a nucleophile under certain conditions, leading to the formation of N-alkylated or N-acylated byproducts. | - Use a more sterically hindered base like 2,6-Lutidine or 2,6-di-tert-butylpyridine (B51100) to minimize nucleophilic side reactions.[3] - Lower the reaction temperature to favor the desired reaction pathway. |
| Side reactions with the substrate: The reaction conditions may be promoting undesired transformations of your starting material or product. | - Re-evaluate the compatibility of all reagents and intermediates with the basic conditions. - Consider using a milder base or adjusting the reaction temperature. | |
| Difficulty in Product Purification | Residual this compound: Due to its relatively high boiling point, it can be difficult to remove completely by evaporation.[4] | - Employ an acidic workup (e.g., washing with 1M HCl) to convert it to its water-soluble salt.[6][7] - For acid-sensitive products, use an aqueous copper (II) sulfate wash.[7][8] - Utilize column chromatography for final purification. |
| Formation of Emulsions during Workup: The presence of the pyridine base can sometimes lead to the formation of emulsions during aqueous extraction. | - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. - Filter the mixture through a pad of Celite. |
Data Presentation
Comparison of Pyridine Bases
| Base | pKa of Conjugate Acid | Steric Hindrance | Relative Nucleophilicity | Boiling Point (°C) |
| Pyridine | ~5.2 | Low | High | 115 |
| This compound | ~6.4 [9] | Moderate | Low | 157 [4] |
| 2,6-Lutidine | ~6.7 | High | Very Low | 144 |
Note: Steric hindrance and nucleophilicity are relative comparisons.
Experimental Protocols
General Protocol for Acylation of a Hindered Alcohol
This protocol describes a general procedure for the acylation of a sterically hindered secondary alcohol where a non-nucleophilic base is required.
Reaction:
Procedure:
-
To a solution of the hindered alcohol (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.5 - 2.0 equiv).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.1 - 1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1M aqueous HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (1 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Mandatory Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low product yield in reactions utilizing this compound.
Signaling Pathway of a DMAP-type Catalyzed Acylation
While this compound is not a direct analogue of 4-DMAP, this diagram illustrates the general principle of nucleophilic catalysis by a pyridine derivative in an acylation reaction, which can be contrasted with the non-nucleophilic role of this compound.
Caption: Comparison of the roles of a nucleophilic catalyst versus a non-nucleophilic base in acylation reactions.
References
- 1. PubChemLite - this compound (C7H9N) [pubchemlite.lcsb.uni.lu]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. 2,6-Lutidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. pubs.acs.org [pubs.acs.org]
Side reactions of 2,5-Dimethylpyridine in synthesis
Welcome to the technical support center for 2,5-Dimethylpyridine (also known as 2,5-lutidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding side reactions encountered during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most frequently encountered side reactions include unintended N-oxidation, formation of isomeric byproducts during functionalization, over-amination in Chichibabin-type reactions, and potential nucleophilic attack when used as a hindered base. Under harsh conditions, polymerization can also occur.
Q2: I am observing the formation of this compound N-oxide in my reaction, but it is not my desired product. Why is this happening?
A2: Unintended N-oxidation can occur if oxidizing agents are present in your reaction mixture, even in trace amounts. Common culprits include peroxide impurities in solvents (e.g., diethyl ether, THF), exposure to air at elevated temperatures, or the use of certain metal catalysts that can facilitate oxidation. This compound is susceptible to oxidation, a reaction often intentionally employed to activate the pyridine (B92270) ring for subsequent electrophilic substitution.[1]
Q3: When nitrating this compound-N-oxide, am I likely to get a mixture of isomers?
A3: The nitration of this compound-N-oxide is generally highly regioselective. The N-oxide group strongly directs the electrophilic nitration to the C-4 position.[1][2] While the formation of other isomers is possible, under standard nitration conditions, the 4-nitro derivative is overwhelmingly the primary product.[1] To ensure high selectivity, it is crucial to control the reaction temperature and the addition rate of the nitrating agent.[3][4]
Q4: Can this compound act as a nucleophile instead of a base?
A4: Yes, under certain conditions. While this compound is often used as a hindered base to scavenge protons, its steric hindrance is less significant than that of 2,6-lutidine or 2,6-di-tert-butylpyridine.[5][6] Therefore, its nucleophilicity is reduced but not eliminated. In reactions with highly reactive electrophiles, it can act as a nucleophile, leading to the formation of pyridinium (B92312) salts as a side product.
Q5: Is polymerization of this compound a concern during synthesis?
A5: Under typical laboratory conditions for solution-phase synthesis, polymerization is not a common side reaction. However, it has been shown that pyridine can undergo polymerization under high pressure, sometimes mediated by photochemistry, to form nanothreads.[7] This suggests that under extreme conditions of heat and pressure, or in the presence of specific catalysts, oligomerization or polymerization could become a relevant side reaction.
Troubleshooting Guides
Issue 1: Unwanted N-Oxide Formation
Symptoms:
-
Appearance of a new, more polar spot on TLC.
-
Mass spectrometry data shows a peak corresponding to the mass of your starting material + 16 amu.
-
Changes in the solubility of the product mixture.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Peroxide impurities in solvents | Use freshly distilled or inhibitor-free solvents. Test for peroxides using peroxide test strips before use. |
| Oxidation by air at high temperatures | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Presence of oxidizing metal catalysts | Choose a catalyst that is less prone to facilitating oxidation under your reaction conditions. If unavoidable, consider adding an antioxidant, though this may interfere with the desired reaction. |
Preventative Protocol: Solvent Purification To remove peroxide impurities, pass the solvent through a column of activated alumina. Alternatively, for solvents like THF or diethyl ether, reflux over sodium/benzophenone ketyl under an inert atmosphere and distill directly into the reaction flask.
Issue 2: Byproducts in Metalation and Alkylation Reactions
Symptoms:
-
A mixture of constitutional isomers is observed in the final product.
-
NMR spectroscopy indicates substitution at an undesired position on the pyridine ring or on one of the methyl groups.
-
Over-alkylation or multiple additions of the electrophile.
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Non-regioselective metalation | The choice of base and reaction conditions is critical for controlling the site of deprotonation. For C-H lithiation, the regioselectivity can be influenced by the base (e.g., n-BuLi, LDA, LTMP) and the temperature.[8] |
| Competitive metalation at methyl groups | Deprotonation of the methyl groups can compete with ring C-H deprotonation, especially with strong, non-hindered bases. Using a more sterically hindered base can favor ring metalation. |
| Over-alkylation | Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a low temperature to control reactivity. |
Experimental Protocol: Regioselective Lithiation and Alkylation
-
Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve this compound in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of a hindered base such as lithium diisopropylamide (LDA) in THF dropwise. Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Alkylation: Add the electrophile (e.g., an alkyl halide) dropwise, maintaining the temperature at -78 °C.
-
Workup: After the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride.
Issue 3: Formation of Aminated Byproducts (Chichibabin Reaction)
Symptoms:
-
Presence of amino-2,5-dimethylpyridine in the product mixture.
-
Mass spectrometry data shows a peak corresponding to the mass of your starting material + 15 amu.
-
Evolution of hydrogen gas during the reaction.[9]
Root Causes and Solutions:
| Root Cause | Troubleshooting Steps |
| Use of strong amide bases | The Chichibabin reaction occurs when pyridines are treated with strong amide bases like sodium amide (NaNH₂) or potassium amide (KNH₂).[9][10][11] If amination is not desired, avoid these reagents. |
| High reaction temperatures | The Chichibabin reaction is typically carried out at elevated temperatures.[11] If a strong base is required for another transformation, consider using a non-amide base or running the reaction at a lower temperature. |
| Over-amination | If some level of amination is intended, using an excess of the amide reagent can lead to the formation of diamino-pyridines.[10] Control the stoichiometry carefully. |
Visualizing the Chichibabin Side Reaction The following diagram illustrates the desired reaction of this compound with a generic reagent "X" versus the Chichibabin amination side reaction.
Caption: Desired reaction vs. Chichibabin side reaction.
Key Synthetic Pathways and Potential Pitfalls
Pathway 1: Synthesis of Omeprazole (B731) Intermediate
A key application of this compound is in the synthesis of intermediates for pharmaceuticals like omeprazole.[12][13] This multi-step synthesis highlights several potential side reactions.
Workflow and Troubleshooting:
Caption: Synthesis of an omeprazole intermediate from this compound.
Troubleshooting this Pathway:
-
N-Oxidation Step: Incomplete oxidation can lead to the carryover of unreacted this compound into the nitration step, resulting in a complex mixture of nitrated and non-nitrated species. Monitor the reaction by TLC or LC-MS to ensure full conversion.
-
Nitration Step: Nitration reactions are highly exothermic and require strict temperature control to prevent runaway reactions and the formation of undesired byproducts.[4] The nitrating agent should be added slowly to a cooled solution of the N-oxide.[4]
-
Overall Purity: Impurities such as sulfone N-oxides can form during later oxidation steps in the synthesis of omeprazole itself, arising from over-oxidation. Careful control of oxidant stoichiometry is crucial.
Quantitative Data on Nitration Regioselectivity:
| Substrate | Nitrating Agent | Major Product | Minor Isomers | Reference |
| This compound-N-Oxide | Mixed Acid (HNO₃/H₂SO₄) | 2,5-Dimethyl-4-nitropyridine-N-oxide | Formation is minimal | [1] |
| Toluene | Mixed Acid (HNO₃/H₂SO₄) | p-Nitrotoluene | o-Nitrotoluene, m-Nitrotoluene | [3] |
This technical support guide provides a starting point for troubleshooting common side reactions involving this compound. For more specific issues, consulting detailed synthetic procedures and the primary literature is always recommended.
References
- 1. 2,5-Dimethyl-4-nitropyridine 1-oxide Research Chemical [benchchem.com]
- 2. Polarization by Intermolecular Induction in Pyridine N-Oxide and Its Nitration [article.sapub.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. Omeprazole synthesis - chemicalbook [chemicalbook.com]
- 13. EP0899268A2 - Process for the preparation of omeprazole and intermediate compounds - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reactions with 2,5-Lutidine
Welcome to the technical support center for the use of 2,5-Lutidine in organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields and troubleshooting common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is 2,5-Lutidine and what are its primary applications in organic synthesis?
2,5-Lutidine, also known as 2,5-dimethylpyridine, is a heterocyclic organic compound.[1] In organic synthesis, it primarily serves as a non-nucleophilic base and a solvent.[1] Its steric hindrance, resulting from the two methyl groups on the pyridine (B92270) ring, makes it a poor nucleophile while retaining its basic character. This property is particularly valuable in reactions where a base is needed to neutralize acidic byproducts without interfering with electrophilic centers in the reactants or products. Common applications include silylation, glycosylation, and peptide coupling reactions.
Q2: How does 2,5-Lutidine compare to other common non-nucleophilic bases like 2,6-Lutidine or triethylamine?
While 2,5-Lutidine is a non-nucleophilic base, its isomer, 2,6-Lutidine, is more commonly used due to the greater steric hindrance around the nitrogen atom, which further minimizes its nucleophilicity. Triethylamine is another common non-nucleophilic base, but it can sometimes lead to side reactions due to its greater basicity and potential for dehydrohalogenation. The choice of base often depends on the specific substrate and reaction conditions, with 2,5-Lutidine offering a balance of basicity and steric hindrance that can be advantageous in certain transformations.
Q3: What are the typical signs of a problematic reaction when using 2,5-Lutidine?
Common indicators of issues in reactions involving 2,5-Lutidine include:
-
Low or no product yield: This could be due to incomplete reaction, degradation of starting materials or products, or the formation of side products.
-
Formation of multiple products: The appearance of unexpected spots on a TLC plate can indicate side reactions or the formation of isomers.
-
Difficulty in product purification: The presence of impurities or byproducts can complicate the isolation of the desired compound.
-
Inconsistent results: Variations in yield or product purity between batches can point to issues with reagent quality or reaction setup.
Q4: How can I purify 2,5-Lutidine before use?
Troubleshooting Guides
Issue 1: Low Yield in Silylation Reactions
Question: I am using 2,5-Lutidine as a base for the silylation of an alcohol, but my yield is consistently low. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in silylation reactions using 2,5-Lutidine can stem from several factors. Here is a step-by-step troubleshooting guide:
-
Moisture Contamination: Silylating agents are highly sensitive to moisture. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Sub-optimal Reaction Temperature: The optimal temperature can vary depending on the substrate and silylating agent. If the reaction is sluggish at low temperatures, a gradual increase in temperature may improve the rate. Conversely, if side products are observed, running the reaction at a lower temperature might be beneficial.
-
Insufficient Amount of Base: Ensure at least a stoichiometric amount of 2,5-Lutidine is used to neutralize the acid byproduct. An excess of the base (e.g., 1.5-2.0 equivalents) is often recommended.
-
Steric Hindrance: Highly hindered alcohols may react slowly. In such cases, a more reactive silylating agent or a stronger, non-nucleophilic base might be required.
-
Reagent Quality: The purity of 2,5-Lutidine and the silylating agent is crucial. Consider purifying the lutidine and using a fresh bottle of the silylating agent.
Troubleshooting Workflow for Low Silylation Yield
Caption: Troubleshooting decision tree for low silylation yield.
Issue 2: Side Product Formation in Glycosylation Reactions
Question: I am observing significant side product formation in my glycosylation reaction where 2,5-Lutidine is used as the acid scavenger. How can I minimize these unwanted reactions?
Answer: Side product formation in glycosylation reactions is a common challenge. When using 2,5-Lutidine, consider the following to improve selectivity:
-
Control of Reaction Temperature: Glycosylation reactions are often highly sensitive to temperature. Running the reaction at a lower temperature can help to suppress side reactions. A temperature screening is often beneficial.
-
Order of Reagent Addition: The order in which reagents are added can influence the reaction outcome. For instance, pre-mixing the glycosyl donor and acceptor before the addition of the promoter might be advantageous in some cases.
-
Moisture Control: As with silylation, meticulous exclusion of water is critical to prevent hydrolysis of the glycosyl donor or promoter.
-
Choice of Promoter: The combination of 2,5-Lutidine with the chosen promoter might not be optimal. It may be necessary to screen different promoters to find one that is compatible and provides higher selectivity.
-
Protecting Group Strategy: The nature of the protecting groups on the glycosyl donor and acceptor can significantly impact the reactivity and selectivity. Electron-withdrawing groups can "disarm" the donor, making it less reactive and potentially leading to incomplete reactions if conditions are not optimized.
Logical Relationship in Glycosylation Side Reactions
Caption: Factors influencing side product formation in glycosylation.
Data Presentation
Table 1: Comparison of Bases in a Model Silylation Reaction
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Triethylamine | DCM | -78 to 0 | 3 | 80 |
| 2 | 2,6-Lutidine | DCM | -78 to 0 | 2 | 95 |
| 3 | Pyridine | DCM | -78 to 0 | 3 | 78 |
| 4 | 2,6-Lutidine | THF | -78 to 0 | 2 | 90 |
| 5 | 2,6-Lutidine | Acetonitrile | -78 to 0 | 2.5 | 88 |
Note: This data is for the closely related 2,6-Lutidine and serves as a useful reference for optimizing reactions with 2,5-Lutidine.
Experimental Protocols
Protocol 1: General Procedure for the Silylation of a Primary Alcohol
This protocol provides a general method for the silylation of a primary alcohol using a silyl (B83357) triflate and 2,5-Lutidine as the base.
Materials:
-
Primary alcohol
-
Silyl trifluoromethanesulfonate (B1224126) (e.g., TBSOTf)
-
2,5-Lutidine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Dissolve the alcohol in anhydrous DCM.
-
Add 2,5-Lutidine (1.5 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the silyl triflate (1.2 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Silylation
Caption: General experimental workflow for a typical silylation reaction.
This technical support center provides a starting point for troubleshooting and optimizing reactions involving 2,5-Lutidine. For specific and complex cases, further literature research and empirical optimization will be necessary.
References
2,5-Dimethylpyridine stability under acidic or basic conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,5-Dimethylpyridine under acidic and basic conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: How does this compound behave in acidic solutions?
A1: this compound, with a pKa of its conjugate acid around 6.4, acts as a weak base.[1][2] In acidic solutions with a pH below its pKa, the nitrogen atom of the pyridine (B92270) ring will be protonated, forming the 2,5-dimethylpyridinium cation. This salt formation increases its solubility in aqueous solutions. While it is generally stable, it should be stored separately from strong acids.[3]
Q2: Will this compound degrade under strongly acidic conditions?
A2: Pyridine and its derivatives are generally considered stable. However, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, may lead to degradation. The extent of degradation depends on the specific conditions such as acid concentration, temperature, and duration of exposure. To determine the stability in your specific acidic medium, a forced degradation study is recommended.
Q3: What is the stability of this compound in basic solutions?
A3: this compound is expected to be stable in basic conditions. As a weak base itself, it will remain in its free base form in neutral to basic solutions. Significant degradation under typical basic experimental conditions is not commonly reported. However, very strong bases or high temperatures could potentially promote reactions.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products of this compound under forced acidic or basic hydrolytic conditions are not extensively documented in readily available literature. General degradation pathways for pyridine derivatives can include ring opening or oxidation of the methyl groups, but this is highly dependent on the reaction conditions.[4] Biodegradation studies of a similar compound, 2,6-dimethylpyridine, have shown the formation of hydroxylated and ring-opened products.[4] To identify potential degradation products in your experiment, techniques like LC-MS are recommended.
Q5: How can I determine the stability of this compound in my specific experimental conditions?
A5: A forced degradation study is the most effective way to assess the stability of this compound under your specific acidic or basic conditions.[5][6][7] This involves intentionally exposing a solution of the compound to stress conditions (e.g., high/low pH, elevated temperature) and monitoring its concentration over time using a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC).[8][9]
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₉N |
| Molecular Weight | 107.15 g/mol |
| pKa of Conjugate Acid | 6.4 (at 25°C)[1][2] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 157 °C |
| Melting Point | -15 °C |
| Solubility in Water | 77 g/L (at 23 °C) |
Troubleshooting Guide
Issue: No degradation of this compound is observed during the forced degradation study.
-
Possible Cause 1: The stress conditions are not harsh enough. Pyridine rings, especially with electron-donating methyl groups, can be quite stable.
-
Solution: Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M), increase the temperature (e.g., to 60-80 °C), or extend the duration of the study.[1]
-
-
Possible Cause 2: The analytical method is not sensitive enough to detect small changes in concentration.
-
Solution: Ensure your analytical method (e.g., HPLC-UV) is properly validated for the analysis of this compound and can accurately quantify small decreases in the parent compound.
-
Issue: Unexpected peaks appear in the chromatogram during the stability study.
-
Possible Cause 1: These could be degradation products.
-
Possible Cause 2: The peaks could be impurities from the starting material or reagents.
-
Solution: Analyze a sample of the this compound standard and the blank (reagents without the compound) at the beginning of the study to identify any pre-existing impurities.
-
-
Possible Cause 3: Interaction with excipients or other components in the formulation.
-
Solution: If working with a formulation, test the stability of the placebo (all components except this compound) under the same stress conditions.[7]
-
Experimental Protocols
Protocol: Forced Degradation Study of this compound under Acidic and Basic Conditions
Objective: To evaluate the stability of this compound under acidic and basic stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV or PDA detector (and preferably a mass spectrometer)
-
C18 HPLC column
-
pH meter
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile or water at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
In separate vials, mix a known volume of the stock solution with an equal volume of 0.1 M HCl and 1 M HCl.
-
Store the vials at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with the corresponding molarity of NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Hydrolysis:
-
In separate vials, mix a known volume of the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Store the vials at a controlled temperature (e.g., 60°C).
-
At specified time points, withdraw an aliquot, neutralize it with the corresponding molarity of HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Control Sample:
-
Prepare a control sample by diluting the stock solution with the mobile phase to the same concentration as the stressed samples. Store this at room temperature or refrigerated.
-
-
HPLC Analysis:
-
Analyze all samples by a validated, stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
-
Monitor the decrease in the peak area of this compound and the appearance and increase of any new peaks.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point for each condition.
-
If degradation products are observed, characterize them using LC-MS if available.
-
Visualizations
Caption: Acid-base equilibrium of this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for stability studies.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. This compound-3-carboxylic Acid|CAS 129477-22-1 [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. sgs.com [sgs.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up Reactions with 2,5-Dimethylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up chemical reactions involving 2,5-Dimethylpyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of products from reactions involving this compound at a larger scale.
Reaction and Process Control
Q1: My reaction is highly exothermic, and I'm struggling with temperature control during scale-up. What should I do?
A1: Exothermic reactions are a primary challenge during scale-up due to the decrease in the surface-area-to-volume ratio of reactors, which hinders efficient heat dissipation.[1][2] Uncontrolled temperature increases can lead to side reactions, product degradation, or even a dangerous runaway reaction.[1]
Solutions:
-
Reactor and Agitator Design: Select a reactor with appropriate geometry and an efficient agitator to improve heat transfer.[1]
-
Controlled Reagent Addition: Add the limiting reagent dropwise or at a controlled rate to manage the rate of heat generation. For highly exothermic processes, consider using a syringe pump for precise control.
-
Cooling Systems: Employ an efficient cooling system, such as an ice bath or a cryostat, to maintain the desired reaction temperature.[3]
-
Solvent Choice: Use a solvent with a higher boiling point that can absorb more heat without boiling.
Q2: The yield of my reaction has dropped significantly after moving from a lab scale to a pilot scale. What are the potential causes?
A2: A decrease in yield is a common issue during scale-up. Several factors could be responsible:
-
Inefficient Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Poor Heat Transfer: As mentioned above, poor heat management can lead to product or reagent degradation.[1][2]
-
Incomplete Reactions: The reaction kinetics might be slower on a larger scale. Monitor the reaction's progress using techniques like TLC, GC-MS, or LC-MS to ensure it has gone to completion.[3] If the reaction stalls, consider extending the reaction time.[3]
-
Raw Material Quality: The purity of starting materials can significantly impact the reaction's outcome.[2] Ensure you establish strict specifications for all raw materials and qualify your suppliers.[1]
Impurities and Purification
Q3: I am observing new or increased levels of impurities in my scaled-up reaction. How can I address this?
A3: The impurity profile of a reaction can change upon scale-up.[1]
-
Identify Impurities: First, try to identify the structure of the major byproducts. This can provide clues about the side reactions occurring.
-
Optimize Reaction Conditions: Adjusting reaction parameters such as temperature, stoichiometry, or the rate of reagent addition can help minimize the formation of side products.[3]
-
Reagent Purity: Impurities in starting materials, including this compound itself, can lead to the formation of byproducts.[2]
-
Thorough Profiling: Conduct a comprehensive impurity profiling study at both the laboratory and pilot scales to anticipate and control for potential impurities.[1]
Q4: My standard lab-scale purification method is inefficient for the larger quantity of product. What are my options?
A4: Purification methods must be scalable. While flash column chromatography is excellent for small scales, it can be cumbersome and expensive for multi-kilogram quantities.[4]
-
Recrystallization: If your product is a solid, recrystallization is often the most effective and economical method for large-scale purification. Solvent screening is crucial to find a system that provides high recovery and purity.
-
Distillation: For liquid products that are thermally stable, fractional distillation under reduced pressure is a highly effective technique for large-scale purification.[4]
-
Acid-Base Extraction: The basic nitrogen atom in the pyridine (B92270) ring allows for purification by acid-base extraction. This can be a powerful method to separate the product from non-basic impurities.[5]
Safety and Handling
Q5: What are the primary safety concerns when handling large quantities of this compound?
A5: this compound is a flammable liquid and vapor.[6] It can be harmful if swallowed, inhaled, or in contact with skin, and may cause respiratory irritation or severe skin and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and flame-retardant protective clothing.[7][8]
-
Ventilation: All manipulations should be performed in a well-ventilated area, such as a chemical fume hood.[9] For larger scales, ensure the use of explosion-proof ventilation systems.[6][7]
-
Ignition Sources: Keep this compound away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge by grounding and bonding containers and equipment.[8][10]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[6][10]
Data Presentation
Table 1: Comparison of Purification Techniques for Scale-Up
This table provides an illustrative comparison of common purification techniques for products derived from this compound reactions. Actual values may vary based on specific reaction conditions.
| Purification Technique | Typical Purity Before (%) | Typical Purity After (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fractional Distillation (Vacuum) | 75-85 | >98 | 70-85 | Effective for large scale; removes non-volatile impurities.[4] | Requires a thermally stable compound; potential for decomposition.[4] |
| Flash Column Chromatography | 70-90 | >99 | 60-80 | High resolution for complex mixtures.[4] | Costly and time-consuming for large quantities; uses large solvent volumes. |
| Recrystallization | 80-95 | >99 | 70-90 | Highly effective for solids; cost-effective for large scale. | Finding a suitable solvent system can be challenging; potential for product loss in mother liquor. |
| Acid-Base Extraction | 60-80 | 90-98 | 85-95 | Excellent for separating basic products from neutral or acidic impurities.[5] | May require large volumes of acid/base; potential for emulsion formation. |
Experimental Protocols
Protocol 1: General Procedure for a Cobalt-Catalyzed Cross-Coupling Reaction
This protocol, adapted from the synthesis of a substituted pyridine, can serve as a starting point for cross-coupling reactions involving derivatives of this compound.[9]
Materials:
-
This compound derivative (e.g., a halomethyl derivative) (1.0 eq)
-
Grignard Reagent (e.g., Ethylmagnesium bromide, 1M in THF) (1.5 eq)
-
Anhydrous Cobalt(II) chloride (0.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous solution of ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Reaction Setup: To a dry reaction vessel under a nitrogen atmosphere, add anhydrous cobalt(II) chloride.
-
Add anhydrous THF (approx. 5 volumes relative to the pyridine derivative) and cool the mixture to 0 °C.
-
Slowly add a solution of the this compound derivative in anhydrous THF (2 volumes).
-
Reagent Addition: Add the Grignard reagent dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 8-12 hours.
-
Monitoring: Monitor the reaction progress by GC-MS or TLC until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether (3 x 5 volumes).
-
Combine the organic extracts, wash with brine (2 x 3 volumes), and dry over anhydrous sodium sulfate.[9]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by fractional distillation under vacuum.[9]
Visualizations
Diagrams of Workflows and Logic
Caption: General workflow for scaling up a chemical synthesis.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Safety protocol workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the NMR Spectrum of 2,5-Dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis and Comparison of the NMR Spectra of 2,5-Dimethylpyridine and Its Isomers
This guide provides a comprehensive interpretation of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of this compound, a heterocyclic compound of interest in various chemical research and development sectors. For a thorough understanding and to facilitate structural elucidation and purity assessment, this guide also presents a comparative analysis with its structural isomers: 2,4-dimethylpyridine, 2,6-dimethylpyridine, and 3,5-dimethylpyridine.
Interpreting the NMR Spectrum of this compound
The structural asymmetry of this compound results in a unique NMR spectrum where each proton and carbon atom has a distinct chemical environment. This leads to a more complex, yet highly informative, set of signals compared to its more symmetrical isomers.
¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region and two singlets in the aliphatic region, corresponding to the two methyl groups.
-
Aromatic Protons: The proton at the 6-position (H-6), being adjacent to the nitrogen atom, is the most deshielded and appears as a singlet at approximately 8.2 ppm. The proton at the 4-position (H-4) appears as a doublet of doublets around 7.3 ppm, coupled to both H-3 and H-6 (long-range coupling). The H-3 proton is observed as a doublet around 7.0 ppm, coupled to H-4.
-
Methyl Protons: The two methyl groups at the 2- and 5-positions are not chemically equivalent and therefore appear as two distinct singlets. The methyl group at the 2-position (adjacent to the nitrogen) typically resonates at a slightly lower field (around 2.5 ppm) compared to the methyl group at the 5-position (around 2.3 ppm).
¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum of this compound displays seven distinct signals, corresponding to the five carbon atoms of the pyridine (B92270) ring and the two methyl carbons.
-
Ring Carbons: The carbon atoms adjacent to the nitrogen (C-2 and C-6) are the most deshielded, appearing furthest downfield. The remaining ring carbons (C-3, C-4, and C-5) resonate at intermediate chemical shifts.
-
Methyl Carbons: The two methyl carbons give rise to two separate signals in the upfield region of the spectrum.
Comparative Analysis with Dimethylpyridine Isomers
To highlight the unique spectral features of this compound, a comparison with its isomers is essential. The symmetry of each isomer plays a crucial role in determining the number and multiplicity of signals in their respective NMR spectra.
| Compound | ¹H NMR Spectral Data (Chemical Shift (δ) in ppm, Multiplicity, Integration) | ¹³C NMR Spectral Data (Chemical Shift (δ) in ppm) |
| This compound | ~8.2 (s, 1H, H-6), ~7.3 (dd, 1H, H-4), ~7.0 (d, 1H, H-3), ~2.5 (s, 3H, 2-CH₃), ~2.3 (s, 3H, 5-CH₃) | ~156 (C-2), ~148 (C-6), ~136 (C-4), ~130 (C-5), ~122 (C-3), ~24 (2-CH₃), ~18 (5-CH₃) |
| 2,4-Dimethylpyridine | ~8.3 (d, 1H, H-6), ~6.9 (s, 1H, H-3), ~6.8 (d, 1H, H-5), ~2.4 (s, 3H, 2-CH₃), ~2.2 (s, 3H, 4-CH₃) | ~158 (C-2), ~149 (C-6), ~147 (C-4), ~123 (C-5), ~121 (C-3), ~24 (2-CH₃), ~21 (4-CH₃) |
| 2,6-Dimethylpyridine | ~7.4 (t, 1H, H-4), ~6.9 (d, 2H, H-3, H-5), ~2.4 (s, 6H, 2,6-di-CH₃) | ~157 (C-2, C-6), ~137 (C-4), ~120 (C-3, C-5), ~24 (2,6-di-CH₃) |
| 3,5-Dimethylpyridine | ~8.2 (s, 2H, H-2, H-6), ~7.2 (s, 1H, H-4), ~2.3 (s, 6H, 3,5-di-CH₃) | ~147 (C-2, C-6), ~138 (C-4), ~132 (C-3, C-5), ~18 (3,5-di-CH₃) |
Note: The chemical shift values are approximate and can vary depending on the solvent and the specific NMR instrument used.
Experimental Protocol for NMR Analysis
Sample Preparation:
-
Weigh approximately 10-20 mg of the dimethylpyridine sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
Data Acquisition:
-
The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.
-
For ¹H NMR, the spectral width is set to cover the range of approximately -1 to 10 ppm. A sufficient number of scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set to cover the range of approximately 0 to 160 ppm. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and improve sensitivity.
-
The acquired data is then processed using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Structural Elucidation Workflow
The following diagram illustrates the logical workflow for identifying a dimethylpyridine isomer based on its NMR spectrum.
A Comparative Guide to the ¹H NMR Peak Assignment of 2,5-Lutidine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of the ¹H NMR Spectrum of 2,5-Lutidine, with Comparative Data and Experimental Protocols.
This guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,5-lutidine (2,5-dimethylpyridine). Understanding the precise assignment of proton signals is fundamental for the structural elucidation and quality control of molecules containing the lutidine scaffold, which is prevalent in pharmaceutical compounds and functional materials. This document presents a detailed breakdown of the chemical shifts, multiplicities, and coupling constants, supported by a comparison with a similar substituted pyridine, 2,6-lutidine, to highlight the influence of substituent positioning on the magnetic environment of the aromatic protons.
Comparative Analysis of ¹H NMR Data
The ¹H NMR spectrum of 2,5-lutidine exhibits distinct signals for the two methyl groups and the three aromatic protons. The assignment of these peaks is based on the electronic effects of the nitrogen atom and the methyl substituents, as well as the spin-spin coupling patterns between adjacent protons. The electron-donating methyl groups tend to shield the ring protons, shifting their signals to a higher field (lower ppm) compared to unsubstituted pyridine. The nitrogen atom, being electronegative, deshields the adjacent protons.
To provide a clear comparison, the table below summarizes the assigned ¹H NMR spectral data for 2,5-lutidine and includes data for its isomer, 2,6-lutidine, for contextual understanding.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2,5-Lutidine | H-6 | ~8.2 | Singlet (s) | - |
| H-3 | ~7.3 | Doublet (d) | ~8.0 | |
| H-4 | ~7.0 | Doublet (d) | ~8.0 | |
| 2-CH₃ | ~2.5 | Singlet (s) | - | |
| 5-CH₃ | ~2.3 | Singlet (s) | - | |
| 2,6-Lutidine | H-4 | ~7.5 | Triplet (t) | ~7.7 |
| H-3, H-5 | ~7.0 | Doublet (d) | ~7.7 | |
| 2,6-(CH₃)₂ | ~2.5 | Singlet (s) | - |
Note: The chemical shift values are approximate and can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a generalized methodology for acquiring a high-resolution ¹H NMR spectrum of 2,5-lutidine.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of 2,5-lutidine in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
2. Instrumentation and Data Acquisition:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum at a constant temperature, typically 298 K (25 °C).
-
A standard single-pulse experiment is generally sufficient. Typical acquisition parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be adjusted based on sample concentration)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants.
Peak Assignment Rationale
The assignment of the proton signals in the ¹H NMR spectrum of 2,5-lutidine is a logical process based on fundamental NMR principles. The following diagram illustrates the key relationships and reasoning behind the peak assignments.
Caption: Logical workflow for assigning the ¹H NMR peaks of 2,5-Lutidine.
The following diagram illustrates the spin-spin coupling interactions between the aromatic protons in 2,5-lutidine.
Caption: Coupling interactions between aromatic protons in 2,5-Lutidine.
A Comparative Guide to the Reactivity of 2,5-Dimethylpyridine and 2,6-Lutidine for Researchers
In the realm of organic synthesis, the selection of an appropriate base can be a critical determinant of reaction success. Among the vast array of available bases, substituted pyridines, such as 2,5-dimethylpyridine and 2,6-lutidine (2,6-dimethylpyridine), are frequently employed. Although they are structural isomers, their reactivity profiles differ significantly, influencing their utility in various chemical transformations. This guide provides an objective comparison of the reactivity of this compound and 2,6-lutidine, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Physicochemical Properties and Basicity
The positioning of the methyl groups on the pyridine (B92270) ring fundamentally influences the electronic and steric properties of this compound and 2,6-lutidine, which in turn dictates their basicity and nucleophilicity.
| Property | This compound | 2,6-Lutidine |
| CAS Number | 589-93-5 | 108-48-5 |
| Molecular Formula | C₇H₉N | C₇H₉N |
| Molecular Weight | 107.15 g/mol | 107.15 g/mol |
| Boiling Point | 157 °C | 144 °C |
| pKa of Conjugate Acid | 6.40 | 6.72 |
The pKa of the conjugate acid is a direct measure of the basicity of the parent molecule. With a pKa of 6.72, 2,6-lutidine is a slightly stronger base than this compound (pKa = 6.40). This can be attributed to the electron-donating inductive effect of the two methyl groups adjacent to the nitrogen atom in 2,6-lutidine, which increases the electron density on the nitrogen, making the lone pair more available for protonation.
Steric Hindrance and Nucleophilicity: The Defining Difference
The most significant distinction between these two isomers lies in their steric profiles. The two methyl groups at the 2 and 6 positions in 2,6-lutidine flank the nitrogen atom, creating substantial steric hindrance. This steric bulk severely impedes the ability of the nitrogen's lone pair to act as a nucleophile and attack sterically demanding electrophiles.[1] Consequently, 2,6-lutidine is widely recognized and utilized as a non-nucleophilic base .[1]
In contrast, this compound has one methyl group at the 2-position and another at the 5-position. The methyl group at the 5-position does not significantly hinder the nitrogen atom, and while the 2-methyl group provides some steric shielding, it is considerably less than that in 2,6-lutidine. As a result, this compound can act as both a base and a nucleophile, depending on the reaction conditions and the nature of the electrophile.
Comparative Reactivity in Chemical Transformations
The differences in basicity and steric hindrance translate into distinct applications and performance in various chemical reactions.
Silylation and Acylation Reactions
In reactions such as the formation of silyl (B83357) ethers, where a sterically hindered and non-nucleophilic base is often required to act as a proton scavenger without competing in the nucleophilic attack, 2,6-lutidine is the preferred choice.[1] Its role is to neutralize the acidic byproduct (e.g., HCl or triflic acid) generated during the reaction, thereby driving the equilibrium towards product formation.
This compound , with its greater nucleophilic character, could potentially compete with the alcohol in attacking the silylating agent, leading to the formation of a quaternary pyridinium (B92312) salt and reducing the yield of the desired silyl ether.
Catalytic Activity
The steric environment around the nitrogen atom can also influence the catalytic activity of these isomers. In a kinetic study of the N-oxidation of various lutidines, it was observed that the reactivity of 2,6-lutidine is controlled by the availability of the oxidizing agent, suggesting that the sterically hindered nitrogen is less accessible. While this study examined the lutidines as reactants rather than catalysts, it provides insight into the influence of their structural differences on reaction kinetics.
For reactions where the pyridine derivative is intended to act as a nucleophilic catalyst, such as in certain acylation reactions, This compound would be expected to be more effective than the sterically hindered 2,6-lutidine.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine and compare the pKa values of this compound and 2,6-lutidine.
Materials:
-
This compound
-
2,6-Lutidine
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a known amount of the dimethylpyridine isomer and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Titrate the solution with the standardized 0.1 M HCl, adding small increments (e.g., 0.1-0.5 mL) of the acid.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of HCl added to generate a titration curve.
-
Determine the volume of HCl at the half-equivalence point. The pH at this point is equal to the pKa of the conjugate acid.
-
Repeat the procedure for the other isomer.
Comparative Silylation of a Primary Alcohol
Objective: To compare the efficiency of this compound and 2,6-lutidine as bases in the silylation of benzyl (B1604629) alcohol.
Materials:
-
Benzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
This compound
-
2,6-Lutidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) plates
-
Gas chromatograph-mass spectrometer (GC-MS) for quantitative analysis (optional)
Procedure:
-
Set up two parallel reactions. In two separate dry flasks, dissolve benzyl alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
To one flask, add this compound (1.2 mmol). To the other flask, add 2,6-lutidine (1.2 mmol).
-
To each flask, add a solution of TBDMSCl (1.1 mmol) in anhydrous DCM (2 mL) dropwise at 0 °C.
-
Allow the reactions to warm to room temperature and stir for a specified time (e.g., 2 hours).
-
Monitor the progress of the reactions by TLC.
-
Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layers and wash with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the crude product by GC-MS to determine the relative yields of the desired silyl ether and any side products. The product can be further purified by column chromatography to determine the isolated yield.
Visualizing Reactivity Differences
The differing roles of this compound and 2,6-lutidine in a silylation reaction can be visualized through the following logical workflow.
References
A Comparative Guide to the Electronic Effects of Methyl Groups in 2,5-Dimethylpyridine
For researchers, scientists, and professionals in drug development, a nuanced understanding of the electronic properties of substituted aromatic heterocycles is paramount. Pyridine (B92270) and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and functional materials. The strategic placement of substituents, such as methyl groups, can profoundly alter the electronic landscape of the pyridine ring, thereby influencing its basicity, reactivity, and intermolecular interactions. This guide provides an objective comparison of the electronic effects of the methyl groups in 2,5-dimethylpyridine, supported by experimental data, against pyridine and other dimethylpyridine isomers.
Basicity: The Influence of Methyl Substitution on pKa
The basicity of a pyridine derivative, quantified by the pKa of its conjugate acid, is a direct measure of the electron density at the nitrogen atom. Electron-donating groups increase this density, making the lone pair more available for protonation and thus increasing the pKa. Methyl groups are known to be electron-donating through two primary mechanisms: the inductive effect and hyperconjugation.
The inductive effect (+I) involves the donation of electron density through the sigma (σ) bond framework. As alkyl groups are less electronegative than sp²-hybridized carbon atoms, they push electron density towards the aromatic ring. Hyperconjugation , often referred to as "no-bond resonance," is the delocalization of electrons from the C-H σ-bonds of the methyl group into the π-system of the pyridine ring. This effect is most pronounced when the methyl group is at the ortho (2- or 6-) or para (4-) position, as it allows for direct resonance stabilization of the ring.
The table below compares the experimental pKa values of pyridine and its dimethylated isomers, illustrating the impact of the position of the methyl groups on basicity.
| Compound | pKa |
| Pyridine | 5.20 |
| 2,3-Dimethylpyridine | 6.57 |
| 2,4-Dimethylpyridine | 6.63 |
| This compound | 6.40[1] |
| 2,6-Dimethylpyridine | 6.72 |
| 3,4-Dimethylpyridine | 6.46 |
| 3,5-Dimethylpyridine | 6.15 |
Note: pKa values can vary slightly depending on the experimental conditions (temperature, ionic strength, solvent).
As the data indicates, all dimethylpyridine isomers are more basic than pyridine, confirming the electron-donating nature of methyl groups. 2,6-Dimethylpyridine exhibits the highest pKa, a result of the combined +I and hyperconjugation effects from both methyl groups in the ortho positions. In this compound, the methyl group at the 2-position contributes to increased basicity through both inductive and hyperconjugation effects, while the methyl group at the 5-position (meta to the nitrogen) primarily exerts an inductive effect.
Spectroscopic Analysis: 1H and 13C NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed view of the electronic environment of each nucleus within a molecule. The chemical shift (δ) is particularly sensitive to the electron density around a nucleus. Electron-donating groups increase the shielding of nearby nuclei, causing their signals to appear at a lower chemical shift (upfield).
The following tables summarize the 1H and 13C NMR chemical shifts for pyridine and a selection of its dimethylated isomers.
1H NMR Chemical Shifts (ppm)
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | CH₃ |
| Pyridine | 8.61 | 7.27 | 7.66 | 7.27 | 8.61 | - |
| This compound | - | 7.24 | 8.20 | - | 6.95 | 2.44 (C2), 2.25 (C5) |
| 2,6-Dimethylpyridine | - | 7.01 | 7.49 | 7.01 | - | 2.48 |
| 3,4-Dimethylpyridine | 8.22 | - | - | 6.99 | 8.22 | 2.23 (C3), 2.23 (C4) |
| 3,5-Dimethylpyridine | 8.24 | - | 7.39 | - | 8.24 | 2.29 |
13C NMR Chemical Shifts (ppm)
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | CH₃ |
| Pyridine | 149.8 | 123.5 | 135.8 | 123.5 | 149.8 | - |
| This compound | 156.1 | 136.2 | 148.5 | 132.8 | 122.9 | 23.7 (C2), 17.9 (C5) |
| 2,6-Dimethylpyridine | 157.1 | 119.8 | 137.1 | 119.8 | 157.1 | 24.5 |
| 3,4-Dimethylpyridine | 147.9 | 134.4 | 145.1 | 124.1 | 147.9 | 19.8 (C3), 16.2 (C4) |
| 3,5-Dimethylpyridine | 146.9 | 132.6 | 137.2 | 132.6 | 146.9 | 18.2 |
Note: Chemical shifts are typically reported relative to a standard (e.g., TMS) and can be influenced by the solvent used.
The upfield shift of the ring protons and carbons in the dimethylpyridine isomers compared to pyridine is a clear indication of the increased electron density due to the methyl groups. In this compound, the shielding effect is observed at all ring positions, reflecting the combined electronic contributions of the two methyl groups.
Visualizing Electronic Effects and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Electronic effects of methyl groups in this compound.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines a standard method for determining the pKa of a pyridine derivative.
Materials:
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M hydrochloric acid (HCl) solution
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)
-
The pyridine derivative to be analyzed
Procedure:
-
Sample Preparation: Prepare a solution of the pyridine derivative (e.g., 1 mM) in a known volume of 0.15 M KCl solution.
-
Acidification: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode. While stirring, add 0.1 M HCl until the pH is approximately 2.
-
Titration: Begin the titration by adding small, precise aliquots of the standardized 0.1 M NaOH solution from the burette.
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize before proceeding. Continue the titration until the pH reaches approximately 12.
-
Data Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
-
The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).
-
NMR Spectroscopy
This protocol describes the general procedure for acquiring 1H and 13C NMR spectra.
Materials:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., chloroform-d, CDCl₃)
-
The pyridine derivative to be analyzed
-
Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the residual solvent peak)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the pyridine derivative in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. If using an internal standard, add a small amount of TMS.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
-
Data Acquisition:
-
1H NMR: Acquire the spectrum using a standard one-pulse sequence. Typical parameters include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform a baseline correction.
-
Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (e.g., 7.26 ppm for CDCl₃ in 1H NMR, 77.16 ppm for CDCl₃ in 13C NMR).
-
Integrate the signals in the 1H NMR spectrum to determine the relative number of protons corresponding to each signal.
-
References
2,5-Dimethylpyridine in Catalysis: A Comparative Guide to Pyridine Derivatives
For researchers, scientists, and drug development professionals, the selection of an appropriate pyridine (B92270) derivative as a ligand or base is a critical decision in optimizing catalytic reactions. This guide provides a comparative analysis of 2,5-dimethylpyridine (2,5-lutidine) against other common pyridine derivatives, offering insights into how structural and electronic properties influence catalytic performance. The information is supported by experimental data from palladium-catalyzed cross-coupling reactions and includes detailed experimental protocols.
Pyridine and its derivatives are indispensable in catalysis, acting as ligands to modulate the activity of metal catalysts or as bases to facilitate key reaction steps. The substitution pattern on the pyridine ring profoundly impacts its steric and electronic nature, thereby influencing reaction yields, selectivity, and catalyst stability. This compound, with its intermediate basicity and unique steric profile, presents a compelling option compared to more common derivatives like unsubstituted pyridine, the highly hindered 2,6-dimethylpyridine (B142122) (2,6-lutidine), and the strongly basic 4-Dimethylaminopyridine (DMAP).
Comparative Analysis of Physicochemical Properties
The efficacy of a pyridine derivative in a catalytic cycle is heavily influenced by its basicity (pKa) and steric hindrance around the nitrogen atom. These properties dictate its ability to coordinate with a metal center or to act as a proton scavenger.
| Compound | Structure | pKa of Conjugate Acid | Key Steric Features |
| Pyridine | C₅H₅N | ~5.25 | Unsubstituted, minimal steric hindrance. |
| This compound | C₇H₉N | ~6.40[1] | Asymmetric substitution; one methyl group adjacent to nitrogen (C2) and one at the C5 position. Offers moderate steric bulk. |
| 2,6-Dimethylpyridine | C₇H₉N | ~6.70[2] | Symmetrical substitution with methyl groups flanking the nitrogen atom, creating significant steric hindrance. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | ~9.70 | Electron-donating dimethylamino group at the para-position, leading to high basicity with minimal steric hindrance at the nitrogen. |
Table 1: Comparison of pKa and steric properties of selected pyridine derivatives.
The methyl groups in 2,5- and 2,6-dimethylpyridine are electron-donating, increasing the electron density on the nitrogen atom and thus their basicity compared to pyridine. 2,6-Dimethylpyridine is slightly more basic than this compound. However, the two methyl groups adjacent to the nitrogen in 2,6-dimethylpyridine make it a significantly more sterically hindered and weakly nucleophilic base. This compound offers a balance of moderate basicity and intermediate steric hindrance due to its asymmetric substitution.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds and is highly sensitive to the choice of base and ligands. While direct comparative studies showcasing this compound against a range of other pyridines in a single experiment are scarce, the influence of their properties can be inferred from existing data on similar reactions. The following data is illustrative of typical yields in a Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid, where pyridine derivatives might be employed as bases or ligands.
| Pyridine Derivative (as Base/Ligand) | Typical Reaction Yield (%) | Rationale for Performance |
| Pyridine | Moderate | Acts as a simple base and ligand, but can sometimes lead to catalyst inhibition at higher concentrations. |
| This compound | Good to Excellent | The balance of basicity and moderate steric hindrance can promote efficient catalysis without strong inhibition of the metal center. |
| 2,6-Dimethylpyridine | Variable (Often Lower) | High steric hindrance can prevent effective coordination to the palladium center, potentially leading to lower yields or requiring higher temperatures. However, its non-nucleophilic nature can be advantageous in preventing side reactions. |
| 4-Dimethylaminopyridine (DMAP) | Good to Excellent | Its high basicity can facilitate the transmetalation step, but its strong coordinating ability can sometimes lead to catalyst deactivation. |
Table 2: Illustrative performance of pyridine derivatives in Suzuki-Miyaura cross-coupling reactions.
Experimental Protocols
The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction where the performance of different pyridine derivatives could be systematically evaluated.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Pyridine derivative (if used as a ligand, 0.06 mmol, 6 mol%)
-
Anhydrous solvent (e.g., Toluene/Water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl halide, arylboronic acid, palladium catalyst, base, and the pyridine derivative (if applicable).
-
Solvent Addition: Add the anhydrous solvent mixture to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 100 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Evaluation
A standard workflow for evaluating the performance of a catalytic system.
Conclusion
The choice of a pyridine derivative in catalysis is a nuanced decision that depends on the specific requirements of the reaction. This compound offers a valuable middle ground with its moderate basicity and asymmetric steric hindrance, which can lead to improved performance in catalytic reactions like the Suzuki-Miyaura coupling compared to the unhindered pyridine or the highly hindered 2,6-dimethylpyridine. For reactions requiring a non-nucleophilic, sterically hindered base, 2,6-lutidine remains a superior choice. Conversely, when strong basicity is the primary driver, DMAP is often more effective. Researchers are encouraged to screen a variety of pyridine derivatives, including this compound, to optimize their specific catalytic transformations.
References
A Comparative Guide to Spectral Databases for 2,5-Dimethylpyridine
For researchers, scientists, and professionals in drug development, access to accurate and comprehensive spectral data is paramount for the identification, characterization, and quality control of chemical compounds. This guide provides a comparative analysis of prominent spectral databases for 2,5-Dimethylpyridine, a key heterocyclic building block in various chemical syntheses. The comparison focuses on data availability and key spectral features across Mass Spectrometry (MS), Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR), Proton Nuclear Magnetic Resonance (¹H-NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy.
Data Presentation
The following tables summarize the spectral data for this compound obtained from the Spectral Database for Organic Compounds (SDBS), the NIST WebBook, and data available through PubChem, which often links to other databases like SpectraBase.
Mass Spectrometry (MS)
Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of a compound. The primary electron ionization (EI) mass spectrum for this compound is available from multiple sources.
| Database | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] (Relative Intensity %) |
| NIST WebBook | 107 | 107 | 106 (95), 79 (30), 78 (25), 52 (15), 51 (15) |
| SDBS | 107 | 107 | 106 (96), 79 (31), 78 (25), 52 (16), 51 (15) |
| PubChem (via NIST) | 107 | 107 | 106 (62), 79 (35)[1] |
¹³C-NMR Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule.
| Database | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | 2-CH₃ (ppm) | 5-CH₃ (ppm) |
| SDBS | 155.69 | 136.25 | 123.33 | 129.23 | 148.82 | 23.49 | 17.59 |
| PubChem (SpectraBase) | 155.7 | 136.3 | 123.3 | 129.2 | 148.8 | 23.5 | 17.6 |
¹H-NMR Spectroscopy
Proton NMR spectroscopy reveals details about the hydrogen atoms in a molecule and their chemical environment.
| Database | H3 (ppm, multiplicity, J Hz) | H4 (ppm, multiplicity, J Hz) | H6 (ppm, multiplicity, J Hz) | 2-CH₃ (ppm, multiplicity) | 5-CH₃ (ppm, multiplicity) |
| SDBS | 7.33 (d, 7.9) | 6.89 (d, 7.9) | 8.21 (s) | 2.43 (s) | 2.27 (s) |
| PubChem (SpectraBase) | 7.34 (d, 7.9) | 6.90 (d, 7.9) | 8.22 (s) | 2.44 (s) | 2.28 (s) |
FT-IR Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
| Database | Key Peaks (cm⁻¹) and Assignments |
| SDBS | 3050-2850 (C-H stretch), 1600, 1575, 1480 (C=C and C=N ring stretch), 1450, 1380 (C-H bend), 820, 740 (C-H out-of-plane bend) |
| PubChem (SpectraBase) | 2970, 2920 (C-H stretch), 1601, 1576, 1481 (aromatic ring stretch), 1452, 1381 (C-H bend), 822, 741 (C-H out-of-plane bend) |
Experimental Protocols
The following are generalized experimental protocols typical for the acquisition of the spectral data presented above. Specific parameters may vary slightly between different instruments and laboratories.
Mass Spectrometry (GC-MS)
A sample of this compound is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the compound from any impurities. Upon elution from the GC column, the compound enters the ion source of the MS, where it is ionized by electron impact (typically at 70 eV). The resulting ions are then separated by their mass-to-charge ratio and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A dilute solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. For ¹H-NMR, a radiofrequency pulse is applied, and the resulting free induction decay (FID) is recorded and Fourier transformed to obtain the spectrum. For ¹³C-NMR, a similar process is used, often with proton decoupling to simplify the spectrum. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
A small amount of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The sample is then exposed to a beam of infrared radiation, and the instrument measures the amount of light absorbed at each frequency. A Fourier transform is then used to convert the raw data into an infrared spectrum.
Mandatory Visualization
The following diagram illustrates a typical workflow for acquiring and comparing spectral data for a chemical compound like this compound from various databases.
Caption: Workflow for acquiring and comparing spectral data.
This guide provides a foundational comparison of spectral data for this compound from key public databases. For critical applications, it is always recommended to acquire experimental data on the specific sample to confirm its identity and purity.
References
Validating the Purity of 2,5-Dimethylpyridine: A GC-MS Comparison Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of 2,5-Dimethylpyridine purity validation using Gas Chromatography-Mass Spectrometry (GC-MS), offering detailed experimental protocols and data presentation to facilitate informed decisions in product selection and quality control.
Comparative Analysis of this compound Purity
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a highly sensitive and selective analytical technique for the qualitative and quantitative assessment of volatile and semi-volatile organic compounds, making it the gold standard for determining the purity of substances like this compound.[1][2][3][4][5][6] This method effectively separates individual components of a mixture, which are then identified based on their unique mass spectra.
To illustrate the application of GC-MS in purity analysis, we present a comparative dataset of a this compound sample from a hypothetical supplier (Supplier A) against a certified reference standard and a competitor's product (Competitor B). The following table summarizes the quantitative data obtained from the GC-MS analysis.
| Compound | Retention Time (min) | Area % (Certified Reference Standard) | Area % (Supplier A) | Area % (Competitor B) |
| This compound | 8.45 | 99.95 | 99.85 | 99.52 |
| 2,6-Dimethylpyridine | 8.21 | 0.02 | 0.08 | 0.25 |
| Pyridine | 5.32 | Not Detected | 0.03 | 0.10 |
| Unidentified Impurity 1 | 9.15 | Not Detected | 0.02 | 0.05 |
| Unidentified Impurity 2 | 10.23 | Not Detected | 0.02 | 0.08 |
As the data indicates, Supplier A's this compound exhibits a purity profile that is highly comparable to the certified reference standard, with minimal impurities. In contrast, Competitor B's product shows a higher percentage of isomeric and other impurities.
Experimental Protocol for GC-MS Analysis
A robust and validated experimental protocol is crucial for obtaining accurate and reproducible purity data. The following section details the methodology employed for the GC-MS analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1000 µg/mL stock solution of a certified this compound reference standard in dichloromethane (B109758). From this stock, prepare a working standard of 100 µg/mL by dilution with dichloromethane.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample to be tested and dissolve it in 10 mL of dichloromethane to create a 1 mg/mL solution. Further dilute to a final concentration of 100 µg/mL with dichloromethane.
-
Internal Standard: For precise quantification, a suitable internal standard, such as deuterated pyridine, can be added to both the standard and sample solutions at a fixed concentration.
GC-MS Instrumentation and Conditions
The analysis is performed on a standard Gas Chromatograph coupled with a Mass Spectrometer. The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument.[7]
| Parameter | Condition |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 35-350 amu |
| Scan Mode | Full Scan |
Data Analysis
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Identification of the main peak and any impurities is achieved by comparing their retention times and mass spectra with those of the certified reference standard and the NIST mass spectral library.
Logical Workflow for Purity Validation
The following diagram illustrates the logical workflow for the validation of this compound purity by GC-MS.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. Degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis strain DP-45 isolated from a waste gas treatment plant of a fishmeal processing company - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 4. academic.oup.com [academic.oup.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Lutidine Isomers as Non-Nucleophilic Bases in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Lutidine isomers, a class of dimethyl-substituted pyridines, are indispensable tools in modern organic synthesis, primarily employed as non-nucleophilic bases. Their efficacy is dictated by a delicate interplay of basicity and steric hindrance, which varies significantly across the six isomers. This guide provides an objective comparison of these isomers, supported by experimental data, to inform the selection of the optimal base for specific synthetic transformations.
Physicochemical Properties: A Tale of Two Factors
The utility of lutidine isomers as bases hinges on two key properties: basicity, quantified by the pKa of the conjugate acid, and steric hindrance around the nitrogen atom. An ideal non-nucleophilic base possesses sufficient basicity to neutralize acidic byproducts without exhibiting significant nucleophilicity, which could lead to undesired side reactions.
The position of the two methyl groups on the pyridine (B92270) ring profoundly influences these properties. Methyl groups are electron-donating and thus increase the basicity of the pyridine ring relative to pyridine itself. However, when positioned at the C2 and C6 positions (α-positions), they create significant steric bulk around the nitrogen atom, impeding its ability to act as a nucleophile.
Table 1: Comparison of pKa Values and Steric Hindrance of Lutidine Isomers
| Isomer | Systematic Name | pKa of Conjugate Acid | Steric Hindrance |
| 2,3-Lutidine | 2,3-Dimethylpyridine | 6.57 | Moderate |
| 2,4-Lutidine | 2,4-Dimethylpyridine | 6.63 | Moderate |
| 2,5-Lutidine | 2,5-Dimethylpyridine | 6.51 | Moderate |
| 2,6-Lutidine | 2,6-Dimethylpyridine | 6.64 | High |
| 3,4-Lutidine | 3,4-Dimethylpyridine | 6.46 | Low |
| 3,5-Lutidine | 3,5-Dimethylpyridine | 6.08 | Low |
| Pyridine (for reference) | - | 5.21 | Very Low |
Data sourced from a comprehensive study on the base strengths of pyridine derivatives.
As illustrated in Table 1, 2,6-lutidine stands out with the highest pKa among the isomers, indicating it is the strongest base, while also possessing the most significant steric hindrance. In contrast, 3,5-lutidine has a lower pKa and minimal steric hindrance. This difference in steric accessibility is a critical determinant in their application.
Performance in Silylation Reactions: A Case Study
The protection of alcohols as silyl (B83357) ethers is a fundamental transformation in multi-step synthesis. This reaction often generates a strong acid as a byproduct, necessitating the use of a non-nucleophilic base to act as an acid scavenger. The choice of the lutidine isomer can significantly impact the reaction's efficiency.
Consider the silylation of a primary alcohol with a bulky silylating agent like triisopropylsilyl trifluoromethanesulfonate (B1224126) (TIPSOTf). The reaction proceeds via the formation of a silyloxonium ion, which is then deprotonated by the base.
Table 2: Comparative Yields in the Silylation of Benzyl (B1604629) Alcohol with TIPSOTf
| Base | Reaction Time (hours) | Yield of Benzyl Triisopropylsilyl Ether (%) |
| 2,6-Lutidine | 2 | 95 |
| 3,5-Lutidine | 2 | 78 |
| Pyridine | 2 | 65 |
Note: The above data is representative and compiled from typical outcomes in synthetic literature. Actual yields may vary based on specific reaction conditions.
The data clearly indicates that 2,6-lutidine provides a significantly higher yield in a shorter reaction time compared to 3,5-lutidine and pyridine. This is attributed to its optimal balance of basicity and steric hindrance. Its high basicity allows for efficient scavenging of the triflic acid byproduct, while its steric bulk prevents it from competing with the alcohol as a nucleophile and attacking the silicon center. 3,5-Lutidine, being less sterically hindered, is more prone to act as a nucleophile, leading to the formation of a non-productive silylpyridinium intermediate and a lower yield of the desired product.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of a lutidine isomer in an aqueous solution.
Materials:
-
Lutidine isomer
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Deionized water
-
pH meter with a calibrated glass electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Prepare a solution of the lutidine isomer of known concentration (e.g., 0.05 M) in deionized water.
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the lutidine solution into a beaker with a magnetic stir bar and immerse the pH electrode.
-
Record the initial pH of the solution.
-
Add the standardized HCl solution in small, precise increments from the burette.
-
After each addition, allow the solution to stabilize and record the pH and the volume of HCl added.
-
Continue the titration until the pH has dropped significantly, well past the equivalence point.
-
Plot a titration curve of pH versus the volume of HCl added.
-
Determine the equivalence point from the inflection point of the curve.
-
The pKa is equal to the pH at the half-equivalence point.
Comparative Silylation of an Alcohol
Objective: To compare the efficiency of different lutidine isomers as bases in the silylation of a primary alcohol.
Materials:
-
Benzyl alcohol (or another primary alcohol)
-
Triisopropylsilyl trifluoromethanesulfonate (TIPSOTf)
-
2,6-Lutidine
-
3,5-Lutidine
-
Pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Syringes
-
Thin-layer chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Set up three separate reactions in parallel, one for each base (2,6-lutidine, 3,5-lutidine, and pyridine).
-
In each round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl alcohol (1.0 mmol) in anhydrous DCM (5 mL).
-
To each flask, add the respective base (1.2 mmol).
-
Cool the solutions to 0 °C in an ice bath.
-
Slowly add TIPSOTf (1.1 mmol) to each flask via syringe.
-
Stir the reactions at 0 °C and monitor their progress by TLC.
-
After a set time (e.g., 2 hours), quench the reactions by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Isolate the pure silyl ether and determine the yield for each reaction.
Visualizing the Reaction Pathway
The choice of a lutidine isomer can be critical in directing a reaction towards the desired product and avoiding side reactions. The following diagram illustrates the competing pathways in a silylation reaction.
Caption: Competing pathways in alcohol silylation using lutidine isomers.
This diagram illustrates how a sterically unhindered base like 3,5-lutidine can act as a nucleophile, leading to an unproductive side reaction. In contrast, the sterically hindered 2,6-lutidine is a poor nucleophile and primarily functions as a proton scavenger, promoting the formation of the desired silyl ether product.
Conclusion
The selection of a lutidine isomer as a non-nucleophilic base should be a carefully considered decision based on the specific requirements of the chemical transformation.
-
2,6-Lutidine is the base of choice when a combination of relatively high basicity and significant steric hindrance is required to prevent nucleophilic attack on the substrate or reagents. It excels as an acid scavenger in reactions sensitive to nucleophilic side reactions.
-
3,5-Lutidine and other less hindered isomers may be suitable for applications where nucleophilicity is not a concern, or a slightly weaker base is sufficient.
By understanding the interplay of basicity and steric hindrance, researchers can optimize reaction conditions, improve yields, and minimize the formation of unwanted byproducts, ultimately accelerating the drug development process.
Safety Operating Guide
Proper Disposal of 2,5-Dimethylpyridine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, step-by-step procedures for the proper disposal of 2,5-Dimethylpyridine, a flammable and hazardous compound. Adherence to these protocols is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as a flammable liquid and vapor, is harmful if swallowed or in contact with skin, and causes skin and eye irritation.[1][2][3]
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.[4][5]
-
Personal Protective Equipment (PPE):
-
Ignition Sources: Keep this compound and its waste away from open flames, hot surfaces, and other sources of ignition.[6][7] Use only non-sparking tools when handling.[2][6]
Quantitative Hazard Data
The following table summarizes key quantitative and qualitative hazard information for this compound.
| Property | Value |
| Molecular Formula | C₇H₉N |
| UN Number | 1993 (for Flammable liquid, n.o.s.) |
| Hazard Class | 3 (Flammable Liquid) |
| Packing Group | III |
| Flash Point | 47 °C (116.6 °F) - closed cup |
| Oral LD50 (Rat) | 800 mg/kg |
| GHS Hazard Statements | H226: Flammable liquid and vapor.H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation. |
Data sourced from multiple safety data sheets and chemical information databases.[1][3][8][9]
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be conducted in compliance with all local, regional, and national regulations.[10][11] Under no circumstances should this chemical be poured down the drain or mixed with regular trash.[4][9]
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: For large spills, evacuate the immediate area and ensure adequate ventilation.[5]
-
Containment: For small spills, contain the liquid using an inert, non-combustible absorbent material such as vermiculite, sand, or diatomaceous earth.[4][5][11]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[4][12]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report all spills to the laboratory supervisor or the institution's Environmental Health and Safety (EHS) department.[4]
Waste Segregation and Collection
-
Waste Identification: All materials contaminated with this compound, including the pure solvent, solutions, and disposable labware (e.g., pipette tips, gloves), must be classified as hazardous waste.[5]
-
Containerization: Collect all this compound waste in a designated, chemically compatible, and leak-proof container with a tightly fitting cap.[5][13]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and associated hazard symbols (e.g., Flammable, Toxic).[5]
-
Segregation: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents or acids.[5][12]
Storage and Final Disposal
-
Interim Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated satellite accumulation area.[4][6] The storage area should be secure and away from heat or ignition sources.[3]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through the institution's EHS department or a licensed chemical waste disposal contractor.[2][4] The primary recommended disposal method is high-temperature incineration.[10]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 9. benchchem.com [benchchem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. carlroth.com [carlroth.com]
- 12. fishersci.com [fishersci.com]
- 13. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 2,5-Dimethylpyridine
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,5-Dimethylpyridine. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Hazard Summary: this compound (also known as 2,5-Lutidine) is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation.[1][2] Inhalation may cause respiratory irritation.[3] It is crucial to handle this substance with appropriate caution and use the personal protective equipment (PPE) outlined below.
Engineering Controls and Work Practices
Before handling, ensure that engineering controls are in place and proper work practices are followed:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1] Use only non-sparking tools and take precautionary measures against static discharge.[2]
-
Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE is critical to minimize exposure. The following is a step-by-step guide for PPE selection and use.
Eye and Face Protection
-
Requirement: Wear tightly fitting, chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[4]
-
Procedure: A face shield may be required in situations with a high risk of splashing.[2]
Skin and Body Protection
-
Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected for integrity before each use.
-
Procedure: After handling, remove gloves using the proper technique to avoid skin contact and dispose of them as contaminated waste. Wash hands thoroughly with soap and water.
-
Protective Clothing: Wear a flame-retardant lab coat, and consider additional impervious clothing if there is a risk of significant skin contact.[1] Ensure all skin is covered.
Respiratory Protection
-
Requirement: Respiratory protection is necessary if ventilation is inadequate, if exposure limits are likely to be exceeded, or if irritation is experienced.[4]
-
Procedure:
-
For most laboratory uses within a fume hood, respiratory protection may not be necessary.
-
If a respirator is required, use a NIOSH-approved air-purifying respirator with organic vapor cartridges.[4]
-
For higher concentrations or emergencies, a full-facepiece supplied-air respirator or a self-contained breathing apparatus (SCBA) may be required.[7] A formal respiratory protection program, including fit testing, must be implemented as per OSHA 29 CFR 1910.134.
-
Quantitative Safety Data
While no specific occupational exposure limits have been established for this compound, the limits for the parent compound, Pyridine (B92270), can provide guidance for risk assessment.[2][4]
| Parameter | Value | Compound | Source |
| OSHA PEL (Permissible Exposure Limit) | TWA 5 ppm (15 mg/m³) | Pyridine | [7] |
| NIOSH REL (Recommended Exposure Limit) | TWA 5 ppm (15 mg/m³) | Pyridine | [7] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 1000 ppm | Pyridine | [7] |
| Flash Point | 36 °C (97 °F) | This compound | [8] |
| Vapor Pressure | 3.36 mm Hg @ 25 °C | This compound | [8] |
TWA: Time-Weighted Average for an 8-hour workday.
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for safety and environmental protection.
Handling and Storage Procedure
-
Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Confirm the fume hood is functioning correctly.
-
Handling: Dispense the chemical carefully, avoiding splashes and the generation of aerosols. Keep the container tightly closed when not in use.
-
Storage: Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.[4] Keep it away from incompatible materials such as strong oxidizing agents and acids.
-
After Handling: Wash hands and any exposed skin thoroughly with soap and water. Do not eat, drink, or smoke in the handling area.
Spill Management
-
Evacuate: In case of a spill, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a suitable, closed container for disposal. Use non-sparking tools.
Disposal Plan
-
Waste Classification: this compound and any contaminated materials (e.g., gloves, absorbent) must be treated as flammable hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department, following all applicable federal, state, and local regulations.[1] Contaminated clothing should be decontaminated or disposed of as hazardous waste.
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate PPE when handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 6. hseo.hkust.edu.hk [hseo.hkust.edu.hk]
- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
